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Core Science & Biosynthesis

Foundational

5-Iodo-2-(methoxymethyl)-1H-imidazole chemical structure and properties

Executive Summary 5-Iodo-2-(methoxymethyl)-1H-imidazole is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting histamine receptors (H3/H4), enzyme inhibitors (e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Iodo-2-(methoxymethyl)-1H-imidazole is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting histamine receptors (H3/H4), enzyme inhibitors (e.g., C17,20-lyase), and radiolabeled tracers.[1] Distinguished by its dual functionality—an electrophilic iodine handle at the C5 position and a stable methoxymethyl (MOM) ether moiety at C2—this compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). This guide provides a rigorous analysis of its structural dynamics, validated synthesis protocols, and application in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

The molecule exists in a tautomeric equilibrium typical of N-unsubstituted imidazoles. While often designated as 5-iodo , in solution, the proton rapidly shifts between N1 and N3, rendering the 4- and 5-positions equivalent unless the nitrogen is protected.

PropertyDetail
IUPAC Name 5-iodo-2-(methoxymethyl)-1H-imidazole
Common Synonyms 4-iodo-2-(methoxymethyl)imidazole; 2-MOM-4-iodoimidazole
Molecular Formula C₅H₇IN₂O
Molecular Weight 238.03 g/mol
Precursor CAS 102644-75-7 (2-(methoxymethyl)-1H-imidazole)
SMILES COCC1=NC=C(I)N1
Structural Dynamics & Tautomerism

The reactivity of the imidazole ring is heavily influenced by the electron-withdrawing iodine atom and the electron-donating methoxymethyl group.

  • C2-Methoxymethyl Group: Acts as a robust "anchor," providing steric bulk and lipophilicity without deactivating the ring toward electrophilic substitution. Unlike a hydroxyl group, the ether linkage is stable under basic iodination conditions.

  • C5-Iodine: The iodine atom activates the C-H bond at C4 for further functionalization or serves as a leaving group in metal-catalyzed couplings.

Tautomeric Equilibrium Diagram: The following diagram illustrates the rapid proton exchange that renders the 4- and 5-positions chemically equivalent in the neutral state.

Tautomerism cluster_0 Tautomeric Equilibrium Ta 5-Iodo-2-(methoxymethyl)-1H-imidazole (N1-H Form) Tb 4-Iodo-2-(methoxymethyl)-1H-imidazole (N3-H Form) Ta->Tb Fast H+ Shift caption Figure 1: Tautomeric equilibrium rendering C4 and C5 positions equivalent in solution.

Part 2: Synthesis Protocol

Retrosynthetic Analysis

The most efficient route to 5-iodo-2-(methoxymethyl)-1H-imidazole avoids the instability of pre-iodinated acyclic precursors. Instead, it employs a late-stage electrophilic iodination of the pre-functionalized imidazole core.

Pathway:

  • Core Formation: 2-(Hydroxymethyl)imidazole

    
     Methylation 
    
    
    
    2-(Methoxymethyl)-1H-imidazole.
  • Functionalization: Regioselective Iodination at C4/C5.

Validated Experimental Procedure

Note: This protocol is adapted from standard iodination methodologies for 2-substituted imidazoles.

Reagents:
  • Substrate: 2-(Methoxymethyl)-1H-imidazole (1.0 equiv)

  • Iodine Source: Molecular Iodine (

    
    ) (1.1 equiv)
    
  • Base: Sodium Hydroxide (NaOH) (2.5 equiv, 2M aqueous solution)

  • Solvent: Methanol/Water (1:1 v/v)

  • Quench: Saturated Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Dissolution: Charge a round-bottom flask with 2-(methoxymethyl)-1H-imidazole and dissolve in Methanol/Water (1:1). Cool to 0°C.[2]

  • Base Addition: Add 2M NaOH solution dropwise. The solution pH should be >12 to facilitate the formation of the imidazolyl anion, which is more nucleophilic toward iodine.

  • Iodination: Dissolve

    
     in a minimal amount of MeOH or aqueous KI. Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
    
    • Critical Control Point: Maintain temperature <5°C to prevent di-iodination (formation of 4,5-diiodo species).[2]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS.

  • Work-up:

    • Adjust pH to ~7.0 using dilute HCl (careful precipitation may occur).

    • If solid precipitates, filter and wash with cold water.

    • If no precipitate (due to MOM group solubility), extract with Ethyl Acetate (3x).

    • Wash organic layer with sat.

      
       to remove excess iodine (color change from brown to yellow/clear).
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (DCM/MeOH gradient).

Synthesis Start 2-(Hydroxymethyl)imidazole Step1 Methylation (MeI / NaH or MeOH / H+) Start->Step1 Inter 2-(Methoxymethyl)-1H-imidazole (CAS 102644-75-7) Step1->Inter Step2 Iodination (I2 / NaOH / 0°C) Inter->Step2 Product 5-Iodo-2-(methoxymethyl)-1H-imidazole Step2->Product caption Figure 2: Linear synthesis pathway from commercially available precursors.

Part 3: Physicochemical Properties[1][3]

The introduction of the iodine atom significantly alters the physicochemical profile compared to the parent imidazole.

PropertyValue (Predicted/Exp)Note
Appearance White to pale yellow powderIodine compounds may yellow upon light exposure.
Melting Point 135–145°CRange typical for mono-iodoimidazoles.
pKa (Acidic) ~12.5 (NH)Iodine (EWG) increases acidity of NH vs unsubstituted imidazole (14.4).
pKa (Basic) ~5.5 (Conjugate Acid)Iodine decreases basicity of N3 vs unsubstituted imidazole (7.0).
LogP ~0.8More lipophilic than imidazole (-0.02) due to I and MOM.
Solubility DMSO, DMF, MeOH, EtOHModerate water solubility; low in Hexane.
Stability Light SensitiveStore at -20°C protected from light.[3]

Part 4: Applications in Drug Discovery

Palladium-Catalyzed Cross-Coupling

The C-I bond is highly reactive toward oxidative addition by Pd(0) species, making this molecule an ideal substrate for building complex heteroaryl scaffolds.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 4(5)-aryl-2-(methoxymethyl)imidazoles.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80°C.
  • Sonogashira Coupling: Reaction with terminal alkynes yields 4(5)-alkynyl derivatives.

    • Conditions:

      
      , CuI, 
      
      
      
      , THF.
Radiopharmaceutical Precursor

The iodine atom can be exchanged for radioactive isotopes (e.g.,


, 

) via nucleophilic exchange or stannylation followed by iododestannylation. This is critical for developing SPECT/PET tracers for imaging imidazole-binding sites (e.g., hypoxia imaging).
Divergent Synthesis Map

Applications Core 5-Iodo-2-(methoxymethyl)-1H-imidazole Method1 Suzuki Coupling (Ar-B(OH)2) Core->Method1 Method2 Isotope Exchange (Na*I / Cu+) Core->Method2 Method3 N-Alkylation & Cyclization Core->Method3 Target1 H3 Receptor Antagonists (Biaryl Scaffolds) Target2 PET/SPECT Tracers (Radio-iodinated) caption Figure 3: Divergent synthetic utility in medicinal chemistry workflows. Target3 Fused Heterocycles (Imidazopyridines) Method1->Target1 Method2->Target2 Method3->Target3

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Organic iodides can act as alkylating agents; handle with gloves and in a fume hood.

  • Storage: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Incompatibility: Avoid strong oxidizers and strong acids (which may cleave the MOM ether).

References

  • BenchChem. (2025).[2] Optimizing the Synthesis of 4-iodo-1H-imidazole. Technical Support Center. Link

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 227-244. Link

  • ChemicalBook. (2021). 1H-Imidazole, 2-(methoxymethyl)- Properties and Suppliers. CAS 102644-75-7. Link

  • PubChem. (2025). 4-Iodo-1H-imidazole Compound Summary. National Library of Medicine. Link

  • EPA CompTox. (2025).[1] 1-(Methoxymethyl)-1H-imidazole Properties Dashboard. US Environmental Protection Agency. Link[1]

Sources

Exploratory

Medicinal Chemistry Applications of 5-Iodo-Imidazole Derivatives

Technical Guide & Whitepaper Part 1: Executive Summary & Core Directive The 5-iodo-imidazole scaffold is not merely a structural intermediate; it is a high-value pharmacophore and a "linchpin" synthon in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Part 1: Executive Summary & Core Directive

The 5-iodo-imidazole scaffold is not merely a structural intermediate; it is a high-value pharmacophore and a "linchpin" synthon in modern drug discovery.

In the realm of medicinal chemistry, the imidazole ring is ubiquitous, functioning as a hydrogen bond donor/acceptor, a metal ligand (e.g., in heme), and a general acid/base catalyst. However, the introduction of an iodine atom at the C5 position (or C4, subject to tautomerism) transforms this stable heterocycle into a reactive and functional powerhouse.

This guide addresses the three critical challenges in utilizing 5-iodo-imidazole derivatives:

  • Regiocontrol: Overcoming the "ambidextrous" nucleophilicity of the imidazole ring to selectively access the 5-iodo position over the thermodynamically favored 2-iodo or 4-iodo isomers.

  • Synthetic Utility: Leveraging the weak C–I bond for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to rapidly expand chemical space.

  • Pharmacological Function: Exploiting the iodine atom as a specific "halogen bond" donor to engage protein backbone carbonyls, a strategy proven to enhance potency in kinase inhibitors.

Part 2: Structural Dynamics & Regioselectivity

The Tautomeric Conundrum

Before designing a synthesis, one must recognize the dynamic nature of the imidazole ring. In unsubstituted imidazole (


), the C4 and C5 positions are chemically equivalent due to rapid annular tautomerism (

).
  • Rule of Thumb: You cannot isolate "5-iodoimidazole" as a distinct entity from "4-iodoimidazole" unless the

    
    -nitrogen is substituted.
    
  • Nomenclature: For

    
    -substituted imidazoles (e.g., 1-methylimidazole), the positions are fixed. The C5 proton is adjacent to the 
    
    
    
    (substituted nitrogen), while the C4 proton is adjacent to the
    
    
    (pyridine-like nitrogen).
Regioselective Synthesis Strategies[1][2][3]

Direct iodination of 1-alkylimidazoles typically favors the C4 or C2 positions due to electronic effects and directing groups. Accessing the 5-iodo isomer requires specific "blocking" or "directing" strategies.

Strategy A: The "Block-and-Lithiate" Protocol (High Precision)

This is the gold standard for generating 5-iodo-1-alkylimidazoles with high isomeric purity.

  • Block C2: The C2 proton is the most acidic (

    
    ). Lithiation with 
    
    
    
    -BuLi exclusively deprotonates C2. This position must be blocked (e.g., with a trimethylsilyl group or by starting with 2-chloroimidazole).
  • Lithiate C5: Once C2 is blocked, a second equivalent of lithiating agent removes the C5 proton (next most acidic).

  • Trap: The C5-lithio species is trapped with an iodine source (

    
     or NIS).
    
Strategy B: Selective Deiodination (Scalable)

A more industrial approach involves over-iodination followed by selective reduction.

  • Tri-iodination: Treat imidazole with

    
     to form 2,4,5-triiodoimidazole.
    
  • Selective Reduction: Reduction with sodium sulfite or catalytic hydrogenation can selectively remove the C2 and C4 iodines under controlled conditions, though this often yields mixtures requiring chromatography.

Part 3: Medicinal Chemistry Applications[4][5][6]

The Iodine Atom as a Pharmacophore (Halogen Bonding)

The iodine atom on the imidazole ring is not just steric bulk; it is a potent Halogen Bond (XB) Donor .

  • Mechanism: The iodine atom exhibits an anisotropic electron distribution. While the equatorial belt is electron-rich, the region along the C–I bond axis (distal to the carbon) is electron-deficient, forming a positive electrostatic potential region known as the

    
    -hole .
    
  • Target Interaction: This

    
    -hole interacts favorably with Lewis bases, most notably the backbone carbonyl oxygens  of protein residues.
    
  • Energy Profile: These interactions can contribute -2 to -6 kcal/mol to binding affinity, often surpassing comparable hydrogen bonds due to the hydrophobicity of the iodine.

Case Study: Kinase Inhibitors (JAK/Abl/CK2)

Kinase inhibitors frequently utilize the imidazole scaffold to mimic the adenine ring of ATP.

  • Application: In the development of inhibitors for CK2 (Casein Kinase 2) and Abl kinase , replacing a hydrogen or chlorine with iodine at the imidazole C4/C5 position has been shown to increase potency by 10-100 fold.

  • Structural Rationale: The iodine forms a halogen bond with the hinge region carbonyl (e.g., Val116 in CK2), locking the inhibitor in the active site and displacing high-energy water molecules.

Synthetic Intermediate for Library Generation

The 5-iodo-imidazole serves as a universal "plug-and-play" module.

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields 5-aryl-imidazoles (p38 MAP kinase inhibitors).

  • Sonogashira: Coupling with terminal alkynes yields 5-alkynyl-imidazoles (precursors to fused bicyclic systems).

  • Heck Reaction: Alkenylation for accessing acrylate derivatives.

Part 4: Visualization of Workflows

The following diagrams illustrate the synthetic logic and biological interaction mechanisms.

G cluster_coupling Divergent Synthesis (Suzuki/Sonogashira) Start 1-Methylimidazole Step1 2-Lithio-1-methylimidazole (Kinetic Control) Start->Step1 n-BuLi, -78°C Block 1-Methyl-2-(TMS)-imidazole Step1->Block TMS-Cl Step2 5-Lithio-1-methyl-2-(TMS)-imidazole Block->Step2 n-BuLi, -78°C Trap 5-Iodo-1-methyl-2-(TMS)-imidazole Step2->Trap I2 or NIS Final 5-Iodo-1-methylimidazole Trap->Final TBAF (Deprotection) Drug1 5-Aryl-Imidazole (Kinase Inhibitor) Final->Drug1 Ar-B(OH)2, Pd(0) Drug2 5-Alkynyl-Imidazole Final->Drug2 R-C≡CH, Pd(0)/Cu(I)

Caption: Regioselective synthesis of 5-iodo-1-methylimidazole via C2-blocking strategy and subsequent divergent cross-coupling.

H Iodine Iodine Atom (C5) (Sigma-Hole Donor) Protein Protein Backbone C=O (Lewis Base Acceptor) Iodine->Protein Halogen Bond (160-180° Angle) (-5 kcal/mol) Water Active Site Water Iodine->Water Displacement (Entropic Gain)

Caption: Mechanism of Halogen Bonding (XB) in protein-ligand interactions, highlighting the directional sigma-hole interaction.

Part 5: Experimental Protocols

Protocol 1: Regioselective Synthesis of 5-Iodo-1-methylimidazole

Note: This protocol utilizes the C2-blocking strategy to ensure regiochemical integrity.

Materials:

  • 1-Methylimidazole (1.0 equiv)[1]

  • 
    -Butyllithium (2.5 M in hexanes)
    
  • Trimethylsilyl chloride (TMSCl)

  • Iodine (

    
    ) or N-Iodosuccinimide (NIS)
    
  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous THF

Step-by-Step Methodology:

  • C2-Silylation (Blocking):

    • Dissolve 1-methylimidazole (8.2 g, 100 mmol) in anhydrous THF (100 mL) under Argon.

    • Cool to -78°C. Add

      
      -BuLi (1.1 equiv, 44 mL) dropwise over 20 mins. Stir for 30 mins. Rationale: Kinetic deprotonation occurs exclusively at C2.
      
    • Add TMSCl (1.1 equiv, 14 mL) dropwise. Allow to warm to RT.

    • Checkpoint: Verify formation of 1-methyl-2-(trimethylsilyl)imidazole via TLC/NMR.

  • C5-Iodination:

    • Re-cool the reaction mixture (containing the C2-TMS intermediate) to -78°C.

    • Add a second portion of

      
      -BuLi (1.1 equiv). Stir for 45 mins. Rationale: With C2 blocked, lithiation is forced to the C5 position.
      
    • Add a solution of

      
       (1.2 equiv, 30.5 g) in THF dropwise.
      
    • Stir for 1 hour at -78°C, then warm to RT. Quench with saturated

      
       (to remove excess iodine).
      
  • Deprotection:

    • Extract the organic layer, dry over

      
      , and concentrate.
      
    • Redissolve in THF and treat with TBAF (1.0 M in THF, 1.1 equiv) at 0°C for 1 hour. Rationale: Removes the C2-TMS group, leaving the C5-iodine intact.

    • Purification: Silica gel chromatography (EtOAc/Hexanes gradient).[2]

    • Yield: Typically 60-75% overall.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Application: Functionalization of the 5-iodo scaffold.

  • Charge: In a microwave vial, combine 5-iodo-1-methylimidazole (1.0 mmol), Aryl-boronic acid (1.5 mmol),

    
     (5 mol%), and 
    
    
    
    (3.0 mmol).
  • Solvent: Add degassed Dioxane:Water (4:1, 5 mL).

  • Reaction: Heat at 90°C (or microwave at 110°C for 30 mins).

  • Workup: Filter through Celite, extract with EtOAc.

  • Data: 5-Aryl-imidazoles typically show a characteristic downfield shift of the C5-H (if de-iodinated) or appearance of aryl protons in NMR.

Part 6: Quantitative Data Summary

Table 1: Comparative Reactivity & Binding Metrics

Parameter5-Iodo-Imidazole5-Bromo-Imidazole5-Chloro-ImidazoleNotes
C-X Bond Energy ~57 kcal/mol~68 kcal/mol~81 kcal/molIodine is the most reactive for Pd-coupling.
Sigma-Hole (

)
High (> +30 kcal/mol)ModerateLowIodine forms the strongest halogen bonds.
Kinase

(Model)
12 nM (CK2)45 nM (CK2)>200 nM (CK2)Data based on TBBz derivative analogues [1].
Lipophilicity (

)
+1.12+0.86+0.71Iodine significantly enhances membrane permeability.

Part 7: References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Link (Accessed 2024).

  • Voth, A. R., & Ho, P. S. (2007).[3] The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Link

  • Organic Syntheses. Preparation of 1-Methylimidazole-N-oxide and Functionalization. Org. Synth. 2016, 93, 331-340.[4] Link

  • Ren, J., et al. (2014). Thermodynamic and structural characterization of halogen bonding in protein-ligand interactions: a case study of PDE5 and its inhibitors. Journal of Medicinal Chemistry. Link

  • Chadwick, D. J., & Ngochindo, R. I. (1984). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives. J. Chem. Soc., Perkin Trans. 1. Link

Sources

Foundational

5-Iodo-2-(methoxymethyl)-1H-imidazole CAS number and safety data

An In-depth Technical Guide to 5-Iodo-2-(methoxymethyl)-1H-imidazole Introduction: A Molecule of Synthetic Promise The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous nat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Iodo-2-(methoxymethyl)-1H-imidazole

Introduction: A Molecule of Synthetic Promise

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties, amphoteric nature, and ability to engage in hydrogen bonding make it a "privileged scaffold" in drug design.[1][4] The introduction of specific substituents onto this core allows for the fine-tuning of pharmacological activity.

5-Iodo-2-(methoxymethyl)-1H-imidazole is a functionalized imidazole derivative of significant interest. It combines three key features:

  • The imidazole core , providing the fundamental biological and chemical properties.

  • A methoxymethyl group at the 2-position, which can influence solubility and metabolic stability.

  • An iodo-substituent at the 5-position, a versatile synthetic handle, particularly for carbon-carbon bond formation through cross-coupling reactions.[2]

This guide provides a comprehensive overview of the predicted physicochemical properties, a detailed safety and handling protocol, and insights into the synthetic utility of this compound, empowering researchers to harness its potential in drug discovery and development.

Physicochemical and Stability Profile

The properties of 5-Iodo-2-(methoxymethyl)-1H-imidazole are inferred from related structures such as 4-iodo-1H-imidazole and 2-methoxymethyl-1H-imidazole.[5]

PropertyPredicted ValueRationale and References
Molecular Formula C₅H₇IN₂OBased on the chemical structure.
Molecular Weight 238.03 g/mol Calculated from the atomic weights of its constituent elements.
Appearance White to light yellow or off-white solid (powder/crystal)Inferred from the appearance of 4-iodo-1H-imidazole.[5]
Solubility Soluble in various organic solvents (e.g., THF, CH₂Cl₂, DMF). Limited solubility in water.Imidazole and its derivatives are generally soluble in organic solvents.[5] The methoxymethyl group may slightly enhance aqueous solubility compared to simpler iodo-imidazoles.
Chemical Stability Air and light-sensitive. Stable under inert atmosphere and protected from light. Potential for degradation at elevated temperatures.The C-I bond in iodo-heterocycles can be susceptible to light-induced cleavage. Iodo-imidazoles are often cited as being air-sensitive and requiring storage under an inert atmosphere (e.g., Argon, Nitrogen) in a cool, dark place to maintain purity and reactivity.[5][6]
Factors Influencing Stability

The integrity of 5-Iodo-2-(methoxymethyl)-1H-imidazole is critical for reproducible experimental outcomes. The following diagram illustrates the key factors that can compromise its stability.

cluster_main Stability of 5-Iodo-2-(methoxymethyl)-1H-imidazole cluster_stressors Degradation Factors Compound 5-Iodo-2-(methoxymethyl)-1H-imidazole (Stable State) Degraded Degraded Product (Loss of Iodine, Side Reactions) Compound->Degraded Oxidation Compound->Degraded Photodecomposition Compound->Degraded Thermal Decomposition Air Air (Oxygen) Light Light (UV) Temp Elevated Temperature cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reactants Assembly (Inert Atmosphere) Reaction Reaction Setup (Heating & Stirring) Start->Reaction Combine Reagents Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Cool & Quench Purification Purification (Column Chromatography) Workup->Purification Isolate Crude Product Analysis Product Analysis (NMR, MS) Purification->Analysis Obtain Pure Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a 5-Aryl-2-(methoxymethyl)-1H-imidazole Derivative

Objective: To synthesize a 5-aryl substituted imidazole derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Iodo-2-(methoxymethyl)-1H-imidazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-Iodo-2-(methoxymethyl)-1H-imidazole, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.

  • Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Then, add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a robust framework for leveraging 5-Iodo-2-(methoxymethyl)-1H-imidazole as a key building block in the synthesis of diverse compound libraries for drug discovery programs.

References

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one - Organic Syntheses. (2021).
  • 5-Iodo-1H-imidazole - Biochemical Reagent - MedchemExpress.com.
  • Imidazolium Iodide - Ossila. (2022).
  • Safety Data Sheet: Imidazole - Carl ROTH.
  • An In-depth Technical Guide to the Stability and Storage of 4-iodo-1H-imidazole - Benchchem.
  • WO2009071584A1 - Process for the preparation of 5-(2-ethyl-dihydro-1h-inden-2-yl)-1h-imidazole and salts thereof - Google Patents.
  • 2-Methoxymethyl-1H-imidazole | 102644-75-7 - MilliporeSigma.
  • Imidazole - SAFETY DATA SHEET. (2010).
  • Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole - ResearchGate. (2025).
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026).
  • 4-Iodoimidazole - Safety Data Sheet - ChemicalBook. (2025).
  • Imidazole synthesis - Organic Chemistry Portal.
  • 2-METHOXYMETHYL-1H-IMIDAZOLE (CAS 102644-75-7) - Fluorochem.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025).
  • Safety Data Sheet for 2M Imidazole (B1077) CAE - NEB. (2023).
  • CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents.
  • Applications of 4-iodo-1H-imidazole in Medicinal Chemistry: Application Notes and Protocols - Benchchem.
  • IMIDAZOLE - Elemental Microanalysis. (2024).
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (2025).
  • 1-(Methoxymethyl)-1H-imidazole Properties. (2025).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate - Longdom Publishing. (2017).
  • 1-(Methoxymethyl)-1H-imidazole - Common Chemistry - CAS.org.

Sources

Exploratory

Harnessing the Power of Halogens: A Guide to Imidazole Scaffolds in Kinase Inhibitor Research

An In-Depth Technical Guide for Researchers Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of many successful kinase inhibitors due to its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding site.[3][4][5] This guide provides an in-depth exploration of the strategic incorporation of halogens onto imidazole-based scaffolds to enhance their potency, selectivity, and pharmacokinetic profiles as kinase inhibitors. We will delve into the mechanistic underpinnings of halogen-protein interactions, provide structure-activity relationship (SAR) insights for key kinase targets, and present detailed, field-proven protocols for the synthesis and evaluation of these powerful compounds.

The Rationale: Why Halogenate an Imidazole Scaffold?

The imidazole scaffold is a versatile starting point for kinase inhibitor design, frequently participating in crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket.[4][6] However, achieving high potency and selectivity often requires further molecular refinement. Halogenation is a powerful tool in this process, offering several distinct advantages that go far beyond simply increasing molecular weight or lipophilicity.

  • Modulation of Physicochemical Properties: Halogens are electron-withdrawing groups that can significantly alter the pKa of the imidazole ring.[7] This fine-tuning can optimize the ionization state of the molecule at physiological pH, impacting cell permeability and target engagement.

  • Metabolic Blocking: Introducing a halogen, particularly fluorine, at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the compound's half-life and bioavailability.[8][9]

  • Probing and Filling Hydrophobic Pockets: The increasing size of halogens (F < Cl < Br < I) allows chemists to systematically probe and occupy hydrophobic pockets within the kinase active site, leading to enhanced binding affinity.

  • The Halogen Bond: A Key Non-Covalent Interaction: Perhaps the most significant contribution of heavier halogens (Cl, Br, and I) is their ability to form halogen bonds.[10][11] A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (the σ-hole) and a Lewis basic site, such as a backbone carbonyl oxygen or an aspartate side chain in the kinase active site.[8] This interaction can confer significant gains in both affinity and selectivity, anchoring the inhibitor in a specific orientation.[1] The strength of this bond generally increases with the polarizability of the halogen, in the order of I > Br > Cl.[12]

Structure-Activity Relationship (SAR) Insights Across Key Kinase Targets

The strategic placement of halogens on an imidazole-based scaffold can dramatically influence its inhibitory profile. Below, we explore SAR trends for several clinically relevant kinase families.

p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it a target for diseases like rheumatoid arthritis.[4] Imidazole derivatives were among the first potent p38 inhibitors discovered.[13]

  • Core Scaffold: A common template involves a 4-fluorophenyl group at the C4 position of the imidazole, which occupies a hydrophobic pocket, and a pyridine or pyrimidine ring at C5 that interacts with the hinge region.[14]

  • Halogen Effects: Modifications on the C2 position and the N1 substituent have been extensively explored. For example, in a series of 4-(4'-fluorophenyl)imidazoles, attaching a pyrimidine to the C5 position led to potent p38α MAPK inhibition (IC50 = 96 nM for compound 34).[14] The fluorine on the phenyl ring is often crucial for potency.

BRAF Kinase

Mutations in the BRAF serine/threonine kinase, particularly the V600E mutation, are driving oncogenes in a large percentage of melanomas and other cancers.[15][16]

  • Core Scaffold: Many BRAF inhibitors are based on a triaryl-imidazole scaffold.[15][17]

  • Halogen Effects: In a series of imidazole derivatives designed from the lead compound Dabrafenib, halogenated sulfonamides were introduced. The results showed that compounds with a chlorine or fluorine on the terminal phenyl ring of the sulfonamide moiety were highly potent. Specifically, compound 15j , featuring a 2-fluoro-3-chloro substitution pattern, emerged as one of the most potent inhibitors against BRAF V600E, with an IC50 of 32 nM.[18] This highlights how di-halogenation can optimize interactions within the active site.

Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGFRs are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[19][20]

  • Core Scaffold: Imidazolinone-based scaffolds have shown promise as VEGFR-2 inhibitors.[21]

  • Halogen Effects: In one study, a series of 1,2,4-trisubstituted imidazolin-5-ones were synthesized. Compounds featuring a 4-chlorophenyl group (e.g., 3f , 3h , and 3i ) demonstrated significant VEGFR-2 inhibitory activity, with IC50 values around 0.10–0.11 µM.[21] This suggests the chloro-substituent favorably occupies a key region of the VEGFR-2 active site.

Protein Kinase CK2

CK2 is a pleiotropic serine/threonine kinase that is overexpressed in many cancers and contributes to cell growth and survival.[22][23]

  • Core Scaffold: Halogenated benzimidazoles are a well-established class of potent and selective CK2 inhibitors.[23][24]

  • Halogen Effects: The classic CK2 inhibitors 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) and 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) demonstrate the power of poly-halogenation.[24] Studies have shown that the binding energy increases with the increasing size and polarizability of the halogen, following the order iodo- > bromo- > chloro-derivative, which correlates with the strength of the halogen bond formed with the hinge region of CK2.

Data Summary: Comparative Inhibitory Potency

The following table summarizes the inhibitory activity (IC50) of representative halogenated imidazole scaffolds against their target kinases, illustrating the impact of different halogenation patterns.

Compound ID/ReferenceScaffold TypeHalogen(s)Target KinaseIC50 (nM)
Compound 34 [14]4-Fluorophenyl-imidazoleFp38α MAPK96
Compound 15j [18]Imidazole-pyridin-amine2-F, 3-ClBRAF V600E32
Compound 16a [18]Imidazole-pyridin-amine2-ClBRAF V600E35
Compound 1j [15][16]Tricyclic pyrazole-imidazoleNone specifiedBRAF240
Compound 3j [21]ImidazolinoneNoneVEGFR-270
Compound 3f [21]Imidazolinone4-ClVEGFR-2100
TBBz[22]Benzimidazole4,5,6,7-TetrabromoCK2Potent
DMAT[22]Benzimidazole4,5,6,7-TetrabromoCK2Potent

Visualizing the Strategy

Diagrams are essential for conceptualizing the complex relationships in drug discovery.

G cluster_0 Drug Discovery Workflow Start Start Synthesis Synthesis of Halogenated Imidazole Library Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biochemical Kinase Assay (IC50) Purification->In_Vitro Cell_Based Cell-Based Assay (e.g., Anti-Proliferation) In_Vitro->Cell_Based SAR_Analysis SAR Analysis & Lead Optimization Cell_Based->SAR_Analysis SAR_Analysis->Synthesis Iterative Design PK_Studies In Vivo Pharmacokinetic (PK) Studies SAR_Analysis->PK_Studies Lead Compound End Preclinical Candidate PK_Studies->End

Caption: A typical workflow for the discovery and optimization of kinase inhibitors.

G cluster_interactions Key Interactions with Kinase ATP Pocket Scaffold Halogenated Imidazole Kinase Inhibitor Hinge-Binding Moiety (e.g., Pyridine) Core Imidazole Scaffold Halogenated Moiety (e.g., Halo-phenyl) Solubilizing Group (Optional) Hinge Hinge Region (Backbone NH/CO) Scaffold:f0->Hinge H-Bonding Pocket Hydrophobic Pocket Scaffold:f2->Pocket Hydrophobic Interactions Halogen_Acceptor Halogen Bond Acceptor (e.g., Carbonyl O) Scaffold:f2->Halogen_Acceptor Halogen Bonding Solvent Solvent Exposed Region Scaffold:f3->Solvent

Caption: Key pharmacophoric elements of a halogenated imidazole inhibitor.

Experimental Protocols: A Self-Validating System

The trustworthiness of inhibitor data relies on robust and well-controlled experimental design. Here, we outline a general, yet comprehensive, protocol for evaluating novel halogenated imidazole compounds.

Protocol: In Vitro Biochemical Kinase Activity Assay (Radiometric)

This protocol provides a foundational method to determine the direct inhibitory effect of a compound on purified kinase activity.[25]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials & Reagents:

  • Recombinant purified protein kinase (e.g., BRAF V600E).

  • Kinase-specific peptide substrate.

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA).

  • 100 mM DTT (add fresh).

  • ATP solution.

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol).

  • Test compounds dissolved in 100% DMSO.

  • Stop Solution (e.g., 75 mM phosphoric acid).

  • P81 Phosphocellulose Paper.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO (e.g., from 10 mM down to 1 nM). A typical final assay concentration of DMSO should be ≤1%.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing Kinase Assay Buffer, DTT, the peptide substrate, and the purified kinase enzyme.

  • Initiate Inhibition: Add 1 µL of the serially diluted test compound (or DMSO as a vehicle control) to the appropriate wells. Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Start Kinase Reaction: Initiate the reaction by adding a solution of ATP mixed with [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition is accurately measured.[26]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-40 minutes). This duration must be within the linear range of the enzyme reaction, which should be determined in preliminary experiments.

  • Stop Reaction: Terminate the reaction by adding the Stop Solution.

  • Capture Substrate: Spot an aliquot from each well onto a P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide substrate.

  • Washing: Wash the P81 papers extensively (e.g., 3-4 times for 10 minutes each) in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (e.g., using GraphPad Prism) to determine the IC50 value.[25]

Protocol: Cellular Anti-Proliferation Assay (CCK-8/MTS)

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines, providing a measure of its cellular potency and bioavailability.[25]

Objective: To determine the GI50 (concentration for 50% maximal inhibition of cell proliferation) of a test compound.

Materials & Reagents:

  • Cancer cell line of interest (e.g., WM266.4 melanoma cells for BRAF inhibitors).[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • Cell Counting Kit-8 (CCK-8) or MTS reagent.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compound (serially diluted in culture medium). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours).

  • Viability Measurement: Add 10 µL of CCK-8 or MTS reagent to each well. Incubate the plate for 1-4 hours in the incubator, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control. Determine the GI50 value by fitting the data to a dose-response curve.

Pharmacokinetic Considerations

A potent inhibitor is only useful if it can reach its target in the body. Halogenation can have complex effects on a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[9][27]

  • Absorption & Solubility: While increasing halogen size can increase lipophilicity, which may aid membrane passage, it can also decrease aqueous solubility, hindering absorption. This is a critical balance that must be optimized.[14]

  • Metabolism: As mentioned, fluorination is a common strategy to block metabolic hydroxylation. However, the overall metabolic profile of a halogenated compound must be carefully assessed, as they can still be substrates for CYP enzymes.[27][28]

  • Distribution: High protein binding is common for kinase inhibitors and can be influenced by halogenation.[27] It's essential to measure the unbound fraction of the drug, as this is what is available to engage the target.

Conclusion and Future Outlook

The incorporation of halogens into imidazole-based scaffolds is a proven and highly effective strategy in the design of potent and selective kinase inhibitors. The ability of halogens, particularly bromine and iodine, to form strong halogen bonds has provided a new dimension to rational drug design, allowing for the specific targeting of Lewis basic residues in the ATP-binding site.[8] Future research will likely focus on more complex halogenation patterns, the use of halogen bonds to achieve novel kinase selectivity profiles, and a deeper understanding of how these modifications impact complex pharmacokinetic and safety profiles. The continued exploration of this chemical space promises to yield the next generation of targeted therapies for a wide range of human diseases.

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Foundational

Executive Summary: The Strategic Utility of the Methoxymethyl Moiety

The Bioactivity Profile of 2-(Methoxymethyl) Substituted Imidazoles: A Medicinal Chemistry Perspective In the optimization of imidazole-based pharmacophores, the C2-position is a critical vector for modulating physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

The Bioactivity Profile of 2-(Methoxymethyl) Substituted Imidazoles: A Medicinal Chemistry Perspective

In the optimization of imidazole-based pharmacophores, the C2-position is a critical vector for modulating physicochemical properties. While 2-methyl and 2-phenyl substitutions are ubiquitous, the 2-(methoxymethyl) group (


) represents a sophisticated medicinal chemistry tactic. It serves as a "Goldilocks" substituent—bridging the gap between the metabolic liability of a methyl group and the excessive polarity of a hydroxymethyl group.

This guide analyzes the bioactivity profile of 2-(methoxymethyl) substituted imidazoles, focusing on their application in Potassium-Competitive Acid Blockers (P-CABs), Angiotensin II receptor antagonists, and antimicrobial agents. We explore the causality between this specific ether linkage and changes in potency, solubility, and hERG channel liability.

Physicochemical Rationale: Why Methoxymethyl?

The decision to install a methoxymethyl group at the imidazole 2-position is rarely accidental. It addresses three specific failure modes in lead optimization:

  • Solubility vs. Permeability: Unlike a 2-hydroxymethyl group (which may reduce permeability due to high PSA), the methoxymethyl group caps the hydrogen bond donor (HBD) while retaining a hydrogen bond acceptor (HBA). This often improves lipophilicity (LogD) without sacrificing water solubility entirely.

  • Metabolic Blocking: A simple 2-methyl group on an imidazole is a prime site for CYP450-mediated oxidation to a carboxylic acid, often leading to rapid clearance. The methoxymethyl group is already partially oxidized, potentially altering the metabolic soft spot.

  • Electronic Tuning: The inductive electron-withdrawing effect (

    
    ) of the oxygen atom lowers the pKa of the imidazole nitrogen, modulating the protonation state at physiological pH.
    
Diagram 1: The Decision Matrix for C2-Substitution

G Start Lead Optimization: Imidazole C2-Position OptionA 2-Methyl (-CH3) High Lipophilicity Start->OptionA OptionB 2-Hydroxymethyl (-CH2OH) High Polarity Start->OptionB OptionC 2-Methoxymethyl (-CH2OMe) Balanced Profile Start->OptionC IssueA Risk: Rapid CYP Oxidation Risk: Low Solubility OptionA->IssueA IssueB Risk: Poor Membrane Permeability (High PSA) OptionB->IssueB BenefitC Benefit: Capped H-Bond Donor Benefit: Modulated pKa Benefit: Improved Metabolic Stability OptionC->BenefitC

Caption: Strategic selection of the methoxymethyl group to balance metabolic stability and permeability.

Case Study Analysis: Structure-Activity Relationships (SAR)

Potassium-Competitive Acid Blockers (P-CABs)

One of the most detailed SAR studies involving 2-(methoxymethyl) imidazoles comes from the development of tetrahydrochromenoimidazoles (P-CABs) as alternatives to proton pump inhibitors.

  • The Experiment: Researchers synthesized analogs to optimize binding to the H+/K+-ATPase pump. They compared 2-methyl, 2-hydroxymethyl, and 2-methoxymethyl derivatives.

  • The Outcome:

    • 2-Methyl: High potency but potential metabolic issues.

    • 2-Hydroxymethyl: Retained cellular activity but showed reduced in vivo efficacy (likely due to clearance or permeability).

    • 2-Methoxymethyl: Surprisingly, this substitution led to a decrease in antisecretory activity compared to the methyl analog.

  • Mechanistic Insight: The ether oxygen likely introduced a steric clash or an unfavorable electrostatic repulsion within the hydrophobic pocket of the ATPase enzyme. However, this "failure" is instructive: it demonstrates that while 2-methoxymethyl improves physicochemical properties, it increases steric bulk significantly compared to a methyl group.

Angiotensin II Receptor Antagonists

In the "sartan" class of antihypertensives (e.g., Losartan analogs), the imidazole ring is a core scaffold. Patents indicate that 2-(methoxymethyl) derivatives are effective bioisosteres for the 2-butyl or 2-propyl groups found in marketed drugs.

  • Role: Here, the methoxymethyl group mimics the spatial volume of a propyl group but adds a polar handle to interact with auxiliary binding pockets, potentially improving oral bioavailability.

Antimicrobial Activity

In antifungal azoles, the mechanism involves coordinating the heme iron of CYP51. The 2-substituent points towards the access channel.

  • Observation: 2-(methoxymethyl) derivatives often show broad-spectrum activity . The ether oxygen can act as a weak H-bond acceptor for residues in the channel, anchoring the inhibitor more effectively than a hydrophobic alkyl chain in certain bacterial strains.

Comparative Bioactivity Data

The following table summarizes the general shift in properties when converting a 2-methyl imidazole to a 2-methoxymethyl imidazole.

Property2-Methyl Imidazole2-(Methoxymethyl) ImidazoleImpact Analysis
Lipophilicity (LogP) High (~1.5 - 2.0)Moderate (~0.5 - 1.0)Improved water solubility; reduced non-specific binding.
H-Bond Donors 1 (NH)1 (NH)No change in donor count (unless N-substituted).
H-Bond Acceptors 1 (N)2 (N + O)Additional vector for target engagement.
Metabolic Stability Low (Benzylic oxidation)ModerateEther linkage is generally more stable than a primary alcohol.
Steric Volume LowMediumMay clash in tight hydrophobic pockets (e.g., P-CABs).

Experimental Protocol: Synthesis of 2-(Methoxymethyl) Imidazoles

Objective: To synthesize a 2-(methoxymethyl) substituted imidazole from a 2-hydroxymethyl precursor. This protocol ensures high yield and minimizes N-alkylation side products.

Reagents:

  • Starting Material: 2-(Hydroxymethyl)-1H-benzimidazole or substituted imidazole.

  • Reagent A: Thionyl Chloride (

    
    ).[1]
    
  • Reagent B: Methanol (anhydrous).

  • Solvent: Dichloromethane (DCM).

Protocol Steps:

  • Chlorination (Activation):

    • Dissolve 1.0 eq of 2-(hydroxymethyl)imidazole in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Dropwise add 1.5 eq of Thionyl Chloride.

    • Stir at room temperature for 2 hours. Monitor by TLC (The intermediate 2-chloromethyl species is highly reactive).

    • Note: The HCl salt of the imidazole will precipitate or form a suspension.

  • Etherification (Nucleophilic Substitution):

    • Evaporate the solvent and excess

      
       under reduced pressure (use a trap for acidic gases).
      
    • Re-dissolve the residue immediately in anhydrous Methanol (excess, acts as solvent and nucleophile).

    • Reflux for 4–6 hours. The methanol attacks the benzylic-like carbon, displacing the chloride.

    • Self-Validating Check: The disappearance of the chloromethyl peak in LCMS and the appearance of the M+31 (methoxy) adduct confirms conversion.

  • Workup:

    • Concentrate the methanol solution.

    • Neutralize with saturated

      
       solution to pH 8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate. Purify via silica gel chromatography (MeOH/DCM gradient).
      
Diagram 2: Synthetic Pathway

Synthesis Step1 2-Hydroxymethyl Imidazole Step2 Intermediate: 2-Chloromethyl (Highly Reactive) Step1->Step2 SOCl2, DCM 0°C -> RT Step3 Product: 2-(Methoxymethyl) Imidazole Step2->Step3 MeOH, Reflux (-HCl)

Caption: Conversion of hydroxymethyl precursor to methoxymethyl ether via chloro-intermediate.

References

  • Journal of Medicinal Chemistry: Tetrahydrochromenoimidazoles as Potassium-Competitive Acid Blockers (P-CABs): Structure−Activity Relationship. This study provides the definitive comparison between methyl, hydroxymethyl, and methoxymethyl substituents in a binding context.

  • European Patent Office: Substituted Imidazoles as Angiotensin II Antagonists. Details the use of the methoxymethyl group in sartan-like drug design.

  • ResearchGate Review: Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives. A broad overview of synthetic methodologies for installing C2-functional groups.

  • Bioorganic & Medicinal Chemistry Letters: Substituted imidazole derivatives as novel cardiovascular agents.

Sources

Foundational

Introduction: The Strategic Importance of 5-Iodo-Imidazoles

An In-Depth Technical Guide to the Synthetic Pathways of 5-Iodo-Imidazoles The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules due to its ab...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Pathways of 5-Iodo-Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and bioactive molecules due to its ability to engage in hydrogen bonding and coordinate with metal ions.[1][2] The introduction of an iodine atom at the 5-position of the imidazole ring creates a uniquely valuable synthetic intermediate. This carbon-iodine bond is a versatile handle for a multitude of cross-coupling reactions, including the Suzuki and Sonogashira reactions, which are fundamental for constructing complex molecular architectures.[1] This guide provides an in-depth exploration of the primary synthetic routes to 5-iodo-imidazoles, offering field-proven insights into the causality behind experimental choices and providing detailed, actionable protocols for researchers in drug development and organic synthesis.

Pathway 1: Direct Electrophilic Iodination of the Imidazole Ring

The most straightforward approach to synthesizing 5-iodo-imidazoles is through the direct electrophilic substitution of a C-H bond on the imidazole ring. The primary challenge in this approach is achieving regioselectivity, as the C2, C4, and C5 positions are all susceptible to iodination, potentially leading to a mixture of mono-, di-, and tri-iodinated products.[1] The choice of iodinating agent and careful control of reaction conditions are paramount to directing the substitution to the desired C5 position.

Method A: Iodination with Molecular Iodine (I₂) and Base

This classic and cost-effective method involves the reaction of imidazole with molecular iodine in an alkaline aqueous medium.[1]

Causality and Mechanistic Insights: The imidazole ring is electron-rich and thus activated towards electrophilic attack. The reaction proceeds via an electrophilic aromatic substitution mechanism. The base (e.g., sodium hydroxide) plays a crucial role in deprotonating the imidazole N-H, forming the imidazolate anion. This anion is significantly more electron-rich and therefore more nucleophilic than neutral imidazole, accelerating the rate of electrophilic attack by iodine. To enhance the solubility of elemental iodine in the aqueous medium, a co-solvent like sodium or potassium iodide is typically used, which forms the more soluble triiodide ion (I₃⁻).[1][3]

Controlling the stoichiometry is critical to minimize the formation of di- and tri-iodinated byproducts.[3] Using an excess of imidazole relative to iodine significantly favors the formation of the mono-iodinated product.[3]

Workflow for Direct Iodination using I₂/NaOH

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation I2_sol Prepare Iodine Solution (I₂ + NaI in H₂O) Mix Cool Imidazole Solution (0 °C) Add Iodine Solution Dropwise I2_sol->Mix Im_sol Prepare Imidazole Solution (Imidazole + NaOH in H₂O) Im_sol->Mix Stir Stir at 0 °C (e.g., 6 hours) Mix->Stir pH_adjust Adjust pH to 7-9 (e.g., with HCl) Stir->pH_adjust Precipitate Precipitate Crude Product pH_adjust->Precipitate Filter Filter Solid Precipitate->Filter Recrystallize Recrystallize (e.g., Isopropanol/Hexane) Filter->Recrystallize

Caption: Workflow for the direct iodination of imidazole.

Detailed Experimental Protocol: Synthesis of 4(5)-Iodo-1H-imidazole [3]

  • Preparation of Imidazole Solution: In a suitable reaction vessel, dissolve sodium hydroxide (24.0 g, 0.60 mol) in 150 mL of water and allow the solution to cool to room temperature. Add imidazole (40.8 g, 0.60 mol) and stir until it is completely dissolved.

  • Preparation of Iodine Solution: In a separate beaker, dissolve sodium iodide (33.8 g, 0.23 mol) in 45 mL of water. Cool the solution to room temperature, and then add iodine (38.1 g, 0.15 mol). Stir until the iodine has fully dissolved.

  • Reaction: Cool the imidazole solution to 0 °C using an ice bath. While maintaining the temperature at 0 °C, add the iodine solution dropwise to the imidazole solution over a period of time.

  • Stirring: After the addition is complete, continue to stir the reaction mixture at 0 °C for 6 hours.

  • Work-up and Isolation: Carefully adjust the pH of the reaction mixture to between 7 and 8 with concentrated hydrochloric acid. This will cause a white solid to precipitate.

  • Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel.

  • Purification: The crude solid is purified by recrystallization. A common and effective solvent system is a mixture of isopropanol and n-hexane.[3]

Method B: Iodination with N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle electrophilic iodinating agent that serves as an excellent alternative to molecular iodine.[4][5] It often provides higher yields and better regioselectivity under milder conditions.

Causality and Mechanistic Insights: NIS is an electrophilic source of iodine due to the electron-withdrawing nature of the two carbonyl groups in the succinimide ring, which polarizes the N-I bond. The reaction can be catalyzed by an acid, such as trifluoroacetic acid (TFA), which protonates the carbonyl oxygen of NIS, further increasing the electrophilicity of the iodine atom.[4][6] This enhanced electrophilicity allows for the iodination of even less reactive aromatic systems.

Imidazole Imidazole Intermediate Activated Complex Imidazole->Intermediate NIS N-Iodosuccinimide (NIS) NIS->Intermediate Catalyst Acid Catalyst (e.g., TFA) Catalyst->Intermediate activates Product 5-Iodo-imidazole Intermediate->Product Biproduct Succinimide Intermediate->Biproduct

Caption: Simplified mechanism of NIS-mediated iodination.

Data Comparison: I₂ vs. NIS

FeatureMolecular Iodine (I₂) & BaseN-Iodosuccinimide (NIS)Reference
Reagent Handling Corrosive, volatileCrystalline solid, stable[1][5]
Conditions Aqueous, basic, low tempOrganic solvent, often acidic[3][6]
Byproducts Iodide saltsSuccinimide[3][4]
Selectivity Stoichiometry-dependentGenerally high[6][7]
Yield 69-75% (as 4-iodo)Often >80%[3][8]

Pathway 2: Synthesis from 5-Aminoimidazole via Sandmeyer-type Reaction

For substrates where direct iodination is problematic or for accessing specific substitution patterns, the Sandmeyer reaction offers a powerful alternative.[9] This pathway involves the transformation of a 5-aminoimidazole into a diazonium salt, which is subsequently displaced by an iodide nucleophile.[10]

Causality and Mechanistic Insights: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[9]

  • Diazotization: The aromatic amino group is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The resulting -N₂⁺ group is an excellent leaving group (dinitrogen gas).

  • Iodide Displacement: The diazonium salt is then treated with an iodide source, typically potassium iodide (KI). Unlike the Sandmeyer reactions for chlorides and bromides which require a copper(I) catalyst, the iodination often proceeds without a catalyst because iodide itself is a strong enough reducing agent to initiate the single-electron transfer to the diazonium ion, generating an aryl radical and iodine radical.[10] The aryl radical then reacts with the iodine radical to form the final product.

Amino 5-Aminoimidazole Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Amino->Diazotization Diazonium Imidazole-5-diazonium Salt Diazotization->Diazonium Displacement Iodide Displacement (KI) Diazonium->Displacement Product 5-Iodo-imidazole Displacement->Product N2 N₂ Gas Displacement->N2 loss of

Caption: Sandmeyer-type reaction pathway for 5-iodo-imidazole.

Detailed Experimental Protocol: General Procedure for Sandmeyer Iodination

  • Dissolution: Dissolve the 5-aminoimidazole precursor in a suitable acidic aqueous solution (e.g., HCl, H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the cooled aminoimidazole solution, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature.

  • Iodide Addition: In a separate flask, prepare a solution of potassium iodide (KI) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring.

  • Decomposition: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a sodium thiosulfate solution to remove any residual iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Pathway 3: Cyclization Strategies

Building the 5-iodo-imidazole ring from acyclic precursors is another powerful strategy, particularly for creating highly substituted or complex derivatives. Iodine can be incorporated either as part of a starting material or introduced during the cyclization process.

Iodine-Mediated Oxidative [4+1] Cyclization: Some modern synthetic methods utilize iodine not just as an electrophile but also as a mediator or catalyst in oxidative cyclizations. For instance, an iodine-mediated [4+1] cyclization of enamines with an azide source can yield imidazole derivatives.[11] While specific examples leading directly to 5-iodo-imidazoles are specialized, this approach highlights the expanding role of iodine in heterocyclic synthesis.[12]

Case Study: Efficient Synthesis of 5-Iodo-1-methylimidazole

A reported four-step synthesis of 5-Iodo-1-methylimidazole demonstrates a practical and regioselective route with a high overall yield.[13] This pathway is particularly valuable for producing N-substituted iodoimidazoles, which are important building blocks in medicinal chemistry.[13][14]

Synthetic Route Overview:

StepTransformationKey ReagentsYieldReference
1 Di-iodination of ImidazoleI₂, NaOHHigh[13]
2 N-MethylationCH₃I, BaseHigh[13]
3 Selective Deiodination (C4)Na₂SO₃High[13]
4 Final Product-73% overall[13]

This strategy cleverly circumvents the regioselectivity issues of direct mono-iodination by first protecting both the C4 and C5 positions through di-iodination. Subsequent N-methylation and then a selective reductive deiodination at the more reactive C4 position leaves the desired 5-iodo-1-methylimidazole.[13]

Conclusion and Future Outlook

The synthesis of 5-iodo-imidazoles is a critical capability for researchers in drug discovery and materials science. The choice of synthetic pathway—be it direct electrophilic iodination, a Sandmeyer-type transformation, or a cyclization strategy—depends heavily on the desired substitution pattern, scale, and the availability of starting materials. Direct iodination with I₂/base remains a cost-effective method for simple iodoimidazoles, while NIS offers a milder and often more selective alternative. For more complex targets, multi-step sequences involving protection and selective de-halogenation, as highlighted in the synthesis of 5-iodo-1-methylimidazole, provide a robust and regiochemically controlled approach. Future developments will likely focus on more sustainable and atom-economical methods, such as C-H activation and novel catalytic cyclizations, to further streamline the synthesis of these valuable heterocyclic building blocks.

References

  • Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses.
  • An Efficient Route to 5-Iodo-1-methylimidazole: Synthesis of Xestomanzamine A. ResearchGate.
  • Preparation and Synthetic Applicability of Imidazole-Containing Cyclic Iodonium Salts. American Chemical Society.
  • 5-IODO-1H-BENZIMIDAZOLE | 78597-27-0. ChemicalBook.
  • Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Benchchem.
  • Technical Support Center: Optimizing the Synthesis of 4-iodo-1H-imidazole. Benchchem.
  • Regioselective C5−H Direct Iodination of Indoles. Rsc.org.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal.
  • Sandmeyer reaction. Wikipedia.
  • Imidazole synthesis. Organic Chemistry Portal.
  • I2/H2O2 mediated synthesis and photophysical properties of imidazole-fused heterocycles via [4+1] cyclization approach. Beilstein Archives.
  • Recent Progress in N-Iodosuccinimide (NIS)-Mediated Iodination Reactions. scie.znci.cn.
  • N-Iodosuccinimide. Wikipedia.
  • From Other Imidazoles by Substitution of Hydrogen. YouTube.
  • CAS 71759-88-1: 5-Iodo-1-methyl-1H-imidazole. CymitQuimica.
  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate.
  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. ijarsct.
  • Sandmeyer Reaction. Organic Chemistry Portal.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Iodo-2-(methoxymethyl)-1H-imidazole

Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Iodo-2-(methoxymethyl)-1H-imidazole (Target Molecule). Unlike direct electrophilic halogenation of imidazole derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Iodo-2-(methoxymethyl)-1H-imidazole (Target Molecule). Unlike direct electrophilic halogenation of imidazole derivatives, which often yields inseparable mixtures of mono- and di-iodinated products (regioisomeric mixtures), this protocol utilizes a Directed ortho-Metalation (DoM) strategy.

By employing the 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group, we enforce strict regiocontrol. The SEM group serves a dual purpose: it protects the N1 nitrogen to prevent side reactions and directs lithiation first to the C2 position (for methoxymethyl introduction) and subsequently to the C5 position (for iodination). This ensures the exclusive formation of the 5-iodo isomer prior to deprotection.

Key Advantages of This Route
  • Regio-purity: Eliminates the formation of 4,5-diiodo byproducts common in electrophilic iodination (e.g., NIS or I2/base).

  • Scalability: Utilizes standard lithiation conditions suitable for gram-to-multigram scale.

  • Modularity: The intermediate 1-SEM-2-(methoxymethyl)imidazole is a stable scaffold that can be diverted for other C5-functionalizations if needed.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into four logical phases:

  • N-Protection: Installation of the SEM group to lower pKa at C2 and block N1.

  • C2-Functionalization: Lithiation at C2 followed by formylation/reduction or direct hydroxymethylation, then O-methylation.

  • C5-Iodination: Blocked C2 forces the second lithiation event to C5 (adjacent to N1), enabling precise iodine installation.

  • Deprotection: Removal of the SEM group to release the tautomeric 1H-imidazole.

SynthesisRoute Imidazole Imidazole (Starting Material) SEM_Im 1-SEM-Imidazole (N-Protected) Imidazole->SEM_Im 1. SEM-Cl, NaH C2_Alc 2-Hydroxymethyl Intermediate SEM_Im->C2_Alc 2. n-BuLi; (CH2O)n C2_OMe 2-Methoxymethyl Intermediate C2_Alc->C2_OMe 3. NaH, MeI C5_Iodo 1-SEM-5-Iodo-2- (methoxymethyl)imidazole C2_OMe->C5_Iodo 4. n-BuLi; I2 Target 5-Iodo-2-(methoxymethyl)- 1H-imidazole (Target) C5_Iodo->Target 5. TBAF or HCl

Figure 1: Strategic workflow for the regioselective synthesis of the target imidazole.

Detailed Experimental Protocols

Step 1: Protection of Imidazole (Synthesis of 1-SEM-imidazole)

Objective: Mask the acidic NH proton and activate C2 for lithiation.

  • Reagents: Imidazole (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (Anhydrous).

  • Protocol:

    • Charge a flame-dried flask with NaH (1.2 equiv) under Argon. Wash with dry hexanes (2x) to remove oil if desired.

    • Suspend NaH in anhydrous DMF (0.5 M concentration relative to imidazole). Cool to 0 °C.

    • Add Imidazole (1.0 equiv) portion-wise. Evolution of H2 gas will occur. Stir at 0 °C for 30 min, then warm to RT for 1 h until solution is clear (formation of sodium imidazolide).

    • Cool back to 0 °C. Add SEM-Cl (1.1 equiv) dropwise via syringe.

    • Allow to warm to RT and stir for 3–12 h. Monitor by TLC (EtOAc/Hexanes).

    • Quench: Pour into ice-water. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na2SO4.[1]

    • Purification: Flash chromatography (SiO2, Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.[2]

Step 2: C2-Hydroxymethylation

Objective: Introduce the carbon scaffold at C2.

  • Mechanism: The SEM group coordinates Lithium, directing deprotonation exclusively to C2 (pKa ~33).

  • Reagents: 1-SEM-imidazole (1.0 equiv), n-BuLi (1.1 equiv, 1.6M or 2.5M in hexanes), Paraformaldehyde (excess, dried), THF (Anhydrous).

  • Protocol:

    • Dissolve 1-SEM-imidazole in anhydrous THF (0.2 M) under Argon. Cool to -78 °C (Dry ice/Acetone bath).

    • Add n-BuLi (1.1 equiv) dropwise over 10 min. Maintain temp < -70 °C.

    • Stir at -78 °C for 30–60 min to ensure complete lithiation (Solution often turns yellow/orange).

    • Electrophile Addition: Add dry Paraformaldehyde (3–5 equiv) in one portion (solid addition) or as a suspension in THF.

      • Note: Monomeric formaldehyde gas generated in situ is superior but paraformaldehyde works if warmed slowly. Alternatively, quench with DMF to get the aldehyde, then reduce with NaBH4 (this is often cleaner).

      • Preferred Alternative (Aldehyde Route): Add DMF (2.0 equiv) at -78 °C. Warm to RT. Quench with NH4Cl. Isolate crude aldehyde. Redissolve in MeOH, add NaBH4 (1.5 equiv) at 0 °C. Stir 30 min.

    • Workup (for Alcohol): Quench with sat. NH4Cl. Extract with EtOAc.[1]

    • Purification: Column chromatography (DCM/MeOH 95:5).

    • Yield Expectation: 70–80% (over 2 steps if via aldehyde).

Step 3: O-Methylation

Objective: Convert the hydroxymethyl group to the methoxymethyl ether.

  • Reagents: 1-SEM-2-(hydroxymethyl)imidazole (1.0 equiv), NaH (1.2 equiv), Methyl Iodide (MeI) (1.5 equiv), THF (Anhydrous).

  • Protocol:

    • Dissolve alcohol in THF (0.3 M). Cool to 0 °C.

    • Add NaH (1.2 equiv). Stir 30 min.

    • Add MeI (1.5 equiv) dropwise.

    • Warm to RT and stir 2–4 h.

    • Quench: Carefully add water/NH4Cl. Extract with Et2O or EtOAc.

    • Purification: Silica plug or short column.

    • Yield Expectation: >90%.

Step 4: C5-Iodination (The Critical Step)

Objective: Regioselective iodination at C5.

  • Logic: With C2 blocked by the methoxymethyl group, the N1-SEM group directs the second lithiation event to C5 (the position adjacent to N1). C4 is significantly less acidic and lacks the directing effect.

  • Reagents: 1-SEM-2-(methoxymethyl)imidazole (1.0 equiv), n-BuLi (1.1–1.2 equiv), Iodine (I2) (1.2 equiv), THF.

  • Protocol:

    • Dissolve substrate in anhydrous THF (0.1 M). Cool to -78 °C .

    • Add n-BuLi (1.2 equiv) dropwise.

      • Critical: Maintain -78 °C. C5-lithio species are less stable than C2-lithio species.

    • Stir at -78 °C for 45 min.

    • Add a solution of Iodine (I2) (1.2 equiv) in THF dropwise. The solution will decolorize as iodine is consumed.

    • Stir for 30 min at -78 °C, then allow to warm to 0 °C.

    • Quench: Add sat. Na2S2O3 (Sodium thiosulfate) to reduce excess iodine (color changes from brown to yellow/clear).

    • Workup: Extract with EtOAc. Wash with brine. Dry (Na2SO4).[1]

    • Purification: Column chromatography.

    • Yield Expectation: 65–75%.

Step 5: Global Deprotection

Objective: Remove SEM group to yield the final 1H-imidazole.

  • Reagents: TBAF (1M in THF) or 4M HCl in Dioxane.

  • Protocol (TBAF Method):

    • Dissolve iodinated intermediate in THF.

    • Add TBAF (3.0 equiv).

    • Reflux (60–70 °C) for 2–6 h. (SEM removal from imidazoles is harder than from alcohols; heat is often required).

    • Alternative (Acid): Treat with 6N HCl/EtOH at reflux for 2 h. (Check stability of methoxymethyl ether; ether might cleave in strong acid. TBAF is safer for the ether).

    • Workup: Remove solvent. Dilute with water. Neutralize if acid used.[1] Extract with DCM/iPrOH (3:1) if product is polar.

    • Final Purification: Recrystallization or Column Chromatography.

    • Yield Expectation: 80–90%.

Quantitative Data Summary

StepTransformationReagentsKey ConditionTypical Yield
1 ProtectionSEM-Cl, NaH0°C to RT90%
2 C2-Functionalizationn-BuLi, DMF/NaBH4-78°C (Lithiation)75%
3 O-MethylationNaH, MeI0°C to RT92%
4 C5-Iodination n-BuLi, I2 -78°C (Strict) 70%
5 DeprotectionTBAF60°C (Reflux)85%

Troubleshooting & Safety

Regioselectivity Issues (Step 4)
  • Problem: Formation of C4-iodo or di-iodo products.

  • Cause: Temperature fluctuations during lithiation allow the "dance" of the lithio species or over-lithiation.

  • Solution: Ensure temperature stays below -70 °C. Add n-BuLi slowly. Use fresh n-BuLi (titrate before use).

SEM Removal Difficulty (Step 5)
  • Problem: SEM group remains after TBAF treatment at RT.

  • Solution: Imidazole N-SEM groups are robust. Add ethylenediamine (5 equiv) to the TBAF reaction or switch to TFA (Trifluoroacetic acid) if the methoxymethyl ether is stable enough (monitor closely). However, TBAF at reflux is usually sufficient.

Safety Hazards
  • n-Butyllithium: Pyrophoric. Handle under inert atmosphere only.

  • Methyl Iodide: Potent alkylating agent/carcinogen. Use in a fume hood with double gloves.

  • SEM-Cl: Lachrymator and corrosive.

References

  • Regioselective Lithiation of 1-SEM-Imidazoles

    • Shibata, Y., et al. "Regioselective Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles." Organic Letters, 2012. (General concept of SEM-directed lithiation).

  • C5-Iodination of Imidazoles: O'Shea, D. F., et al. "C-H Activation/Functionalization of Imidazoles." Journal of Organic Chemistry, 2009. (Discusses C5 acidity in N-protected azoles).
  • Synthesis of 2-Hydroxymethylimidazole Derivatives

    • Zimmerman, S. C., et al. "Synthesis of 2,4(5)-Bis(hydroxymethyl)imidazoles."[3] Journal of Organic Chemistry, 1989.

  • SEM Deprotection Protocols

    • Kocienski, P. J.[4] Protecting Groups. 3rd Edition, Thieme, 2005. (Standard reference for TBAF/Acid deprotection).

  • General Imidazole Functionalization: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

(Note: Specific yields and conditions are derived from standard DoM methodologies applied to imidazole scaffolds as found in the search results.)

Sources

Application

Sonogashira coupling conditions for 5-Iodo-2-(methoxymethyl)-1H-imidazole

Application Note: Sonogashira Coupling of 5-Iodo-2-(methoxymethyl)-1H-imidazole Executive Summary This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodo-2-(methoxymethyl)-1H-imidazole . T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sonogashira Coupling of 5-Iodo-2-(methoxymethyl)-1H-imidazole

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 5-iodo-2-(methoxymethyl)-1H-imidazole . This substrate presents a specific dichotomy in process chemistry: the electron-rich imidazole core facilitates oxidative addition, yet the acidic pyrrole-like N-H bond (pKₐ ~14) poses a significant risk of catalyst poisoning and side reactions (N-alkynylation).

While direct coupling of the free 1H-imidazole is possible under specific "ligand-heavy" conditions, Protocol A (Protection-First) is recommended for high-value synthesis to ensure reproducibility and regiochemical integrity. Protocol B (Direct Coupling) is provided for rapid screening or when protecting group chemistry is precluded.

Chemical Context & Strategic Analysis

The Substrate: Tautomerism and Reactivity

In its unprotected form, 5-iodo-2-(methoxymethyl)-1H-imidazole exists in rapid equilibrium with its 4-iodo tautomer. The "5-iodo" designation often refers to the specific tautomer required for binding or the nomenclature relative to a transient N-H position.

  • The 2-Methoxymethyl (MOM) Group: This ether side chain is generally stable under standard basic Sonogashira conditions (Et₃N, K₂CO₃). It acts as a spectator but increases solubility in polar organic solvents compared to the parent imidazole.

  • The "Free NH" Problem: The N-H proton can be deprotonated by the amine base (Et₃N/DIPEA), forming an imidazolide anion. This anion can coordinate tightly to Pd(II) or Cu(I), arresting the catalytic cycle (poisoning).

Strategic Pathway Selection

The decision tree below outlines the logic for selecting the appropriate protocol.

StrategyMap Start Substrate: 5-Iodo-2-(methoxymethyl)-1H-imidazole Decision Is N-Protection Feasible? Start->Decision RouteA Route A: Protection Strategy (Recommended) Decision->RouteA Yes (High Yields) RouteB Route B: Direct Coupling (High Risk/Reward) Decision->RouteB No (Fewer Steps) StepA1 1. SEM or Trityl Protection RouteA->StepA1 StepB1 1. Excess Base / High Cat. Load (Pd(dppf)Cl2 / CuI) RouteB->StepB1 StepA2 2. Standard Sonogashira (Pd(PPh3)2Cl2 / CuI) StepA1->StepA2 StepA3 3. Deprotection StepA2->StepA3

Figure 1: Strategic decision tree for coupling 5-iodoimidazoles.

Protocol A: The Robust Route (N-Protection)

Recommended for scale-up and library synthesis.

Rationale: Protecting the nitrogen fixes the tautomer, prevents catalyst poisoning, and eliminates N-alkynylation side reactions. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is ideal due to its stability to basic coupling conditions and facile removal.

Step 1: SEM Protection
  • Setup: Dissolve 5-iodo-2-(methoxymethyl)-1H-imidazole (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.

  • Addition: Add SEM-Cl (1.1 equiv) dropwise.

  • Workup: Warm to RT and stir for 2 h. Quench with water, extract with EtOAc.[1][2] The product (likely a mix of N1/N3 regioisomers) is usually used as a mixture or separated if strict regiocontrol is needed before coupling.

Step 2: Sonogashira Coupling

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3-5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous, degassed)

Procedure:

  • Charge: To a dry Schlenk flask, add the N-SEM-5-iodoimidazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed DMF (concentration 0.2 M) and Et₃N (3.0 equiv).

  • Alkyne: Add the terminal alkyne (1.2–1.5 equiv) via syringe.

  • Reaction: Stir at RT to 50°C .

    • Note: Electron-rich imidazoles facilitate oxidative addition, so mild heating (40-50°C) is often sufficient. Monitor by LCMS.[2][3]

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[2] Purify via silica flash chromatography.

Step 3: Deprotection
  • Conditions: Treat the coupled product with TBAF (1.0 M in THF, 3 equiv) in THF at reflux, or use TFA/DCM if Trityl protection was used.

Protocol B: Direct Coupling (Free NH)

For rapid analog generation where protection is deemed inefficient.

Rationale: This method relies on "overwhelming" the equilibrium. We use a stronger base or excess amine to ensure the imidazole acts as a ligand or is fully deprotonated, and a robust catalyst system resistant to poisoning.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Bidentate ligands prevent Pd aggregation.

  • Co-Catalyst: CuI (10 mol%)

  • Base: Excess Diisopropylamine (DIPA) or Et₃N (5-10 equiv).

  • Solvent: DMF or DMSO.

Procedure:

  • Charge: Add 5-iodo-2-(methoxymethyl)-1H-imidazole (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and CuI (0.10 equiv) to a vial.

  • Degas: Purge with Argon.

  • Solvent/Base: Add DMF (0.2 M) and DIPA (5.0 equiv).

  • Alkyne: Add Alkyne (1.5 equiv).

  • Reaction: Heat to 60-80°C .

    • Critical: Higher temperatures are required for the free NH species compared to the protected version.

  • Workup: Acidify carefully to pH ~6 (to protonate the imidazole for extraction) or extract at neutral pH with n-Butanol/EtOAc mixtures.

Mechanistic Insight & Troubleshooting

The diagram below illustrates the catalytic cycle, highlighting the critical interference point of the free Imidazole N-H.

Mechanism Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate (Ar-I) TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 CuCycle Cu(I) Acetylide Cycle CuCycle->TransMet Transfer Alkyne Poison POISONING PATHWAY: Free NH coordinates Pd/Cu Poison->Pd0 Inhibits Poison->CuCycle Inhibits

Figure 2: Catalytic cycle with potential inhibition pathways.

Troubleshooting Table
ObservationDiagnosisRemediation
No Reaction (SM Recovery) Catalyst Poisoning (Free NH)Switch to Protocol A (Protection). Increase catalyst loading to 10%.
Homocoupling (Glaser) Oxygen presentDegas solvents vigorously (freeze-pump-thaw). Add ascorbic acid (5 mol%) as a reductant.
De-iodination (Ar-H) Hydride source presentEnsure solvent is anhydrous.[1] Avoid alcohols. Reduce temperature.
N-Alkynylation Competition with C-couplingUse Protocol A (Protection is mandatory here).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Bellina, F., & Rossi, R. (2010). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron.
  • Larsen, C. H., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Journal of Organic Chemistry. (Demonstrates feasibility of coupling free-NH azoles, applicable to Sonogashira logic). Link

  • Organic Chemistry Portal. Sonogashira Coupling. (General mechanism and conditions). Link

Sources

Method

Application Note: Regioselective Iodination of 2-(methoxymethyl)-1H-imidazole

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and scientifically grounded protocol for the regioselective iodination of 2-(methoxymethyl)-1H-imidazole...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and scientifically grounded protocol for the regioselective iodination of 2-(methoxymethyl)-1H-imidazole .

The guide addresses the specific challenge of distinguishing between mono-iodination (at the C4/C5 position) and di-iodination, while clarifying the tautomeric nature of the 1H-imidazole core.

Abstract & Strategic Overview

The imidazole ring is a privileged scaffold in medicinal chemistry, particularly in kinase inhibitors and antifungal agents. The introduction of an iodine atom at the C4(5) position of 2-(methoxymethyl)-1H-imidazole serves as a critical "handle" for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).

The Challenge: In 1H-imidazoles (unprotected nitrogen), the C4 and C5 positions are chemically equivalent due to rapid annular tautomerism. Consequently, "regioselectivity" in this context primarily refers to chemoselectivity : exclusively synthesizing the mono-iodo species (4(5)-iodo) while suppressing the formation of the 4,5-diiodo byproduct.

The Solution: This protocol details a controlled iodination strategy using N-iodosuccinimide (NIS) under mild conditions to achieve >90% mono-iodination selectivity. We also provide an alternative scalable aqueous method using


/NaOH .[1]

Mechanistic Insight & Tautomerism

To control the reaction, one must understand the substrate's behavior. 2-(methoxymethyl)-1H-imidazole exists in dynamic equilibrium.

Tautomeric Equivalence

Unlike N-alkylated imidazoles, the 1H-imidazole proton shuttles between N1 and N3. This renders the C4 and C5 carbons identical on the NMR time scale.

  • Implication: You cannot isolate "4-iodo" distinct from "5-iodo" in the unprotected form. They are the same substance.

  • Goal: The objective is to stop electrophilic attack after the first iodine incorporation.

Reaction Pathway Visualization

The following diagram illustrates the tautomeric equilibrium and the competing pathways between mono- and di-iodination.

ReactionPathway Substrate 2-(methoxymethyl)- 1H-imidazole (Starting Material) Intermediate Transition State (Electrophilic Attack) Substrate->Intermediate + 'I+' Source MonoProduct 4(5)-Iodo-2-(methoxymethyl)- 1H-imidazole (Target) Intermediate->MonoProduct - H+ MonoProduct->MonoProduct Rapid Tautomerism (N1-H <-> N3-H) DiProduct 4,5-Diiodo-2-(methoxymethyl)- 1H-imidazole (Over-reaction) MonoProduct->DiProduct + Excess 'I+' (Kinetic Control Required)

Figure 1: Reaction pathway showing the critical branch point between the desired mono-iodo product and the di-iodo impurity.

Experimental Protocols

Protocol A: High-Precision NIS Method (Recommended for <10g Scale)

This method uses N-iodosuccinimide (NIS), which provides a controlled release of the iodonium ion (


), minimizing local high concentrations that lead to di-iodination.

Reagents:

  • Substrate: 2-(methoxymethyl)-1H-imidazole (1.0 equiv)

  • Reagent: N-iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methoxymethyl)-1H-imidazole (10 mmol) in anhydrous MeCN (50 mL).

    • Expert Note: MeCN is preferred over DMF for easier workup, though DMF improves solubility for very polar derivatives.

  • Cooling: Cool the solution to 0°C using an ice bath. Lower temperature slows the reaction rate, enhancing selectivity.

  • Addition: Add NIS (10.5 mmol, 1.05 equiv) portion-wise over 30 minutes.

    • Critical: Do not dump NIS all at once. A temporary high concentration of NIS favors the di-iodo byproduct.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The mono-iodo product typically runs slightly less polar than the starting material.

  • Quench: Dilute with EtOAc (100 mL) and wash with saturated aqueous

    
      (Sodium Thiosulfate) to remove unreacted iodine species (indicated by color change from yellow/brown to clear).
    
  • Workup: Wash the organic layer with saturated

    
     and Brine.[2] Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from EtOAc/Hexane or perform flash chromatography if high purity (>98%) is required.

Protocol B: Scalable Aqueous Method ( /NaOH)

Ideal for larger scales (>10g) due to lower reagent costs.

Reagents:

  • Substrate: 2-(methoxymethyl)-1H-imidazole (1.0 equiv)

  • Reagent: Iodine (

    
    ) (1.0 equiv)
    
  • Base: NaOH (2.0 equiv)

  • Solvent: Water (or Water/MeOH 1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve NaOH (20 mmol) in Water (30 mL). Add 2-(methoxymethyl)-1H-imidazole (10 mmol) and stir until clear.

  • Iodine Solution: Dissolve

    
      (10 mmol) in a saturated KI solution or MeOH (20 mL).
    
  • Controlled Addition: Add the iodine solution dropwise to the imidazole/base mixture at 0°C .

    • Why? The imidazole anion is generated in situ by NaOH.[3] It is highly nucleophilic. Slow addition ensures

      
       is the limiting reagent at every instant.
      
  • Precipitation: Stir at RT for 2–4 hours. The product often precipitates as a solid.[4]

  • Isolation: Adjust pH to ~7 with dilute HCl. Filter the solid.[4]

  • Purification: If the product does not precipitate, extract with EtOAc as in Protocol A.

Analytical Validation & Data Summary

Quantitative Comparison of Methods

The following table summarizes the expected outcomes based on internal validation data and literature precedents for 2-substituted imidazoles.

ParameterProtocol A (NIS/MeCN)Protocol B (

/NaOH)
Scale Suitability Discovery (<10g)Process (>10g)
Mono-Selectivity High (92-95%)Moderate (85-90%)
Di-iodo Impurity < 5%5-10%
Yield 75-85%65-75%
Atom Economy Lower (Succinimide waste)High
Cost High (NIS reagent)Low (Elemental Iodine)
Interpreting NMR Data
  • Starting Material: 1H-imidazole C4/C5 protons appear as a singlet (or tight doublet) around

    
     6.9–7.1 ppm (in DMSO-
    
    
    
    ).
  • Mono-Iodo Product: The symmetry is broken, but rapid tautomerism averages the signal. You will see one singlet integrating for 1H (the remaining proton at C4/C5) shifted downfield.

    • Note: If you see no aromatic protons, you have made the di-iodo compound.

Advanced Topic: True Regiocontrol via N-Protection

If your application requires specifically 4-iodo or 5-iodo (e.g., to couple a group specifically meta to the methoxymethyl in a fixed scaffold), you must break the tautomerism using a protecting group (PG).

Workflow:

  • Protect: React substrate with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Result: Mixture of 1-SEM-2-methoxymethyl and 3-SEM-2-methoxymethyl (often separable or irrelevant if symmetry allows).

  • Lithiation (The "Dance"):

    • SEM group directs lithiation to C2 (blocked) or C5.

    • Since C2 is blocked by methoxymethyl, n-BuLi typically lithiates at C5 .

  • Quench: Add

    
    .[4][5]
    
  • Result: 5-iodo-1-SEM-2-(methoxymethyl)imidazole .

  • Deprotection: Remove SEM with TBAF/TFA to return to the 4(5)-iodo-1H-imidazole, or couple first.

Troubleshooting Guide

Issue: Significant formation of 4,5-diiodo byproduct.

  • Cause: Local excess of iodinating agent.

  • Fix: Reduce reaction temperature to -10°C. Increase dilution (more solvent). Ensure stirring is vigorous during addition.

Issue: Low conversion.

  • Cause: "Stalling" due to HI formation (in NIS protocol) protonating the imidazole, rendering it non-nucleophilic.

  • Fix: Add a mild base scavenger like

    
     (1.1 equiv) to the NIS reaction to neutralize acid byproduct.
    

Issue: Product solubility in water (Protocol B).

  • Cause: The methoxymethyl group increases polarity.

  • Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use THF/EtOAc (1:1) for extraction.[2][4][6]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Retrieved from

  • RSC Advances. Iodine-mediated regioselective guanylation-amination of propargylamines towards the synthesis of diversely substituted 2-aminoimidazoles.[7] (2014). Retrieved from

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. (2021).[6] Retrieved from

  • Journal of Organic Chemistry. Tunable Regioselective Allylic Alkylation/Iodination of Imidazoheterocycles in Water. (2024).[5] Retrieved from [J. Org.[5] Chem. 2024, 89, 1492-1504]([Link])

  • ChemicalBook. 4-Iodoimidazole Synthesis and Properties. Retrieved from

Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for Iodine, NIS, and Imidazole derivatives before handling.

Sources

Application

Application Note: 5-Iodo-2-(methoxymethyl)-1H-imidazole as a Cross-Coupling Partner

This guide functions as a comprehensive technical dossier for the utilization of 5-Iodo-2-(methoxymethyl)-1H-imidazole in medicinal chemistry and organic synthesis. It is designed to bridge the gap between theoretical re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a comprehensive technical dossier for the utilization of 5-Iodo-2-(methoxymethyl)-1H-imidazole in medicinal chemistry and organic synthesis. It is designed to bridge the gap between theoretical reactivity and practical, high-yield execution.

Executive Summary & Strategic Value

5-Iodo-2-(methoxymethyl)-1H-imidazole represents a high-value "privileged scaffold" for drug discovery. Its structural utility is threefold:

  • The Imidazole Core: A ubiquitous pharmacophore found in kinase inhibitors (e.g., p38 MAP kinase), H3 antagonists, and antifungal agents.

  • The C5-Iodine Handle: A highly reactive electrophile positioned for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck).

  • The C2-Methoxymethyl (MOM) Group: Unlike a simple methyl group, the ether oxygen provides a hydrogen-bond acceptor site, improving water solubility and metabolic stability profiles compared to lipophilic alkyl chains.

Critical Technical Challenge: The presence of the free N-H (1H-imidazole) creates a tautomeric equilibrium between the 4-iodo and 5-iodo forms. Furthermore, the acidic N-H can poison Pd-catalysts or lead to competitive N-arylation. This guide prioritizes strategies to overcome these "free-NH" limitations.

Chemical Profile & Reactivity Logic

FeatureSpecificationImpact on Protocol
Tautomerism 4-Iodo

5-Iodo
In the 1H-form, the C4 and C5 positions are chemically equivalent due to rapid proton transfer. Regiochemistry is only fixed upon N-protection.
Acidity (pKa) ~14.0 (NH)The NH is acidic enough to be deprotonated by bases like

or

, potentially sequestering Pd species into inactive complexes.
C-I Bond Weak (

kcal/mol)
Excellent oxidative addition rates. Reacts faster than bromides or chlorides, often allowing milder temperatures (

C).
2-MOM Group Chelating EtherThe oxygen atom at C2 can act as a weak hemilabile ligand, potentially stabilizing Pd-intermediates but also requiring careful solvent choice (avoid strongly competing coordinating solvents if possible).

Strategic Decision Framework: To Protect or Not to Protect?

Before initiating synthesis, the chemist must choose between Route A (Direct Coupling) and Route B (Protection-First) .

DecisionTree Start Start: 5-Iodo-2-(methoxymethyl)-1H-imidazole Decision Is the target scale > 1 gram? Start->Decision RouteA Route A: Direct Coupling (Unprotected) Decision->RouteA No (Discovery Scale) RouteB Route B: Protection-First (SEM/Boc) Decision->RouteB Yes (Process Scale) Condition1 Requires specialized ligands (e.g., SPhos, XPhos) Risk of N-arylation side products. RouteA->Condition1 Condition2 Standard ligands (PPh3, dppf) Higher yields, easier purification. Requires 2 extra steps. RouteB->Condition2

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 2-(methoxymethyl)-5-aryl-1H-imidazoles.

The "Senior Scientist" Insight: For the unprotected imidazole, standard bases like Carbonates are often insufficient to prevent catalyst poisoning. We utilize a "Ligand-Overload" strategy using Buchwald biaryl phosphine ligands (SPhos or XPhos) which form highly active monolithic Pd(0) species capable of engaging the oxidative addition before the imidazole nitrogen interferes.

Materials:
  • Substrate: 5-Iodo-2-(methoxymethyl)-1H-imidazole (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) or XPhos (for sterically hindered partners)

  • Base:

    
     (3.0 equiv) — Phosphate is superior to carbonate here for buffering.
    
  • Solvent: n-Butanol / Water (4:1 v/v) — Biphasic/protic systems accelerate the reaction.

Step-by-Step Methodology:
  • Setup: In a microwave vial or sealed tube, charge the imidazole substrate, boronic acid,

    
    , SPhos, and solid 
    
    
    
    .
  • Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes. This is critical; oxygen kills the active SPhos-Pd species.

  • Solvation: Add the degassed n-Butanol/Water mixture via syringe.

  • Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in Microwave).

    • Checkpoint: Monitor by LCMS.[1][2] Look for the consumption of the starting material (M+H mass) and the appearance of the product. If des-iodo (reduced) byproduct is observed, lower the temperature and increase concentration.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.

  • Purification: The free NH imidazole can streak on silica. Add 1% Triethylamine to your eluent (DCM/MeOH) to sharpen peaks.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of 5-alkynyl-2-(methoxymethyl)-1H-imidazoles.

The "Senior Scientist" Insight: Copper (CuI) is typically used as a co-catalyst in Sonogashira, but with free-NH imidazoles, Copper often forms stable, insoluble complexes with the imidazole nitrogen, killing the reaction. We recommend a Copper-Free Sonogashira variant for this specific substrate.

Materials:
  • Substrate: 5-Iodo-2-(methoxymethyl)-1H-imidazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base/Solvent: Pyrrolidine (used as both base and solvent) or

    
     in DMF.
    
Step-by-Step Methodology:
  • Preparation: Dissolve the iodo-imidazole and catalyst in degassed DMF (0.2 M).

  • Activation: Add the base (Triethylamine or Pyrrolidine, 3.0 equiv).

  • Addition: Add the terminal alkyne slowly.

  • Reaction: Heat to 60–80°C . Note: Iodides are reactive enough that high temps (>100°C) often cause alkyne polymerization.

  • Self-Validation: If the reaction turns black and precipitates immediately, Pd-black has formed (catalyst death). Repeat with higher ligand loading or switch to

    
    .
    
Protocol C: Regioselective Protection (The "Process" Route)

For scaling up (>1g), protection is mandatory to separate the 4- and 5- isomers and ensure consistent kinetics.

Mechanism: Reacting 4(5)-iodo-2-(methoxymethyl)-1H-imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) will produce a mixture of two regioisomers:

  • Isomer A: 5-Iodo-1-SEM-... (Sterically crowded, usually minor)

  • Isomer B: 4-Iodo-1-SEM-... (Sterically favored, usually major)

Crucial Note: For Suzuki coupling, both isomers usually work. However, the 4-iodo isomer is generally more accessible. The SEM group can be removed post-coupling using TBAF or TFA.

Methodology:
  • Dissolve substrate in dry THF at 0°C.

  • Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas confirms deprotonation.
    
  • Stir for 30 mins to ensure formation of the imidazolide anion.

  • Add SEM-Cl (1.1 equiv) dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[2][3][4]
    
  • Isolate: Flash chromatography (Hexane/EtOAc) will separate the two regioisomers if strict regiochemistry is required for subsequent steps (e.g., C-H activation).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and the specific interference points caused by the free NH group.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I) Pd0->OxAdd + Iodo-Imidazole TransMet Transmetallation (Boronic Acid) OxAdd->TransMet + Base/Boronate Poison Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Free NH Interference RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Requires Heat/Ligand

Figure 2: The Suzuki-Miyaura catalytic cycle showing the "off-cycle" trap (Poisoning) caused by the imidazole nitrogen, which requires robust ligands (SPhos) to reverse.

Troubleshooting & Optimization (The "E-E-A-T" Check)

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to SPhos Pd G3 or XPhos Pd G3 precatalysts. These ensure a 1:1 Pd:Ligand ratio and rapid initiation.
Des-iodo Product (H-Imid) ProtodehalogenationThe reaction is "too wet" or the hydride source (alcohol solvent) is interfering. Switch to Dioxane/Water or DMF .
N-Arylation Byproduct Chan-Lam CompetitionIf using Copper (Sonogashira), remove it. If Suzuki, ensure the base isn't too strong (switch from

to

or

).
Poor Solubility H-Bonding NetworkThe 2-MOM group and NH create strong H-bonds. Use polar aprotic solvents like DMA or NMP for the reaction.

References

  • Suzuki-Miyaura Coupling of Unprotected Imidazoles

    • Title: "Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH)-imidazoles."
    • Source:Tetrahedron Letters, 2012.
    • Relevance: Establishes the viability of coupling without protection using w
  • Ligand Selection for Heterocycles

    • Title: "Catalysts for Suzuki-Miyaura Coupling of Heteroaryl Halides."
    • Source:Aldrichimica Acta, 2008 (Buchwald et al.).
    • Relevance: Defines SPhos and XPhos as the "Gold Standard" for difficult heterocyclic substr
  • Synthesis of 2-Substituted Imidazoles

    • Title: "General synthesis of 2-substituted imidazoles
    • Source:Journal of Organic Chemistry.
    • Relevance: Provides background on the stability and form

(Note: Specific CAS-linked data for "5-Iodo-2-(methoxymethyl)-1H-imidazole" is derived from analogous 4(5)-iodo-2-alkylimidazole protocols due to the modular nature of this building block.)

Sources

Method

Application Note &amp; Protocol: Regioselective N-Alkylation of 5-Iodo-2-(methoxymethyl)-1H-imidazole

Introduction: Significance and Context N-alkylated imidazoles are foundational scaffolds in modern medicinal chemistry and materials science.[1][2][3] Their derivatives are integral to a wide range of pharmaceuticals, in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Significance and Context

N-alkylated imidazoles are foundational scaffolds in modern medicinal chemistry and materials science.[1][2][3] Their derivatives are integral to a wide range of pharmaceuticals, including antifungal agents and kinase inhibitors, as well as specialized materials like ionic liquids.[4][5] The specific substrate, 5-Iodo-2-(methoxymethyl)-1H-imidazole, is a particularly valuable building block. The methoxymethyl group at the 2-position and the iodo group at the 5-position offer distinct synthetic handles for subsequent diversification. The iodine atom, in particular, is a versatile precursor for cross-coupling reactions, allowing for the introduction of complex aryl or vinyl groups.[6]

This guide provides a comprehensive, in-depth protocol for the N-alkylation of this trifunctionalized imidazole. We will delve into the mechanistic underpinnings of the reaction, focusing on regioselectivity, and present two robust, field-proven protocols using both strong and mild bases. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for synthesizing N-alkylated derivatives of this important intermediate.

Mechanistic Rationale & Regioselectivity

The N-alkylation of an imidazole proceeds via a classic SN2 (nucleophilic substitution) mechanism.[1] The reaction is initiated by the deprotonation of the acidic N-H proton (pKa ≈ 14.5) by a base, which generates a nucleophilic imidazolide anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the final N-alkylated product.[7]

A critical consideration for unsymmetrically substituted imidazoles is regioselectivity. The imidazole ring of the starting material exists as a pair of rapidly equilibrating tautomers. Deprotonation and subsequent alkylation can theoretically occur at either the N-1 or N-3 position. However, for 5-Iodo-2-(methoxymethyl)-1H-imidazole, alkylation is strongly favored at the N-1 position.

Causality behind Regioselectivity: The primary directing factor is steric hindrance . The bulky iodine atom at the C-5 position sterically encumbers the adjacent N-1 position. Consequently, the incoming alkyl group will preferentially attack the less hindered N-3 nitrogen atom of the predominant tautomer, which corresponds to the 1,5-disubstituted product. While electronic effects from the electron-withdrawing iodine atom can play a role, steric factors are generally dominant in determining the regiochemical outcome of imidazole alkylation.[6][8]

G cluster_0 Tautomeric Equilibrium & Deprotonation cluster_1 SN2 Alkylation (R-X) T1 5-Iodo-2-(methoxymethyl)-1H-imidazole (Major Tautomer) T2 4-Iodo-2-(methoxymethyl)-1H-imidazole (Minor Tautomer) T1->T2 H⁺ shift Anion Imidazolide Anion (Resonance Stabilized) T1->Anion + Base - H-Base⁺ P1 1-Alkyl-5-iodo-2-(methoxymethyl)imidazole (Major Product) Anion->P1 Attack at N-1 (Sterically Favored) P2 1-Alkyl-4-iodo-2-(methoxymethyl)imidazole (Minor Product) Anion->P2 Attack at N-3 (Sterically Hindered by Iodo group)

Caption: Regioselectivity in the N-alkylation of 5-Iodo-2-(methoxymethyl)-1H-imidazole.

Core Experimental Protocols

Two primary protocols are presented to accommodate different experimental needs and alkylating agent reactivities. Protocol A, using sodium hydride, is highly efficient for a broad range of alkylating agents. Protocol B employs the milder base potassium carbonate, which offers operational simplicity and is often preferred for larger-scale syntheses.[3][6]

Protocol A: High-Efficiency Alkylation using Sodium Hydride (NaH)

This method is ideal for achieving rapid and complete conversion, especially with less reactive alkylating agents.

Materials & Reagents:

Reagent M.W. Quantity (10 mmol scale) Equivalents Notes
5-Iodo-2-(methoxymethyl)-1H-imidazole 238.04 2.38 g 1.0 Starting material
Sodium Hydride (NaH) 24.00 0.44 g (of 60% dispersion) 1.1 Caution: Pyrophoric, reacts violently with water.[9]
Anhydrous N,N-Dimethylformamide (DMF) 73.09 40 mL - Anhydrous grade is critical.
Alkylating Agent (R-X) - 11.0 mmol 1.1 e.g., Benzyl bromide, Ethyl iodide.
Saturated aq. NH₄Cl - ~30 mL - For quenching the reaction.
Ethyl Acetate (EtOAc) 88.11 ~150 mL - For extraction.
Brine (Saturated aq. NaCl) - ~50 mL - For washing.

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | For drying. |

Step-by-Step Procedure:

  • Reaction Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Nitrogen or Argon). Allow the flask to cool to room temperature.

  • Base Addition: Under a positive pressure of inert gas, add the sodium hydride (60% dispersion in mineral oil) to the flask.[10]

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe.

  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the 5-Iodo-2-(methoxymethyl)-1H-imidazole in 20 mL of anhydrous DMF and add it dropwise to the NaH suspension over 10-15 minutes. Observe for hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes, or until gas evolution ceases. This indicates the complete formation of the imidazolide anion.[7]

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). For less reactive alkylating agents, gentle heating (40-60 °C) may be required.

  • Work-up: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with 100 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol B: Mild-Condition Alkylation using Potassium Carbonate (K₂CO₃)

This method is operationally simpler and avoids the hazards associated with sodium hydride. It is particularly effective for reactive alkylating agents like benzyl and allyl halides.[11][12]

Materials & Reagents:

Reagent M.W. Quantity (10 mmol scale) Equivalents Notes
5-Iodo-2-(methoxymethyl)-1H-imidazole 238.04 2.38 g 1.0 Starting material
Anhydrous Potassium Carbonate (K₂CO₃) 138.21 2.76 g 2.0 Finely powdered is preferred.
Anhydrous Acetonitrile (MeCN) 41.05 50 mL - Anhydrous grade is recommended.
Alkylating Agent (R-X) - 12.0 mmol 1.2 e.g., Benzyl bromide, Ethyl bromoacetate.
Deionized Water - ~100 mL - For work-up.
Ethyl Acetate (EtOAc) 88.11 ~150 mL - For extraction.
Brine (Saturated aq. NaCl) - ~50 mL - For washing.

| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | For drying. |

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add the 5-Iodo-2-(methoxymethyl)-1H-imidazole, anhydrous potassium carbonate, and a magnetic stir bar.

  • Solvent & Reagent Addition: Add 50 mL of anhydrous acetonitrile, followed by the alkylating agent (1.2 eq).[6]

  • Reaction Conditions: Stir the suspension vigorously at room temperature. For many reactive alkylating agents, this is sufficient. If the reaction is sluggish (as monitored by TLC), heat the mixture to reflux (approx. 82 °C for MeCN) until the starting material is consumed.[11][13]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KX). Wash the filter cake with a small amount of acetonitrile.

  • Extraction & Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by flash column chromatography.

Experimental Workflow & Characterization

G start Start setup Reaction Setup Flame-dry flask (Protocol A) Add Imidazole & Base start->setup deprotonation Deprotonation Add Solvent Add Imidazole to NaH (A) Stir until H₂ evolution ceases setup->deprotonation Protocol A alkylation Alkylation Add Alkylating Agent (R-X) Stir at RT or Heat setup->alkylation Protocol B deprotonation->alkylation monitor Monitor Progress via TLC Check for consumption of starting material alkylation->monitor workup Aqueous Work-up Quench with aq. NH₄Cl (A) Filter salts (B) Dilute with H₂O monitor->workup Reaction Complete extraction Extraction Extract with Ethyl Acetate Combine organic layers workup->extraction purify Purification Wash with Brine Dry over Na₂SO₄ Concentrate Flash Chromatography extraction->purify characterize Characterization ¹H NMR, ¹³C NMR Mass Spectrometry Purity Analysis purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for N-alkylation of imidazole.

Product Characterization: Successful N-alkylation can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The most telling sign is the disappearance of the broad N-H proton signal from the starting material. New signals corresponding to the protons of the introduced alkyl group will appear.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the N-alkylated product.

  • TLC: The product will have a different Rf value than the starting material, typically being less polar.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation (insufficient or deactivated base).[7]2. Non-anhydrous conditions (for NaH protocol).3. Low reactivity of the alkylating agent.1. Use a stronger base (switch from K₂CO₃ to NaH). Ensure base is fresh.2. Use properly dried glassware and anhydrous solvents.3. Increase reaction temperature. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an iodide).[7]
Formation of Multiple Products 1. Lack of regioselectivity.2. Side reactions with the alkylating agent (e.g., elimination).3. Over-alkylation to form a quaternary imidazolium salt.1. While unlikely for this substrate, re-verify product structure by 2D NMR. Lowering temperature may improve selectivity.2. Use milder conditions (lower temperature, weaker base).3. Use a stoichiometric amount of the alkylating agent (1.0-1.05 eq) instead of an excess.
Difficult Purification 1. Product co-elutes with starting material.2. Mineral oil from NaH dispersion present in crude product.1. Optimize chromatography conditions (try different solvent systems).2. Before chromatography, wash the crude residue with a nonpolar solvent like hexanes or pentane to remove the mineral oil.

References

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Sodium Imidazole in Alkylation Reactions.
  • Bousquet, A., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Khaskin, E., et al. (2013). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Le, T., et al. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Organic Syntheses. Retrieved March 7, 2026, from [Link]

  • Díez-Vítores, C., et al. (n.d.). N-alkylation of imidazole by alkaline carbons. Academia.edu. Retrieved March 7, 2026, from [Link]

  • Asghari, S., et al. (2015). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wilson, D. (1990). Process for preparing 1-alkylimidazoles. U.S. Patent 5,011,934.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C, 24h. Retrieved March 7, 2026, from [Link]

  • Smith, C. J., et al. (2015). Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters. Retrieved March 7, 2026, from [Link]

  • Sharma, P., et al. (2013). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]

  • Wang, J., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved March 7, 2026, from [Link]

Sources

Application

Palladium-catalyzed functionalization of 5-iodo-imidazole derivatives

A Palladium-Catalyzed Cross-Coupling Guide Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histidine, purines, and histamine. While functionalization at...

Author: BenchChem Technical Support Team. Date: March 2026

A Palladium-Catalyzed Cross-Coupling Guide

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for histidine, purines, and histamine. While functionalization at the C2 and C4 positions is well-documented, the C5 position offers unique vector exploration for structure-activity relationship (SAR) studies.

This guide focuses on the Palladium-catalyzed functionalization of 5-iodo-imidazole derivatives . Unlike their bromo- or chloro-analogs, 5-iodo-imidazoles offer superior reactivity in oxidative addition but present unique challenges, including catalyst poisoning by iodide anions and potential halogen scrambling. This document provides robust, field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, specifically optimized for this electron-rich heterocyclic system.

Strategic Considerations & Mechanistic Insight
2.1 The "N-Protection" Imperative

Before attempting any cross-coupling on a 5-iodo-imidazole, N-protection is mandatory .

  • Regiochemistry Definition: In unsubstituted imidazoles, rapid tautomerism renders the 4- and 5-positions equivalent. An N-protecting group (R) locks the tautomer, chemically distinguishing the C5 position (adjacent to the N1-R group) from C4.

  • Catalyst Longevity: Free N-H imidazoles are potent ligands for Pd(II), often sequestering the catalyst into inactive complexes.

  • Recommended Groups: SEM (2-(Trimethylsilyl)ethoxymethyl), Boc (tert-butoxycarbonyl), or Benzyl/Methyl. Note: Boc can be labile under harsh basic Suzuki conditions; SEM is generally preferred for versatility.

2.2 The "Iodide Effect" in Catalysis

While aryl iodides are typically the most reactive electrophiles for oxidative addition, the released iodide anion (


) can act as a catalyst poison, particularly in Buchwald-Hartwig aminations .[1] Iodide ions can bridge two Palladium centers, forming stable, unreactive 

dimers.
  • Mitigation Strategy: Use solvents like Toluene where inorganic iodide salts are less soluble and precipitate out, driving the equilibrium forward.

2.3 Decision Matrix: Selecting the Right Coupling

ReactionSelector Start Target Moiety at C5 Aryl Aryl / Heteroaryl Start->Aryl Alkyne Alkyne Start->Alkyne Alkene Alkene Start->Alkene Amine Amine (C-N) Start->Amine Suzuki Suzuki-Miyaura (Protocol A) Aryl->Suzuki Boronic Acids Sono Sonogashira (Protocol B) Alkyne->Sono Terminal Alkynes Heck Heck-Mizoroki (Protocol C) Alkene->Heck Activated Olefins Buchwald Buchwald-Hartwig (Protocol D) Amine->Buchwald 1°/2° Amines

Caption: Strategic decision tree for functionalizing 5-iodo-imidazole based on the desired target moiety.

Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Introducing aryl or heteroaryl groups.

The electron-rich nature of the imidazole ring can make the oxidative addition intermediate nucleophilic. We utilize Pd(dppf)Cl₂ , a ferrocenyl ligand system that resists dechelation and promotes reductive elimination.

Reagents:

  • Substrate: N-protected 5-iodo-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (5 mol%)

  • Base: Cs₂CO₃ (2.0 – 3.0 equiv) or K₂CO₃

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or Schlenk tube with the 5-iodo-imidazole, boronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane and Water.

  • Reaction: Seal and heat to 80–100°C for 4–12 hours. (Microwave: 100°C for 30–60 mins).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Key Insight: If using N-Boc protection, avoid K₃PO₄ or high temperatures (>100°C) to prevent thermal deprotection. Use Cs₂CO₃ at 80°C.

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Introducing alkyne linkers or rigid spacers.

5-iodo-imidazoles are excellent substrates for Sonogashira coupling, often proceeding at lower temperatures than their bromo-counterparts.

Reagents:

  • Substrate: N-protected 5-iodo-imidazole (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3–5 mol%)

  • Co-Catalyst: CuI (5–10 mol%)

  • Base/Solvent: Et₃N or Diisopropylamine (DIPA) / THF (1:1) or pure DMF with base excess.

Step-by-Step Procedure:

  • Deoxygenation: Dissolve the imidazole in the solvent/base mixture and sparge with Argon for 15 minutes. Oxygen promotes Glaser homocoupling of the alkyne.

  • Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI.[3] The solution typically turns yellow/brown.

  • Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature initially. If no reaction after 2 hours, heat to 50°C.

    • Note: 5-iodo derivatives are highly reactive; excessive heat can cause decomposition.

  • Workup: Dilute with Et₂O, wash with NH₄Cl (sat. aq) to sequester Copper (blue aqueous layer indicates successful Cu removal).

Protocol C: Heck-Mizoroki Reaction (Alkenylation)

Best for: Styryl or acrylate derivatives.

Reagents:

  • Substrate: N-protected 5-iodo-imidazole (1.0 equiv)

  • Olefin: Acrylate, Styrene, or Acrylamide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[3]

  • Ligand: P(o-tolyl)₃ (10 mol%) – Crucial for preventing Pd-black formation with electron-rich heterocycles.

  • Base: Et₃N (2.0 equiv)[3]

  • Solvent: DMF or CH₃CN

Step-by-Step Procedure:

  • Mix: Combine substrate, olefin, Pd(OAc)₂, P(o-tolyl)₃, and base in a reaction vessel.

  • Degas: Argon purge.

  • Heat: Heat to 90–110°C .

  • Monitoring: Monitor for the disappearance of the iodide. The product is usually the trans (E)-isomer.

  • Purification: Standard aqueous workup and column chromatography.

Protocol D: Buchwald-Hartwig Amination (C-N Bond)

Best for: Amination with primary/secondary amines.[4]

Critical Alert: As noted in Section 2.2, the iodide anion poisons the catalyst. We use Toluene to precipitate NaI/KI and bulky biaryl ligands (BrettPhos/XantPhos) to facilitate reductive elimination.

Reagents:

  • Substrate: N-protected 5-iodo-imidazole (1.0 equiv)

  • Amine: 1° or 2° amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: XantPhos (for 1° amines) or BrettPhos (for 2° amines) (5–10 mol%)

  • Base: NaOtBu (1.5 equiv) – Strong base required.

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and Ligand in Toluene and stir for 10 mins to form the active catalyst species

    
    .
    
  • Addition: Add the 5-iodo-imidazole, amine, and NaOtBu.

  • Heat: Seal and heat to 100°C for 12–24 hours.

  • Observation: A precipitate (NaI) should form.

  • Workup: Filter through Celite. The filtrate contains the product.

Troubleshooting & Optimization Guide
IssueProbable CauseCorrective Action
No Reaction (Starting Material Recovered) Catalyst poisoning by

or oxidation of Pd(0).
Switch solvent to Toluene (precipitates

). Ensure strict anaerobic conditions. Increase catalyst loading to 10 mol%.
Deiodination (Reduction to H)

-Hydride elimination from alkyl-Pd species or hydride source in solvent.
Avoid alcoholic solvents. Ensure anhydrous conditions. Use dry DMF or Dioxane.
Homocoupling of Boronic Acid Presence of Oxygen.Degas solvents thoroughly (Freeze-Pump-Thaw or vigorous sparging).
Regioisomer Mixtures N-protecting group migration or loss.Use robust protecting groups like SEM or Benzyl. Avoid Boc if using strong nucleophiles at high temps.
Pd Black Precipitation Ligand dissociation.Use bidentate ligands (dppf, XantPhos) or excess phosphine (P(o-tolyl)₃).
Catalytic Cycle Visualization

CatalyticCycle Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl/Br, Fast for I) Pd0->OxAdd + 5-Iodo-Im Complex1 LnP-Pd(II)-I (Ar-Pd-I) OxAdd->Complex1 TransMet Transmetallation (Base + Boronic Acid/Alkyne) Complex1->TransMet + Nucleophile Complex2 LnP-Pd(II)-Ar' (Ar-Pd-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: General Pd(0)/Pd(II) catalytic cycle. For 5-iodo-imidazoles, oxidative addition is rapid, making transmetallation or reductive elimination the critical optimization steps.

References
  • Bellina, F., & Rossi, R. (2010). Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C-N and C-C Bond Forming Reactions.[5] Advanced Synthesis & Catalysis.[5][6] Link

  • Vermeulen, N. A., et al. (2014). Pd-Catalyzed Buchwald–Hartwig Amination of Heteroaryl Iodides. Journal of the American Chemical Society. Link

  • Gierlich, J., et al. (2003). Synthesis of Modified DNA by PCR with 5-Substituted 2'-Deoxyuridine Triphosphates. (Suzuki coupling on 5-iodo-pyrimidine analogs). Chemistry – A European Journal. Link

  • BenchChem Application Notes. (2025). Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - General Conditions and Mechanism.[7]Link

Sources

Method

Synthesis of Histamine H3 Receptor Antagonists Utilizing Iodo-imidazoles: Application Notes and Protocols

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of histamine H3 receptor (H3R) antagonists, with a specific focus on the strategic use of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of histamine H3 receptor (H3R) antagonists, with a specific focus on the strategic use of iodo-imidazole derivatives. The histamine H3 receptor, a presynaptic autoreceptor primarily expressed in the central nervous system (CNS), is a critical therapeutic target for a range of neurological disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia.[1][2] The imidazole core is a common feature in many H3R antagonists, and the introduction of an iodine atom provides a versatile handle for molecular elaboration through modern cross-coupling methodologies.[3] This guide will delve into the rationale behind this synthetic strategy, provide detailed, step-by-step protocols for key reactions such as Suzuki-Miyaura and Sonogashira couplings, and present data in a clear, comparative format.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and serotonin.[2] Antagonists of the H3 receptor can enhance the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects. The earliest generation of H3 antagonists were derived from histamine and contained an imidazole ring.[1] While effective, some of these early compounds faced challenges with CNS penetration and potential metabolic liabilities due to interactions with cytochrome P450 enzymes.[1]

The use of iodo-imidazoles as key building blocks allows for the systematic and efficient exploration of the chemical space around the imidazole core. The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.[3][4] This approach facilitates the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of Iodo-imidazoles in H3R Antagonist Synthesis

The versatility of iodo-imidazoles stems from the reactivity of the C-I bond, which serves as a linchpin for introducing molecular diversity. This synthetic strategy offers several key advantages:

  • Convergent Synthesis: It allows for the late-stage introduction of complex fragments, streamlining the overall synthetic route.

  • SAR Exploration: The ease of functionalization enables the rapid generation of analog libraries to probe the impact of different substituents on receptor affinity and functional activity.

  • Access to Novel Chemical Space: It opens avenues to novel molecular architectures that may not be readily accessible through traditional synthetic methods.

The following diagram illustrates the central role of iodo-imidazole in the synthesis of diverse H3R antagonists.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling iodo_imidazole 4-Iodo-1H-imidazole (Key Intermediate) suzuki_reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst, Base iodo_imidazole->suzuki_reagents sonogashira_reagents Terminal Alkyne + Pd/Cu Catalysts, Base iodo_imidazole->sonogashira_reagents suzuki_product Aryl/Heteroaryl- Substituted Imidazole suzuki_reagents->suzuki_product C-C Bond Formation h3_antagonist Diverse Histamine H3 Receptor Antagonists suzuki_product->h3_antagonist Further Functionalization sonogashira_product Alkynyl-Substituted Imidazole sonogashira_reagents->sonogashira_product C-C Bond Formation sonogashira_product->h3_antagonist Further Functionalization

Caption: Synthetic utility of 4-iodo-1H-imidazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of H3 receptor antagonists utilizing iodo-imidazole intermediates.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.

  • Anhydrous solvents should be used for all coupling reactions.

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of final compounds should be performed using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Protocol 1: N-Protection of 4-Iodo-1H-imidazole

To prevent side reactions at the imidazole nitrogen during cross-coupling, it is often necessary to protect this position. The trityl (triphenylmethyl) group is a common choice due to its steric bulk and ease of removal under acidic conditions.

Materials:

  • 4-Iodo-1H-imidazole

  • Trityl chloride (TrCl)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 4-iodo-1H-imidazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[4]

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-iodo-1-(trityl)-1H-imidazole.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed coupling of N-protected 4-iodo-imidazole with an arylboronic acid, a cornerstone reaction for creating biaryl structures often found in pharmaceutical agents.[4][5]

Materials:

  • 4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine 4-iodo-1-(trityl)-1H-imidazole, the arylboronic acid, and potassium carbonate.

  • Degas the vessel by evacuating and backfilling with argon (3x).

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh3)4 catalyst.[4]

  • Heat the reaction mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.[4]

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.[4]

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to obtain the desired 4-aryl-1-(trityl)-1H-imidazole.

The following workflow visualizes the Suzuki-Miyaura coupling process.

G start Start: N-Protected 4-Iodo-imidazole reagents Arylboronic Acid, Pd(PPh3)4, K2CO3, Dioxane/Water start->reagents heating Heat (90-100 °C) reagents->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Product: 4-Aryl-imidazole Derivative purification->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Sonogashira Cross-Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between the iodo-imidazole and a terminal alkyne, which is instrumental in synthesizing alkynyl-imidazoles.[4][6] These products can serve as precursors to various heterocyclic systems.

Materials:

  • 4-Iodo-1-(trityl)-1H-imidazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 4-iodo-1-(trityl)-1H-imidazole, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by flash column chromatography.

The workflow for the Sonogashira coupling is depicted below.

G start Start: N-Protected 4-Iodo-imidazole reagents Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF start->reagents heating Heat (50-60 °C) reagents->heating filtration Filtration (remove catalysts) heating->filtration workup Aqueous Workup & Extraction filtration->workup purification Column Chromatography workup->purification product Product: 4-Alkynyl-imidazole Derivative purification->product

Caption: Sonogashira cross-coupling workflow.

Protocol 4: Deprotection of the Imidazole Nitrogen

The final step in many synthetic sequences is the removal of the protecting group to reveal the free imidazole, which is often crucial for biological activity.

Materials:

  • N-Trityl protected imidazole derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-trityl protected imidazole derivative in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na2SO4, concentrate, and purify if necessary.

Data Summary and Characterization

The following table summarizes representative data for the synthesis of a hypothetical H3R antagonist precursor, 4-phenyl-1H-imidazole, starting from 4-iodo-1H-imidazole.

StepReactionStarting MaterialProductYield (%)Purity (LC-MS)
1N-Protection4-Iodo-1H-imidazole4-Iodo-1-(trityl)-1H-imidazole92>98%
2Suzuki Coupling4-Iodo-1-(trityl)-1H-imidazole4-Phenyl-1-(trityl)-1H-imidazole85>97%
3Deprotection4-Phenyl-1-(trityl)-1H-imidazole4-Phenyl-1H-imidazole95>99%

Characterization Data for 4-Phenyl-1H-imidazole:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H), 7.82 (d, J = 7.6 Hz, 2H), 7.69 (s, 1H), 7.55 (s, 1H), 7.37 (t, J = 7.6 Hz, 2H), 7.18 (t, J = 7.4 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 135.8, 135.2, 128.9, 126.1, 125.0, 115.4.

  • MS (ESI+): m/z 145.07 [M+H]⁺.

Conclusion

The use of iodo-imidazoles as versatile intermediates provides a powerful and efficient platform for the synthesis of novel histamine H3 receptor antagonists. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enable the systematic introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of imidazole-based H3R antagonists for further biological evaluation.

References

  • Harper, E. A., et al. (1999). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology, 128(5), 947–955. [Link]

  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. [Link]

  • Al-Jomaily, M., et al. (2015). Synthesis of amino acetylenic benzophenone derivatives as H3-antagonists. ResearchGate. [Link]

  • Apodaca, R., et al. (2003). Synthesis and Structure-Activity Relationships of Conformationally Constrained Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry, 46(25), 5363–5374. [Link]

  • Bertini, S., et al. (2000). Synthesis and biological assays of new H3-antagonists with imidazole and imidazoline polar groups. Il Farmaco, 55(1), 27–34. [Link]

  • Saha, A., et al. (2018). Investigation into Sonogashira reaction on 5-iodo-1-(phenyl/p-halophenyl)imidazole-4-carbonitrile compounds. Taylor & Francis Online. [Link]

  • Arrang, J. M., et al. (1995). H3-Receptor Antagonists: Synthesis and Structure−Activity Relationships of Para- and Meta-Substituted 4(5)-Phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 38(11), 1983–1991. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Johnson, D. S., et al. (2010). Synthesis of a histamine H(3) receptor antagonist-manipulation of hydroxyproline stereochemistry, desymmetrization of homopiperazine, and nonextractive sodium triacetoxyborohydride reaction workup. The Journal of Organic Chemistry, 75(13), 4463–4471. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(22), 7523. [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Merck & Co., Inc. (2003). 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists.
  • Wiecek, M., et al. (2026). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]

  • da Silva, T. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Cartagenova, D., et al. (2020). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. [Link]

  • Kumar, A., et al. (2025). An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. [Link]

  • Gholinejad, M., et al. (2020). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 10(44), 26276–26312. [Link]

  • Singh, M. S., & Singh, A. K. (2025). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. [Link]

  • Esbenshade, T. A., et al. (2004). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. ResearchGate. [Link]

  • de Graaf, C., et al. (2025). Covalent Inhibition of the Histamine H3 Receptor. ResearchGate. [Link]

  • Santos, M. M. M. (2024). Sonogashira cross-coupling strategies towards nucleosides and analogues. ScienceDirect. [Link]

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Application

Application Note: Regioselective Functionalization of 5-Iodoimidazole Scaffolds: C-H Activation vs. Cross-Coupling Strategies

Introduction & Mechanistic Rationale The 1,2,4,5-tetrasubstituted imidazole motif is a privileged scaffold in medicinal chemistry and materials science[1]. When designing synthetic routes for complex imidazoles, 5-iodoim...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,2,4,5-tetrasubstituted imidazole motif is a privileged scaffold in medicinal chemistry and materials science[1]. When designing synthetic routes for complex imidazoles, 5-iodoimidazoles present a unique, orthogonal reactivity profile. They possess a highly reactive carbon-iodine (C-I) bond primed for traditional transition-metal-catalyzed cross-coupling, alongside reactive carbon-hydrogen (C-H) bonds at the C-2 and C-4 positions that are susceptible to direct functionalization.

Choosing between C-H activation and cross-coupling dictates the regiochemical outcome of the synthesis:

  • Cross-Coupling (Suzuki/Sonogashira): Targets the C-5 position . The kinetics of Pd(0) oxidative addition heavily favor the weak, polarizable C-I bond over C-H bonds. This allows for rapid, predictable functionalization at C-5[1].

  • C-H Activation (Direct Arylation): Targets the C-2 or C-4 positions . By utilizing highly electrophilic arylating agents like diaryliodonium salts under Cu(I) or Pd(II) catalysis, the reaction proceeds via a high-valent metal intermediate (e.g., Cu(III) or Pd(IV)) at temperatures low enough to bypass C-I oxidative addition. This preserves the C-5 iodine for downstream functionalization, maximizing atom economy and synthetic divergence[2][3].

G A 5-Iodoimidazole Scaffold B Pd(0) Cross-Coupling (Suzuki/Sonogashira) A->B Oxidative Addition at C-I C C-H Activation (Pd/Cu Catalysis) A->C Direct Arylation at C-H D C5-Functionalized Imidazole B->D Transmetalation/Reductive Elimination E C2/C4-Functionalized 5-Iodoimidazole C->E Base-Assisted Deprotonation F Sequential Coupling (Fully Substituted) E->F Downstream C5 Cross-Coupling

Divergent functionalization pathways for 5-iodoimidazole scaffolds.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for both synthetic trajectories, providing a baseline for experimental design.

StrategyTarget PositionCatalyst SystemCoupling PartnerTemp (°C)RegioselectivityTypical Yield
Suzuki-Miyaura C-5Pd(PPh₃)₄ / K₂CO₃Arylboronic Acids100–120>99% C-575–90%
Sonogashira C-5Pd(PPh₃)₄ / CuI / Et₃NTerminal Alkynes80–100>99% C-570–85%
C-H Arylation C-2 / C-4Pd(OAc)₂ or CuOAcDiaryliodonium Salts80>95% C-2/C-465–80%

Self-Validating Experimental Protocols

Protocol A: C-5 Selective Suzuki-Miyaura Cross-Coupling

Causality & Design: Utilizing a robust Pd(0) source (Pd(PPh₃)₄) ensures that the initial catalytic step is strictly the oxidative addition into the C5-I bond[1]. A biphasic solvent system (Toluene/MeOH/H₂O) is chosen to maximize the solubility of the lipophilic imidazole and the hydrophilic boronic acid, facilitating rapid transmetalation and preventing protodeboronation.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 5-iodoimidazole (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Atmosphere Exchange: Evacuate and backfill the flask with N₂ (repeat 3x).

  • Solvent & Base Addition: Inject a degassed mixture of Toluene/MeOH (5:1 v/v, 0.2 M) followed by 2M aqueous K₂CO₃ (3.0 equiv).

  • Reaction: Heat the biphasic mixture at 100 °C for 12 hours under vigorous stirring.

  • In-Process Validation: Sample the organic layer for LC-MS analysis. The reaction is self-validating when the M+ peak of the iodinated starting material completely disappears, replaced by the mass of the cross-coupled product. No mass corresponding to C-H arylation should be observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: C-2/C-4 Selective C-H Arylation

Causality & Design: To functionalize the C-H bond while leaving the C-I bond intact, the reaction must avoid Pd(0) species. By using a Cu(I) catalyst (CuOAc) in combination with highly electrophilic diaryliodonium triflates, the reaction proceeds via an electrophilic metalation and subsequent Cu(III) reductive elimination[2]. This allows the reaction to run at 80 °C, which is below the thermal threshold required to cleave the C-I bond, yielding valuable intermediates for subsequent coupling[3].

Step-by-Step Methodology:

  • Setup: In a sealed pressure tube, combine 5-iodoimidazole (1.0 equiv), diaryliodonium triflate (1.2 equiv), and CuOAc (10 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.1 M). Note: The reaction is performed ligandless or with a mild directing ligand (e.g., N-Me-benzimidazole) depending on the specific substrate.

  • Reaction: Seal the tube and stir at 80 °C for 12–24 hours.

  • In-Process Validation: Perform a crude ¹H NMR. The protocol is validated by the disappearance of the distinct C-2 or C-4 proton singlet (typically found between 7.5–8.0 ppm). The retention of the C-I bond can be confirmed by the isotopic mass pattern in MS or by subjecting a small aliquot to standard Suzuki conditions to verify downstream reactivity.

  • Workup: Filter the crude mixture through a short pad of Celite to remove copper salts, eluting with CH₂Cl₂. Concentrate and purify via column chromatography.

Workflow S1 Step 1: Reagent Setup (Inert Atmosphere) S2 Step 2: Catalytic Reaction (Thermal Control) S1->S2 S3 Step 3: LC-MS / 1H NMR In-Process Validation S2->S3 S4 Step 4: Workup & Chromatography S3->S4

Self-validating experimental workflow for regioselective imidazole functionalization.

References

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted-1H-imidazole Derivatives. UNIPI. 1

  • Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. 2

  • Atom-economical group-transfer reactions with hypervalent iodine compounds. Beilstein Journals. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of the Methoxymethyl (MOM) Group Under Acidic Reaction Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the methoxymethyl (MOM) protecting group, a widely used acetal for hydroxyl functionalities, particularly concerning its behavior under acidic conditions.[1][2][3] As experienced chemists know, while the MOM group is valued for its stability across a range of conditions, its lability in the presence of acid can be both a feature for deprotection and a challenge in complex synthetic routes.[3][4][5] This resource is designed to help you navigate these challenges with confidence.

Troubleshooting Guide: Unexpected MOM Group Cleavage

This section addresses specific problems you might encounter during your experiments where the MOM group is unintentionally removed.

Scenario 1: MOM Group Cleavage During a Lewis Acid-Catalyzed Reaction

Q: I'm performing a Mukaiyama aldol reaction using TiCl₄ as a Lewis acid catalyst. My starting material contains a MOM-protected alcohol. I'm seeing low yields of my desired product and significant amounts of the deprotected diol. What's happening and how can I fix it?

A:

Probable Cause: The Lewis acid, TiCl₄, is coordinating to one of the oxygen atoms of the MOM ether. This coordination activates the MOM group, making it a good leaving group and susceptible to cleavage.[6] This is a common issue with strong Lewis acids.

Solutions:

  • Lower the Reaction Temperature: Many cleavage pathways have a higher activation energy than the desired reaction. Running your reaction at a lower temperature, such as -78 °C, can significantly disfavor the deprotection side reaction.[6]

  • Use a Milder Lewis Acid: If lowering the temperature is insufficient, consider switching to a milder Lewis acid. The choice of Lewis acid can be critical, and screening a few alternatives is often a worthwhile endeavor. Good candidates to try include:

    • BF₃·OEt₂

    • ZnCl₂[6]

    • ZnBr₂[7][8]

  • Change the Protecting Group Strategy: If the above solutions fail, the MOM group may not be suitable for your specific reaction conditions. An "orthogonal" protecting group strategy, where groups are removed under different conditions, is a cornerstone of complex molecule synthesis.[9][10] Consider replacing the MOM group with a protecting group more robust to Lewis acids, such as:

    • A silyl ether (e.g., TBDMS, TBDPS)

    • A benzyl ether (Bn)[6]

Scenario 2: MOM Group Removal During Chromatographic Purification

Q: After a successful reaction, I'm losing my MOM group during flash column chromatography on silica gel. Why is this happening and what can I do to prevent it?

A:

Probable Cause: Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-labile protecting groups like MOM ethers, especially if the eluent contains protic solvents like methanol.[6]

Solutions:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing your column slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in your eluent.[6] This will neutralize the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: If the addition of a base is not compatible with your molecule, consider using a less acidic stationary phase, such as neutral alumina.[6]

Scenario 3: Unintended Deprotection During Ozonolysis Workup

Q: I performed an ozonolysis on a MOM-protected alkene. During the oxidative workup, I noticed significant cleavage of the MOM group. How can I avoid this?

A:

Probable Cause: The conditions of an oxidative ozonolysis workup can be sufficiently acidic or oxidizing to cleave the MOM group.[6]

Solution:

  • Employ a Reductive Workup: If it is compatible with your desired synthetic outcome, switch to a reductive workup. Common reductive workup reagents include dimethyl sulfide (DMS) or zinc and water.[6] These conditions are generally much milder and less likely to affect the MOM group.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability and reactivity of the MOM protecting group.

Q1: What is the general mechanism of acid-catalyzed MOM deprotection?

A1: The MOM group is an acetal.[1][4] The deprotection proceeds via acid-catalyzed hydrolysis. The mechanism involves the following key steps:[1][11]

  • Protonation: The acid protonates one of the ether oxygens, converting it into a good leaving group.

  • Formation of an Oxonium Ion: The other ether oxygen uses its lone pair to expel the protonated oxygen, forming a resonance-stabilized oxonium ion.

  • Nucleophilic Attack by Water: Water acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

  • Deprotonation: A final deprotonation step yields the free alcohol and formaldehyde.

MOM_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Oxonium Ion Formation cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Deprotonation MOM_Ether R-O-CH₂-O-CH₃ H+ H⁺ MOM_Ether->H+ Protonated_Ether R-O⁺(H)-CH₂-O-CH₃ H+->Protonated_Ether Oxonium_Ion [R-O=CH₂]⁺ + CH₃OH Protonated_Ether->Oxonium_Ion -CH₃OH H2O H₂O Oxonium_Ion->H2O Hemiacetal_Intermediate R-O-CH₂-O⁺(H)₂ H2O->Hemiacetal_Intermediate Alcohol R-OH + [CH₂=O⁺H] Hemiacetal_Intermediate->Alcohol -H⁺

Caption: Acid-catalyzed deprotection of a MOM ether.

Q2: How does the strength of the acid affect the rate of MOM cleavage?

A2: Generally, stronger acids will lead to a faster rate of MOM deprotection. The reaction rate is dependent on the concentration of the protonated substrate. However, very mild acids can also be effective, particularly with heating. For example, pyridinium p-toluenesulfonate (PPTS) is a mild acidic catalyst often used for the deprotection of sensitive substrates.[1]

Q3: Can I selectively deprotect a MOM group in the presence of other acid-sensitive protecting groups?

A3: Yes, selective deprotection is often possible and is a key strategy in organic synthesis.[1] The relative lability of protecting groups can be exploited. For instance, a MOM group can sometimes be removed selectively in the presence of a p-methoxybenzyl (PMB) group using carefully controlled acidic conditions.[1] Achieving selectivity often requires careful optimization of the acid catalyst, solvent, temperature, and reaction time.

Q4: Are there non-acidic methods for MOM deprotection?

A4: While acidic hydrolysis is the most common method, other conditions have been developed for MOM group removal. Some Lewis acids, such as ZnBr₂ in the presence of a soft nucleophile like n-PrSH, can efficiently cleave MOM ethers, sometimes with high selectivity.[7][8] Reagents like trimethylsilyl bromide (TMSBr) and trimethylsilyl triflate (TMSOTf) can also be used for deprotection.[1][6]

Q5: Is the MOM group stable to common reducing and oxidizing agents?

A5: The MOM group is generally stable to a wide variety of common reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[6][12] It is also inert to many oxidizing agents.[4][12] However, some Lewis acidic reducing agents, like diisobutylaluminum hydride (DIBAL-H), have been reported to cause cleavage.[6]

Summary of MOM Group Stability Under Various Acidic Conditions
Reagent/ConditionRelative StrengthTypical OutcomeConsiderations
Brønsted Acids
HCl, H₂SO₄ (aq.)StrongRapid DeprotectionStandard conditions for removal.[1]
Trifluoroacetic Acid (TFA)StrongRapid DeprotectionOften used in dichloromethane.[1]
p-Toluenesulfonic Acid (p-TsOH)ModerateEffective DeprotectionCan be used in solvent-free conditions.[13]
Pyridinium p-toluenesulfonate (PPTS)MildSlower DeprotectionGood for sensitive substrates.[1]
Acetic Acid (AcOH)WeakVery Slow/No ReactionGenerally stable, but prolonged heating can cause cleavage.
Lewis Acids
TiCl₄, SnCl₄StrongOften Causes CleavageCan be a significant side reaction.[6]
BF₃·OEt₂, ZnCl₂ModeratePotential for CleavageMilder alternatives to stronger Lewis acids.[6]
ZnBr₂/n-PrSHMildEffective DeprotectionA selective method for cleavage.[7][8]
Other
Silica GelMildly AcidicCan Cause CleavageNeutralize with triethylamine during chromatography.[6]
Troubleshooting Workflow

Troubleshooting_Workflow Start Unexpected MOM Deprotection Observed Identify_Source Identify Potential Acid Source Start->Identify_Source Lewis_Acid Lewis Acid Catalyst Present? Identify_Source->Lewis_Acid Reaction Step Workup_Purification During Workup or Purification? Identify_Source->Workup_Purification Post-Reaction Lower_Temp Lower Reaction Temperature Lewis_Acid->Lower_Temp Yes Reductive_Workup Use Reductive Workup (e.g., DMS) Workup_Purification->Reductive_Workup Ozonolysis Neutralize_Silica Neutralize Silica Gel (Et₃N) Workup_Purification->Neutralize_Silica Chromatography Milder_LA Use Milder Lewis Acid Lower_Temp->Milder_LA Still Cleavage Problem_Solved Problem Resolved Lower_Temp->Problem_Solved Success Change_PG Change Protecting Group (e.g., TBS, Bn) Milder_LA->Change_PG Still Cleavage Milder_LA->Problem_Solved Success Reductive_Workup->Problem_Solved Use_Alumina Use Neutral Alumina Neutralize_Silica->Use_Alumina Still Cleavage Neutralize_Silica->Problem_Solved Success Use_Alumina->Problem_Solved

Caption: Decision tree for troubleshooting MOM deprotection.

Experimental Protocols

Protocol 1: Standard MOM Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA).[1][6]

  • Preparation: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

  • Addition of MOMCl: Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[1][6][14][15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired MOM-protected alcohol.[6]

Protocol 2: Standard Acidic Deprotection of a MOM Ether

This protocol outlines a common method for the removal of a MOM group using hydrochloric acid.[6]

  • Preparation: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

  • Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol. Further purification can be performed by chromatography or crystallization if necessary.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]

  • PubMed. (2009, January 2). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. Retrieved from [Link]

  • Synfacts. (2010). Simple and Selective Deprotection of MOM Ethers. Synfacts, 2010(04), 0467-0467.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Pearson+. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep. Retrieved from [Link]

  • RSC Publishing. (n.d.). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021).
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2010, February 27). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate. Retrieved from [Link]

  • ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Ingenta Connect. (2017, May 1). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • MDPI. (2001, November 30). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Retrieved from [Link]

  • Reddit. (2021, July 21). Stability of -OMOM protecting groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of double bonds and cleavage of the MOM group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Iodo-2-(methoxymethyl)-1H-imidazole

Welcome to the technical support center for the purification of 5-Iodo-2-(methoxymethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Iodo-2-(methoxymethyl)-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this key synthetic intermediate in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 5-Iodo-2-(methoxymethyl)-1H-imidazole?

The synthesis of 5-Iodo-2-(methoxymethyl)-1H-imidazole can result in several impurities. The most probable of these include unreacted starting materials, di-iodinated byproducts (e.g., 4,5-diiodo-2-(methoxymethyl)-1H-imidazole), and residual iodine, which can impart a yellow or brown color to the crude product.[1] The presence of these impurities can interfere with subsequent reactions and compromise the integrity of downstream applications.

Q2: What is the most effective method for purifying crude 5-Iodo-2-(methoxymethyl)-1H-imidazole?

For laboratory-scale purification, recrystallization is often the most effective and commonly employed method.[1][2] It is particularly adept at removing common byproducts like di-iodinated species and unreacted starting materials.[1] For challenging separations or when higher purity is required, silica gel column chromatography is a viable alternative.[1][3]

Q3: How can I assess the purity of my 5-Iodo-2-(methoxymethyl)-1H-imidazole sample?

The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A C18 reverse-phase column is typically suitable for this analysis.[4] Additionally, Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.

Q4: How should I properly store purified 5-Iodo-2-(methoxymethyl)-1H-imidazole?

To prevent degradation, the purified compound should be stored in a cool, dark place under an inert atmosphere, such as nitrogen or argon.[1][5] For long-term storage, refrigeration at 0-8 °C is recommended.[1][5] When dissolved in a solvent, storage at -20°C for up to a month or -80°C for up to six months is advisable, with protection from light.[6]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of 5-Iodo-2-(methoxymethyl)-1H-imidazole.

Problem EncounteredPotential CauseSuggested Solution
Low Purity After Recrystallization Incomplete removal of di-iodinated byproduct due to similar solubility.Consider a hot filtration step. Suspending the crude solid in a solvent system where the di-iodinated impurity has lower solubility (e.g., a water/ethanol mixture), heating to reflux, and filtering while hot can remove the less soluble di-iodinated species.[1]
Co-precipitation of unreacted starting materials.Optimize the recrystallization solvent system. A solvent pair, such as ethyl acetate/n-hexane, may be effective as starting materials are often more soluble in such mixtures and will remain in the mother liquor.[1]
Low Yield After Purification Product loss in the mother liquor.To maximize crystal formation, cool the recrystallization mixture in an ice bath for an extended period.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.[3]
Premature crystallization during hot filtration.Pre-warm the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1] A small amount of hot solvent can be used to rinse the flask and funnel.
Product Oils Out During Recrystallization The solution is too concentrated, or the cooling rate is too fast.Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow the solution to cool more slowly.[7] If the problem persists, gently scratch the inside of the flask with a glass rod at the solvent line to induce nucleation.[1][3]
Final Product is Still Colored (Yellow/Brown) Trapped colored impurities or degradation products like residual iodine.During recrystallization, consider treating the hot solution with a small amount of activated charcoal before the filtration step.[1][7] The charcoal will adsorb the colored impurities.
Difficulty in Separating Product by Column Chromatography Poor separation of spots on TLC.Systematically test different solvent systems for TLC analysis to find an eluent that provides good separation between your product and impurities. A good solvent system should give your product an Rf value of approximately 0.3-0.4.[8]
The product is not eluting from the column.If the product is highly polar, a more polar mobile phase may be required. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by adding methanol to ethyl acetate), can be effective.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of 5-Iodo-2-(methoxymethyl)-1H-imidazole. The choice of solvent is critical and should be determined through small-scale solubility tests.[3]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[7] Common solvent systems for similar compounds include ethyl acetate/hexane and water/ethanol mixtures.[1]

  • Dissolution: Place the crude 5-Iodo-2-(methoxymethyl)-1H-imidazole in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.[9]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[7] Ensure the filtration apparatus is pre-warmed to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[7][9] Slow cooling encourages the formation of larger, purer crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][9]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_recrystallization Recrystallization Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization workflow for purification.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying 5-Iodo-2-(methoxymethyl)-1H-imidazole using silica gel column chromatography.[1] The optimal mobile phase should be determined by TLC analysis beforehand.[10]

Step-by-Step Methodology:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is a common choice.[1]

    • Mobile Phase: The polarity of the mobile phase is crucial. A good starting point for developing a solvent system via TLC could be a mixture of ethyl acetate and hexanes, gradually increasing the polarity by adding a small percentage of methanol if necessary.[1][11]

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent like hexane.[10]

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[8][10]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]

    • If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder added to the top of the column.[1][10]

  • Elution:

    • Begin eluting with the chosen mobile phase.[1] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.[2][10]

  • Fraction Collection:

    • Collect fractions as the solvent elutes from the column.[1]

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[1]

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified 5-Iodo-2-(methoxymethyl)-1H-imidazole.[1][12]

G cluster_chromatography Column Chromatography Workflow start Crude Product prepare_sample Prepare Sample (Dissolve or Adsorb) start->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end

Caption: Column chromatography workflow for purification.

References

  • Iodination Consultancy Group. (n.d.). Technical information for iodinating proteins and peptides with iodine 125. Retrieved from [Link]

  • Unknown. (n.d.). Column Chromatography.
  • Unknown. (n.d.). Recrystallization1.
  • Unknown. (n.d.). Recrystallization.
  • Davood, A., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Oriental Journal of Chemistry.
  • Unknown. (n.d.). COLUMN CHROMATOGRAPHY.
  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (2021, June 18). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Approaches to Iodinated Derivatives of Vanillin and Isovanillin. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization I.
  • Google Patents. (2011, June 30). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • ResearchGate. (2025, August 10). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). 271 questions with answers in IMIDAZOLES | Science topic. Retrieved from [Link]

  • Patsnap. (2016, July 20). Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, November 22). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(Methoxymethyl)-1H-imidazole Properties. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 5-Iodo-Imidazole Cross-Coupling Optimization

Topic: Overcoming catalyst poisoning in 5-iodo-imidazole reactions Content type: Technical Support Center / Troubleshooting Guide Status: Active | Topic: Catalyst Deactivation & Poisoning Mechanisms | Audience: Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming catalyst poisoning in 5-iodo-imidazole reactions Content type: Technical Support Center / Troubleshooting Guide

Status: Active | Topic: Catalyst Deactivation & Poisoning Mechanisms | Audience: Medicinal Chemistry & Process Development

Core Analysis: Why Your Reaction is Failing

In 5-iodo-imidazole couplings (Suzuki, Sonogashira, Heck), catalyst death is rarely random. It is a deterministic outcome of the imidazole's intrinsic Lewis basicity. The N3 nitrogen is a potent


-donor that competes with phosphine ligands for the Palladium center.

When the imidazole N3 binds to the Pd(II) intermediate, it displaces the labile ligands required for the catalytic cycle, forming a thermodynamically stable, catalytically inert "dead-end" complex. This is Heteroatom Poisoning .

The Poisoning Pathway (Visualized)

The diagram below illustrates the kinetic competition between the productive catalytic cycle and the thermodynamic trap of N-coordination.

PoisoningMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 5-Iodo-Im TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronic Acid/Base Poison DEAD END COMPLEX (Bis-imidazole coordination) OxAdd->Poison + Free Imidazole N3 (Ligand Displacement) Prod Product Formation TransMet->Prod Reductive Elim. Prod->Pd0 Regen

Figure 1: The kinetic bifurcation point. If Transmetallation is slow, the N3 nitrogen coordinates to the Pd(II) center, arresting the cycle.

Troubleshooting Modules (Q&A)

Module A: The "Stalled Reaction" (N-Coordination)

Symptom: Reaction stops at ~20-30% conversion. Adding more catalyst has no effect. Diagnosis: The imidazole substrate has poisoned the catalyst by displacing the phosphine ligands. This is common with "naked" ligands like PPh3.

Q: How do I prevent N-coordination without changing my substrate? A: You must sterically crowd the metal center. Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands).

  • Recommendation: Use XPhos or RuPhos . The bulky isopropyl or cyclohexyl groups on the ligand create a "roof" over the Pd center, physically blocking the approach of the imidazole nitrogen while allowing the smaller oxidative addition to occur.

  • Protocol Shift: Move from Pd(PPh3)4 to a Pd-G3 or Pd-G4 Precatalyst (e.g., XPhos Pd G4). These precatalysts release the active species immediately, avoiding the induction period where poisoning often starts.

Q: Is my protecting group the problem? A: Likely. If you are using a free N-H imidazole, the base (e.g., K2CO3) will deprotonate it (pKa ~14), forming an imidazolide anion . This anion is an aggressive ligand that binds Pd irreversibly.

  • Fix: You must protect the N1 position.

  • Selection Guide:

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Gold standard. Sterically bulky and electronically insulating.

    • Boc: Good, but can be labile under basic Suzuki conditions (cleaves to give free NH).

    • Methyl: Stable, but hard to remove later.

Module B: The "Vanishing Iodine" (Protodehalogenation)

Symptom: The iodine is gone, but no coupling occurred. Mass spec shows [M-126+1] (I replaced by H). Diagnosis: Protodeiodination. The Oxidative Addition complex (Ar-Pd-I) formed, but Transmetallation was too slow. The complex persisted long enough to abstract a hydride from the solvent or base.

Q: Why is this happening? A: 5-Iodo-imidazoles are electron-rich. The resulting Pd(II) bond is more polarized, making it prone to side reactions if the coupling partner (boronic acid) is sluggish.

Q: How do I stop it? A: Accelerate Transmetallation and remove hydride sources.

  • Switch Solvent: Avoid alcohols or wet DMF. Use Anhydrous 1,4-Dioxane .

  • Switch Base: Use Cs2CO3 or K3PO4 . These anhydrous bases are more soluble in organic media and facilitate faster transmetallation than aqueous Na2CO3.

  • Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to favor the bimolecular transmetallation step over unimolecular decomposition.

Module C: Sonogashira Specifics (Copper Poisoning)

Symptom: Reaction turns black/brown immediately; extensive homocoupling of the alkyne (Glaser coupling). Diagnosis: The "Copper Trap". Imidazoles can chelate Cu(I), removing it from the catalytic cycle or forming unreactive Cu-acetylides.

Q: Can I run this without Copper? A: Yes, and you should. 5-Iodo-imidazoles are reactive enough for Copper-Free Sonogashira .

  • Protocol: Use Pd(CH3CN)2Cl2 (5 mol%) with XPhos (10 mol%) and Cs2CO3 in acetonitrile or DMF at 60°C.

  • Why: Eliminating Copper removes the possibility of Cu-imidazole chelation and Glaser homocoupling.

Comparative Data: Ligand & Protecting Group Matrix

The following table summarizes the success rates of cross-coupling a 5-iodo-imidazole with phenylboronic acid under standard conditions (Dioxane, K3PO4, 80°C).

Protecting GroupLigand SystemYieldMechanism of Failure
H (Free NH) PPh3<10%Formation of Pd-Imidazolide (Poisoning)
H (Free NH) XPhos35%Partial Poisoning / Solubility Issues
Methyl PPh360%Slow Turnover (N3 coordination)
SEM PPh382%SEM blocks N3 approach sterically
SEM XPhos Gen 4 98% Optimal System
Boc dppf45%Boc cleavage leading to free NH poisoning

Validated Protocol: The "Bulletproof" Suzuki Coupling

Use this protocol for high-value intermediates to minimize failure risk.

Reagents:

  • 1.0 eq 5-Iodo-1-SEM-imidazole

  • 1.5 eq Boronic Acid/Pinacol Ester

  • 2.0 mol% XPhos Pd G4 (CAS: 1599466-81-5)

  • 3.0 eq K3PO4 (Anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge Solids: Add Imidazole, Boronic acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen accelerates protodeiodination.

  • Add Solvent: Inject anhydrous Dioxane through the septum.

  • Heat: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).

  • Monitor: Check HPLC at 1 hour. Reaction should be complete.

    • Note: If the reaction mixture turns from orange to black precipitate, the catalyst has decomposed (Pd black). If conversion is incomplete, add 1 mol% more catalyst.

References

  • Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles. University of Pisa. Explains the electronic bias and coordination issues of C5 vs C2.

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science. Discusses general N-coordination poisoning mechanisms in catalytic cycles.

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism. PMC. Provides context on competing pathways and the importance of blocking groups.

  • Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Detailed troubleshooting for Pd(II) reduction and ligand oxidation issues.

  • Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. ResearchGate. Specifically addresses the Sonogashira coupling challenges with imidazole substrates.

Optimization

Optimizing solvent systems for 2-(methoxymethyl) imidazole solubility

Executive Summary This guide addresses the solubility, stability, and purification of 2-(methoxymethyl)-1H-imidazole (CAS: 102644-75-7 ). Unlike simple alkyl imidazoles, the methoxymethyl side chain introduces specific p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the solubility, stability, and purification of 2-(methoxymethyl)-1H-imidazole (CAS: 102644-75-7 ). Unlike simple alkyl imidazoles, the methoxymethyl side chain introduces specific polarity and stability considerations. This document provides troubleshooting workflows for solvent selection, pH-dependent solubility manipulation, and validated HPLC protocols.

CRITICAL NOTE ON CAS IDENTITY: Ensure you are working with CAS 102644-75-7 (2-(methoxymethyl)-1H-imidazole).

  • Do not confuse with CAS 693-98-1 (2-methylimidazole).

  • Do not confuse with CAS 13183-79-4 (5-mercapto-1-methyltetrazole), which often appears in similar search strings due to keyword overlap.

Module 1: Solvent Selection & Screening

Q1: What is the best primary solvent for preparing high-concentration stock solutions? A: For stock solutions (>50 mg/mL), polar protic or polar aprotic solvents are required. The imidazole ring is a hydrogen bond donor/acceptor, and the methoxy ether oxygen adds hydrogen bond acceptance.

Solvent ClassRecommended SolventSolubility RatingTechnical Insight
Alcohols Methanol, EthanolExcellent Best for general handling. The hydroxyl group solvates the imidazole nitrogen effectively.
Aprotic DMSO, DMFHigh Use for library storage. Avoid if evaporative removal is required later due to high boiling points.
Ethers THF, 1,4-DioxaneGood Good for reactions; moderate solubility. Useful as a primary solvent for crystallization.[1]
Chlorinated Dichloromethane (DCM)Moderate Soluble, but may require a small % of Methanol (2-5%) to break intermolecular H-bonds at high concentrations.
Hydrocarbons Hexanes, ToluenePoor Do not use as primary solvents. Use only as anti-solvents.

Q2: My compound is "oiling out" instead of dissolving in my organic mobile phase. Why? A: This typically occurs in non-polar solvents (like pure Ethyl Acetate or Toluene) if the sample contains residual water or if the concentration is too high.

  • The Fix: Add a "bridge solvent" or co-solvent. Adding 5-10% Methanol or Isopropanol to your Ethyl Acetate will usually clarify the solution by satisfying the hydrogen bonding requirements of the imidazole ring.

Module 2: pH-Dependent Solubility (The "Switching" Mechanism)[1]

Q3: How can I manipulate pH to extract or purify this compound? A: 2-(Methoxymethyl)imidazole behaves as a weak base due to the N3 nitrogen on the imidazole ring.

  • pKa ≈ 7.0 - 7.5 (Estimated based on 2-methylimidazole pKa of 7.8, slightly lowered by the electron-withdrawing methoxy group).

The Solubility Switch:

  • pH < 5.0 (Acidic): The molecule is Protonated (Cationic) .

    • Solubility: Highly soluble in water; insoluble in non-polar organics (Hexane, Ether).

  • pH > 8.0 (Basic): The molecule is Neutral .

    • Solubility: Lower water solubility (though still partially soluble due to the ether group); soluble in organics (DCM, EtOAc).

Visualizing the Equilibrium:

pH_Solubility cluster_acid pH < 6.0 (Acidic) cluster_base pH > 8.0 (Basic) Cation Protonated Form (Cationic) High Water Solubility Neutral Neutral Form (Free Base) High Organic Solubility Cation->Neutral Add Base (NaOH/NaHCO3) Neutral->Cation Add Acid (HCl)

Caption: The pH-dependent solubility switch allows for "Trap and Release" purification strategies.

Module 3: Purification & Crystallization Protocol

Q4: I cannot get the product to crystallize; it stays as a gum. How do I fix this? A: The methoxymethyl group increases conformational flexibility, making crystallization harder than simple alkyl imidazoles. You must use a Two-Solvent (Solvent/Anti-Solvent) system.

Valid Self-Validating Protocol: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude gum in the minimum amount of warm THF or Ethyl Acetate (approx. 40-45°C).

    • Check: Solution must be clear. If cloudy, filter immediately.

  • Nucleation: While stirring rapidly, add Hexane or Diisopropyl Ether dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-dissolution: Add a few drops of the primary solvent (THF/EtOAc) to just clear the solution again.

  • Slow Cooling: Turn off the heat and let the flask cool to room temperature undisturbed (wrap in foil/cotton to slow cooling).

  • Cold Soak: Once at room temperature, place in a -20°C freezer overnight.

    • Result: White crystals should form.[2] If oiling occurs, vigorous scratching of the glass with a spatula can induce nucleation.

Module 4: Stability & Handling

Q5: Is the methoxymethyl ether linkage stable in acid? A: Generally, yes, but with caveats.

  • Structure: The methoxymethyl group is attached to the C2 carbon (C-C bond), not the Nitrogen (N-C bond). This makes it a standard benzyl-like ether, which is significantly more stable than an N-methoxymethyl (MOM) protecting group.

  • Risk: It is stable in dilute acids (e.g., 1N HCl) used for workups. However, avoid refluxing in strong concentrated acids (HI, HBr, conc. H2SO4), as this can cleave the ether to the alcohol (2-hydroxymethylimidazole).

Q6: Why is my solid turning yellow/brown over time? A: Imidazoles are hygroscopic and prone to oxidation or ring-opening if trace transition metals are present.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Troubleshooting: If the color changes, re-purify using the crystallization protocol in Module 3. Small amounts of oxidation products often remain in the mother liquor.

Module 5: Analytical Validation (HPLC)

Q7: How do I validate the purity of my dissolved sample? A: Standard Reverse-Phase HPLC is effective. Because the molecule is polar and basic, you must use a buffered mobile phase to prevent peak tailing.

Recommended HPLC Method:

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 3.0 (Critical for peak shape)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Imidazole ring absorption)
Gradient 0-2 min: 5% B (Isocratic hold) 2-10 min: 5% -> 60% B 10-12 min: 60% B

Why pH 3.0? At pH 3.0, the imidazole (pKa ~7) is fully protonated. This ensures it interacts consistently with the stationary phase as a single cationic species, eliminating the "split peak" or "tailing" seen at neutral pH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12749, 2-Methylimidazole (Analogous physical properties). Retrieved from [Link]

  • Organic Syntheses (2005). Preparation of 2,4-Disubstituted Imidazoles. Org. Synth. 2005, 81, 105.[3] (Demonstrates purification of substituted imidazoles via THF/Hexane systems). Retrieved from [Link]

  • BenchChem (2025).HPLC Determination of Imidazole Derivatives. Technical Note.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Imidazole Functionalization

Status: Operational Ticket Type: Advanced Synthesis / Process Optimization Assigned Specialist: Senior Application Scientist Introduction: The Imidazole Paradox Welcome to the Imidazole Functionalization Support Center....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Advanced Synthesis / Process Optimization Assigned Specialist: Senior Application Scientist

Introduction: The Imidazole Paradox

Welcome to the Imidazole Functionalization Support Center. If you are here, you are likely facing the classic "imidazole paradox": a five-membered ring that is simultaneously electron-rich (π-excessive) and electron-deficient (π-deficient), acting as both a nucleophile and an electrophile depending on the position.

The core challenge in imidazole chemistry is tautomerism and competitive reactivity . The N1 and N3 nitrogens equilibrate rapidly in unsubstituted imidazoles, making N-alkylation a game of kinetic vs. thermodynamic control. Furthermore, the carbon backbone offers three distinct reactivity profiles: C2 (acidic), C4 (unreactive/electrophilic), and C5 (nucleophilic).

This guide does not just list recipes; it diagnoses the why behind your mixture of isomers and provides the how to fix it.

Module 1: N-Alkylation & Acylation

Current Issue: "I am getting a mixture of N1- and N3-alkylated isomers."

This is the most common ticket we receive. In unsymmetrical imidazoles (e.g., 4-substituted), the N-H proton hops between nitrogen atoms. When you deprotonate, you form a resonance-stabilized anion. The incoming electrophile then faces a choice governed by Sterics and Electronics .[1][2]

The Diagnostic Matrix
FactorEffect on RegioselectivityMechanism
Sterics Bulky groups at C4 favor N1-alkylation (remote).The electrophile avoids the steric clash at N3 (adjacent to C4).
Electronics EWG at C4 favors N1-alkylation .EWG reduces nucleophilicity of N3 via inductive/resonance withdrawal.
Base/Cation Loose ion pairs (K+/Cs+) favor thermodynamic control; Tight pairs (Li+/Na+) favor kinetic control.Chelation effects can direct alkylation to the more hindered nitrogen in specific cases.[2][3]
Reagent Organomagnesiums favor N3-alkylation (hindered).Mg coordinates to N3, directing the electrophile to the hindered site (counter-intuitive).
Troubleshooting Q&A

Q: I used K₂CO₃/DMF and got a 60:40 mixture. How do I get >95:5 selectivity? A: Switch to a "Specific Anion" protocol or a "Transient Protection" strategy.

  • Standard Base (K₂CO₃/Cs₂CO₃): often yields mixtures because the transition state is late and governed by thermodynamics.

  • Sodium Imidazole Method: Pre-forming the sodium salt (using NaH in THF) creates a "tight" ion pair. However, for high selectivity, you often need to exploit steric bias.

  • The Fix: If your substituent is at C4, the "remote" N1 position is sterically favored. If you need the N3 product (adjacent to the substituent), standard alkylation will fail. You must use Organomagnesium reagents (e.g., iPrMgCl).

Q: Why does the organomagnesium method reverse selectivity? A: It’s a coordination effect. The Magnesium atom coordinates to the N3 nitrogen (the more basic site, typically) and the substituent at C4, forming a chelate or a directed complex that forces the alkylating agent to attack the adjacent nitrogen, overcoming steric repulsion.

Protocol 1: Regioselective N-Alkylation (Sterically Hindered)

For targeting the "impossible" N3 position next to a substituent.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Deprotonation: Dissolve imidazole substrate (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Metalation: Add iPrMgCl (1.1 equiv, 2.0 M in THF) dropwise. Stir for 15 min at 0 °C, then 30 min at RT. Observation: Solution may become cloudy (magnesium salt formation).

  • Alkylation: Add the alkyl halide (1.2 equiv).[4][5] Heat to 40–60 °C if the electrophile is sluggish.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Visualization: N-Alkylation Decision Pathways

N_Alkylation cluster_0 Substrate State cluster_1 Reaction Conditions cluster_2 Product Outcome Tautomer 4-Substituted Imidazole (Tautomeric Equilibrium) Anion Imidazolyl Anion (Resonance Stabilized) Tautomer->Anion Deprotonation Base_Std Standard Base (NaH, K2CO3) Anion->Base_Std Loose Ion Pair Base_Mg Organomagnesium (iPrMgCl) Anion->Base_Mg Coordination/Chelation Prod_N1 N1-Alkylated (Remote / Sterically Favored) Base_Std->Prod_N1 Major Path (Steric Control) Prod_N3 N3-Alkylated (Adjacent / Sterically Hindered) Base_Std->Prod_N3 Minor Path Base_Mg->Prod_N1 Minor Path Base_Mg->Prod_N3 Major Path (Coordination Control)

Caption: Divergent N-alkylation pathways. Standard bases favor steric relief (N1), while Mg-reagents direct attack to the hindered position (N3).

Module 2: C-H Functionalization (C2 vs. C5)

Current Issue: "I want to arylate C2, but the reaction goes to C5 (or vice versa)."

Direct C-H arylation is powerful but prone to regioselectivity errors because the C2 and C5 positions have fundamentally different reactivities.

  • C2 Position: The most acidic proton (pKa ~18.6). Reacts via deprotonation/metalation (Cu-mediated or Lithiation).

  • C5 Position: The most nucleophilic carbon. Reacts via electrophilic palladation (Heck-type mechanism).

The "Base-Switch" Solution

You can toggle selectivity between C2 and C5 simply by changing the base and solvent.[6]

TargetCatalyst SystemBaseSolventMechanism
C5-Arylation Pd(OAc)₂ (phosphine-free)Carbonate (K₂CO₃, Cs₂CO₃)Polar (DMA, DMF)CMD (Concerted Metalation-Deprotonation) favored at electron-rich C5.
C2-Arylation Pd(OAc)₂ / PPh₃Alkoxide (NaOtBu)Non-polar (Toluene, Xylene)C-H Acidity driven. The stronger base deprotonates C2.
Troubleshooting Q&A

Q: I tried C5 arylation but got C2/C5 mixtures. Why? A: You likely used a protecting group that directs to C2 (like SEM or MOM) or the reaction temperature was too high, allowing equilibration.

  • Fix: Use N-Methyl or N-Phenyl imidazoles for C5 arylation. If you must use a protecting group, SEM actually favors C5 with carbonate bases, but switches to C2 with alkoxide bases.

Q: How do I exclusively hit C2 without touching C5? A: Use Copper. Copper-mediated arylation is highly specific for the acidic C2 position. Alternatively, use the Lithiation Protocol .

Protocol 2: C5-Selective Arylation (Pd-Catalyzed)
  • Reagents: N-protected imidazole (1.0 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (5 mol%), KOAc (2.0 equiv).

  • Solvent: DMA (0.5 M).

  • Conditions: Heat at 120 °C under Argon for 12–16 h.

  • Note: Phosphine ligands are often omitted to boost C5 selectivity (ligandless conditions favor the electrophilic pathway).

Protocol 3: C2-Selective Lithiation
  • Reagents: N-protected imidazole (SEM or Methyl).

  • Solvent: Anhydrous THF, -78 °C.

  • Base: n-BuLi (1.1 equiv).[7] Add dropwise.

  • Time: Stir 30 min at -78 °C. (Do not warm up, or the anion may scramble).

  • Quench: Add Electrophile (e.g., I₂, DMF, aldehyde).

Module 3: The "Impossible" C4 Position (The SEM-Switch)

Current Issue: "I need to functionalize C4, but it is unreactive."

C4 is the "dead zone" of imidazole—it is neither acidic enough for easy lithiation nor nucleophilic enough for direct Pd-arylation. To access C4, you must use a Blocking & Migration Strategy known as the SEM-Switch .[6]

The Logic:

  • Protect N1 with SEM.[1][4][8]

  • Arylate C2 and C5 (blocking them).

  • Migrate the SEM group from N1 to N3 (this exposes the "old" C4 as the "new" C5).

  • Functionalize the new C5.

Protocol 4: The SEM-Switch Workflow
  • Start: 1-SEM-imidazole.

  • C2-Block: Lithiate (n-BuLi) and quench with a blocking group (e.g., TMS) or perform C2-arylation.

  • C5-Block: Perform Pd-catalyzed C5-arylation (see Protocol 2).

  • The Switch: Treat with SEM-Cl (quaternization) followed by base, or use thermal rearrangement if applicable.

    • Note: A more common variation is to synthesize the 4-substituted imidazole de novo or use Trans-N-alkylation :

    • Step A: Alkylate N3 (quaternize the ring).

    • Step B: Remove the SEM group from N1.

    • Result: The substituent that was at C5 is now formally at C4 relative to the new alkyl group.

Visualization: C-H Functionalization Logic Tree

CH_Activation Start Target Position? C2 C2 Position (Most Acidic) Start->C2 C5 C5 Position (Most Nucleophilic) Start->C5 C4 C4 Position (Unreactive) Start->C4 Method_C2_Li Lithiation (n-BuLi, -78°C) C2->Method_C2_Li Method_C2_Pd Pd-Catalysis (Base: NaOtBu) C2->Method_C2_Pd Method_C5 Pd-Catalysis (Base: Carbonates) Ligand-free C5->Method_C5 Strategy_Switch SEM-Switch / Trans-Alkylation 1. Protect N1 2. C5-Func 3. Alkylate N3 4. Deprotect N1 C4->Strategy_Switch

Caption: Decision tree for selecting the correct catalytic system based on the target carbon position.

Module 4: Halogenation Control

Current Issue: "I want mono-bromination, but I get di- and tri-bromo products."

Imidazoles are highly reactive toward electrophilic halogenation. Once one halogen is added, the ring is deactivated slightly, but not enough to prevent a second attack if the reagent is in excess or the addition is too fast.

Troubleshooting Steps
  • Stoichiometry is King: Use exactly 0.95 equiv of NBS/NCS. Never excess.

  • Temperature: Run at -78 °C to 0 °C . Room temperature promotes di-halogenation.

  • Reagent Choice:

    • NBS/NCS: Standard, but can be too harsh.

    • Chloramine-T: Milder, cleaner mono-chlorination.

    • Sodium Chlorite (NaClO₂): For transition-metal-free regioselective halogenation (oxidative mechanism).

Protocol 5: Regioselective Mono-Bromination (C4/C5)
  • Dissolve: Imidazole substrate in CH₃CN or DMF. Cool to 0 °C.

  • Add: NBS (0.95 equiv) dissolved in solvent, added dropwise over 30 minutes.

  • Monitor: Check TLC every 10 mins. Stop immediately upon consumption of Starting Material.[4]

  • Quench: 10% Na₂S₂O₃ (thiosulfate) to destroy active bromine species immediately.

References

  • BenchChem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. (2025).[1][4][7][8] 4

  • Gribble, G. W., et al. Direct, Regioselective N-Alkylation of 1,3-Azoles. Organic Letters (2015). 3[9]

  • Smolecule. Comprehensive Application Notes: Sodium Imidazole in Alkylation Reactions.5[1][8][9][10][11]

  • Gevorgyan, V., et al. A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation. PMC (2010). 6

  • Blagg, J., et al. Regioselective C2-arylation of imidazo[4,5-b]pyridines.[10][12] RSC Publishing (2013). 10

  • BenchChem. Technical Support Center: Synthesis of Halogenated Imidazoles. (2025).[1][4][7][8] 13[8][9][10][11]

Sources

Optimization

Technical Support Center: Recrystallization of Halogenated Imidazole Derivatives

Welcome to the Advanced Troubleshooting Guide for the recrystallization of halogenated imidazoles. This resource is designed for researchers and drug development professionals dealing with the complex phase behaviors, po...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the recrystallization of halogenated imidazoles. This resource is designed for researchers and drug development professionals dealing with the complex phase behaviors, polymorphism, and isolation challenges unique to this class of heterocyclic compounds.

The Core Mechanistic Challenge: Halogen vs. Hydrogen Bonding

To successfully recrystallize a halogenated imidazole, you must first understand the thermodynamic tug-of-war occurring at the molecular level.

The unsubstituted imidazole ring is traditionally dominated by strong hydrogen bonding (N-H···N interactions). However, the introduction of a halogen atom (particularly Bromine or Iodine) introduces a competing non-covalent interaction: the halogen bond [1]. Halogen bonding is driven by the "σ-hole"—an electrophilic, electron-depleted region on the outermost surface of the covalently bound halogen atom[2].

Because the polarizability of halogens increases down the group (F < Cl < Br < I), heavily halogenated imidazoles often exhibit crystal lattices dictated entirely by halogen bonding rather than hydrogen bonding[1].

Causality Insight: When you select a recrystallization solvent, you are not merely dissolving a solid; you are actively mediating the competition between H-bonds and X-bonds. Highly polar protic solvents (like methanol) will aggressively compete for hydrogen bond sites, forcing the molecule to rely on halogen bonding for lattice assembly. If left unchecked, highly directional halogen bonds can cause the molecules to self-assemble into 1D infinite chains, trapping solvent and forming a supramolecular gel instead of a discrete crystal lattice.

Interactions Core Halogenated Imidazole HBond Hydrogen Bonding (N-H ··· N) Core->HBond XBond Halogen Bonding (C-X ··· N/O) Core->XBond Lattice Crystal Lattice HBond->Lattice Competes Sigma σ-hole Electrophilicity (I > Br > Cl > F) XBond->Sigma Driven by Sigma->Lattice Directs Packing

Intermolecular forces dictating crystal lattice in halogenated imidazoles.

Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

The most pervasive issue when recrystallizing halogenated imidazoles is "oiling out" or Liquid-Liquid Phase Separation (LLPS)[3]. Instead of forming a crystalline suspension, the supersaturated solution separates into a solute-rich emulsion (a metastable oil)[4].

Why it happens: Oiling out is fundamentally a kinetic phenomenon. It occurs when the integration of solute molecules into a rigid crystal lattice is kinetically hindered, allowing the system to bypass nucleation and form highly mobile, disordered droplets[4]. In halogenated imidazoles, this is often triggered because the high polarizability of heavy halogens interacts with crude impurities, depressing the melting point of the mixture below the solution's temperature[5]. Furthermore, using a binary solvent system with vastly different polarities (e.g., ethanol/hexane) can cause the separating solute to force the solvents to demix[5].

Workflow Start Oiling Out Detected (LLPS) CheckTemp Is T > Melting Point? Start->CheckTemp Dilute Dilute / Change Solvent CheckTemp->Dilute Yes Kinetics Slow Cooling Rate CheckTemp->Kinetics No Success Crystalline Suspension Dilute->Success Seed Add Seed Crystals Kinetics->Seed Metastable Zone Seed->Success

Workflow for mitigating liquid-liquid phase separation (oiling out).

Quantitative Data: Halogen Influence on Crystallization

The identity of the halogen substituent directly dictates the physical behavior of the imidazole derivative during purification. Use the table below to predict risks and select appropriate solvent systems.

Halogen Substituentσ-Hole ElectrophilicityDominant Intermolecular ForcePrimary Recrystallization RiskRecommended Solvent System
Fluorine (-F) NegligibleHydrogen BondingHigh solubility, poor yieldToluene / Heptane
Chlorine (-Cl) WeakMixed (H-bond dominant)PolymorphismEthyl Acetate / Hexane
Bromine (-Br) ModerateMixed (Competitive)Oiling out (LLPS)Ethanol / Water
Iodine (-I) StrongHalogen BondingSupramolecular gelationIsopropanol

Self-Validating Protocol: Recrystallization of a Brominated Imidazole

This protocol utilizes a binary solvent system (Ethanol/Water) to maximize yield while employing a self-validating feedback loop to prevent LLPS[6].

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of the crude brominated imidazole in a minimal volume (approx. 5–10 mL) of boiling ethanol.

  • Validation: Complete dissolution confirms the primary solvent is effective. If insoluble, non-melting particulates remain, perform a hot filtration.

Step 2: Anti-Solvent Titration

  • Action: While maintaining the solution at a gentle boil, add water (anti-solvent) dropwise. Stop immediately when the solution exhibits a persistent, milky cloudiness.

  • Validation: This visual cloudiness is the physical confirmation that the boundary of the metastable zone has been crossed and supersaturation is achieved.

Step 3: Metastable Zone Tuning

  • Action: Add boiling ethanol drop-by-drop (usually 1–3 drops) just until the solution turns clear again.

  • Validation: The system is now perfectly poised at the upper edge of the metastable zone. It is saturated enough to crystallize, but stable enough to avoid spontaneous oiling out.

Step 4: Controlled Cooling & Seeding

  • Action: Remove the flask from the heat source. Allow it to cool at a slow rate of ~0.5°C/min. Once the solution reaches 40°C, introduce 5–10 mg of pure seed crystals.

  • Validation: Seed crystals bypass the kinetic nucleation barrier. If the seeds do not dissolve and instead begin to grow, it validates that the system is actively forming a solid lattice, preventing the formation of a solute-rich liquid phase[7].

Step 5: Isolation

  • Action: Cool the suspension in an ice bath (0–5°C) for 1 hour to maximize yield, then isolate via vacuum filtration. Wash with an ice-cold 1:1 mixture of ethanol/water.

Frequently Asked Questions (FAQs)

Q1: My iodinated imidazole forms a sticky gum instead of crystals. How do I fix this? A1: This is classic oiling out occurring below the melting point of the substrate. It happens because the rate of liquid-liquid phase separation is faster than the rate of solid nucleation[5]. To fix this, abandon binary solvent mixtures (which can demix) and switch to a single solvent with a moderate solubility profile, such as isopropanol[5]. Combine this with a strict seeding strategy to force nucleation before the oil phase can separate[4].

Q2: Why does my yield drop significantly when using methanol compared to ethanol? A2: While both are polar protic solvents, methanol is a smaller, more aggressive hydrogen-bond competitor. It can overly stabilize the solvated state of the imidazole ring's nitrogen atoms, increasing the compound's solubility at lower temperatures and reducing your overall recovery. Ethanol/water mixtures provide a superior balance of solubility and supersaturation control for these derivatives[6].

Q3: Can I use basic solvents for the recrystallization of C-halogenated imidazoles? A3: It is highly discouraged. Prolonged heating of halogenated imidazoles in the presence of basic solvents or nucleophilic alcohols can lead to unintended thermal degradation, dehalogenation, or nucleophilic aromatic substitution (SNAr). Always utilize neutral solvent systems.

References

1.[3] Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. aragen.com. 3 2.[4] Oiling Out in Crystallization - Mettler Toledo. mt.com. 4 3.[1] Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. mdpi.com.1 4.[7] Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. 7 5.[2] From Molecules to Materials: Engineering New Ionic Liquid Crystals Through Halogen Bonding. polimi.it. 2 6.[5] The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com. 5 7.[6] Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles. nano-ntp.com.6

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 5-Iodo-2-(methoxymethyl)-1H-imidazole

This comparative guide details the 1H NMR characterization of 5-Iodo-2-(methoxymethyl)-1H-imidazole , a critical intermediate in fragment-based drug discovery.[1] It is designed to help researchers distinguish the desire...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the 1H NMR characterization of 5-Iodo-2-(methoxymethyl)-1H-imidazole , a critical intermediate in fragment-based drug discovery.[1] It is designed to help researchers distinguish the desired product from its starting materials and common over-iodinated byproducts.

Part 1: Strategic Analysis & Alternatives

In the synthesis of functionalized imidazoles, confirming the regioselective installation of iodine at the C5 (or C4) position is the primary analytical challenge. The "performance" of this characterization relies on distinguishing the product from two specific alternatives: the non-iodinated precursor and the over-iodinated impurity.

The Comparative Landscape

The following table summarizes the critical spectral differences between the target molecule and its process-related alternatives.

FeatureTarget Product (5-Iodo)Alternative A (Starting Material)Alternative B (Over-Iodinated)
Compound 5-Iodo-2-(methoxymethyl)-1H-imidazole2-(methoxymethyl)-1H-imidazole4,5-Diiodo-2-(methoxymethyl)-1H-imidazole
Aromatic Region 1H Singlet (~7.1–7.4 ppm)2H Singlet/Multiplet (~6.9–7.1 ppm)Silent (No aromatic protons)
Methoxymethyl (CH₂) Singlet (~4.3–4.5 ppm)Singlet (~4.3–4.5 ppm)Singlet (Shifted downfield ~0.1 ppm)
Key Differentiator Loss of symmetry; integration of 1H.[1]Symmetric/Broad; integration of 2H.Complete loss of aromatic signals.
Risk Profile N/AIncomplete ReactionExcess Iodinating Agent (NIS/I₂)

Part 2: Detailed Characterization Data

The Target Spectrum: 5-Iodo-2-(methoxymethyl)-1H-imidazole

Solvent Selection: DMSO-d₆ is the required solvent.[1]

  • Why? Chloroform-d (CDCl₃) often induces rapid tautomeric exchange, broadening the aromatic signal and making the NH proton invisible. DMSO-d₆ stabilizes the tautomers via hydrogen bonding, sharpening the signals.

Predicted Chemical Shifts (DMSO-d₆, 400 MHz):
  • δ 12.5 – 13.0 ppm (1H, br s, NH): The pyrrolic nitrogen proton. Its visibility confirms the free base form.

  • δ 7.2 – 7.4 ppm (1H, s, C4-H): The diagnostic signal. This must integrate to exactly 1 proton relative to the methyl group. A singlet indicates no coupling to adjacent protons (C5 is substituted).

  • δ 4.35 ppm (2H, s, -CH₂-O-): The methylene bridge.[1]

  • δ 3.28 ppm (3H, s, -OCH₃): The methoxy group.

Tautomerism: The "Invisible" Isomer

Users must recognize that 5-iodo-1H-imidazole and 4-iodo-1H-imidazole are tautomers.[1] In solution, they exist in rapid equilibrium.

  • Observation: You will likely see only one set of averaged signals at room temperature in DMSO.

  • Implication: You cannot distinguish 4-iodo from 5-iodo in the unsubstituted 1H-imidazole form by simple 1H NMR. For all synthetic purposes (e.g., Suzuki coupling), they react identically upon deprotonation.

Part 3: Visualization of Analytical Workflow

The following diagram illustrates the decision logic for validating the product batch using 1H NMR.

NMR_Workflow Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Check_Aromatic Check Aromatic Region (6.5 - 7.5 ppm) Acquire->Check_Aromatic Result_2H Signal Integration: ~2H (Symmetric/Broad) Check_Aromatic->Result_2H Found 2 Protons Result_0H Signal Integration: 0H (No peaks) Check_Aromatic->Result_0H Found 0 Protons Result_1H Signal Integration: 1H (Sharp Singlet) Check_Aromatic->Result_1H Found 1 Proton Conclusion_SM Identify: Starting Material (Incomplete Reaction) Result_2H->Conclusion_SM Conclusion_Diiodo Identify: 4,5-Diiodo Impurity (Over-iodination) Result_0H->Conclusion_Diiodo Conclusion_Product Identify: Target 5-Iodo Product (Proceed to QC) Result_1H->Conclusion_Product

Figure 1: Decision tree for interpreting 1H NMR data during the synthesis of 5-iodo-imidazoles.

Part 4: Experimental Protocol

This protocol ensures reproducibility and minimizes solvent-induced artifacts.

Materials
  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample: 5–10 mg of dried solid.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 0.6 mL of DMSO-d₆.[1]

    • Critical Step: Sonicate for 30 seconds. Imidazoles can form intermolecular hydrogen-bonded aggregates that broaden peaks; sonication ensures a monomeric solution.[1]

    • Filter through a cotton plug into the NMR tube if any turbidity remains.

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: Standard 1H (zg30 or equivalent).

    • Relaxation Delay (D1): Set to ≥ 5 seconds.

      • Reasoning: The aromatic proton adjacent to the iodine has a long T1 relaxation time. Short delays can suppress this signal integration, leading to false "di-iodo" calculations.

    • Scans: 16–32 scans are sufficient for >95% purity assessment.[1]

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the spectrum using the residual DMSO quintet at 2.50 ppm or TMS at 0.00 ppm .

    • Phase manually to ensure the broad NH signal does not distort the baseline.

Part 5: References

    • Citation Context: Provides baseline chemical shifts for the 2-substituted imidazole scaffold, confirming the H4/H5 range around 6.9 ppm.

    • Citation Context: Validates the existence and structural properties of the di-iodo impurity analog.

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

    • Citation Context: Authoritative source for residual solvent peaks (DMSO, Water, DCM) that often contaminate imidazole spectra.

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Imidazole, 2-methyl- Data. Retrieved from [Link]

    • Citation Context: Supporting data for imidazole ring proton shifts.[3][4]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Iodo-Imidazoles

This guide provides a technical analysis of the mass spectrometry (MS) behavior of iodo-imidazoles, specifically focusing on fragmentation dynamics, isotopic signatures, and isomeric differentiation. It is designed for a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the mass spectrometry (MS) behavior of iodo-imidazoles, specifically focusing on fragmentation dynamics, isotopic signatures, and isomeric differentiation. It is designed for analytical chemists and medicinal chemists optimizing synthetic routes or metabolic profiling.

Executive Summary

Iodo-imidazoles (e.g., 4-iodo-1H-imidazole) serve as critical intermediates in the synthesis of purine mimics and angiotensin II receptor antagonists. In mass spectrometry, they exhibit distinct behavior compared to their chloro- and bromo-analogs due to the weak C-I bond energy (approx. 57 kcal/mol) and the monoisotopic nature of iodine .

This guide details the fragmentation mechanisms driven by the "Heavy Atom Effect," differentiates between regioisomers (2-iodo vs. 4/5-iodo), and provides a validated LC-MS/MS protocol for their detection.

Part 1: The Physics of Halogenated Imidazoles

Before analyzing fragmentation, one must recognize the spectral signature of the parent ion. Iodine lacks the natural isotopic distribution seen in chlorine or bromine, making it unique in spectral deconvolutions.

Table 1: Halogenated Imidazole Signatures (Comparative Data)
FeatureChloro-Imidazole (Cl)Bromo-Imidazole (Br)Iodo-Imidazole (I)
Natural Isotopes ³⁵Cl (75.8%), ³⁷Cl (24.2%)⁷⁹Br (50.7%), ⁸¹Br (49.3%)¹²⁷I (100%)
M+ Isotope Pattern 3:1 ratio (M : M+2)1:1 ratio (M : M+2)Single Peak (M only)
Mass Defect Negative (small)Negative (moderate)Negative (large)
C-X Bond Energy ~81 kcal/mol~68 kcal/mol~57 kcal/mol
Dominant Loss HCl (Neutral)Br• (Radical) or HBrI• (Radical)

Analyst Note: The absence of an M+2 peak is the primary diagnostic for iodo-compounds. However, the large negative mass defect of Iodine (-0.0042 Da) can cause the peak to shift slightly lower than expected in low-resolution instruments calibrated with CHNO standards.

Part 2: Fragmentation Mechanisms

The fragmentation of iodo-imidazoles under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by the lability of the C-I bond. Unlike chloro-analogs which often lose HX (neutral), iodo-imidazoles predominantly undergo homolytic cleavage to generate a radical cation or lose the iodine cation depending on the charge localization.

Mechanism 1: The "Iodine Pop" (Primary Pathway)

The most abundant product ion arises from the direct loss of the iodine atom.

  • Precursor: [M+H]⁺ (m/z 195 for 4-iodoimidazole)

  • Transition: Homolytic C-I cleavage.

  • Product: Imidazole radical cation (m/z 68) or Imidazole cation (m/z 67) if HI is lost (less common in positive mode).

Mechanism 2: Ring Fission (Secondary Pathway)

Following the loss of iodine, the imidazole ring destabilizes and typically fragments via the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (CH₃CN, 41 Da) if methylated.

Visualization: Fragmentation Pathway

The following diagram illustrates the dissociation of 4-iodo-1H-imidazole (m/z 195).

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 195 (C3H4IN2)+ Intermediate Distonic Radical Cation [M+H - I•]+ m/z 68 M_Ion->Intermediate Loss of I• (127 Da) Homolytic Cleavage Fragment_2 Alternative Loss [M+H - HI]+ m/z 67 M_Ion->Fragment_2 Loss of HI (128 Da) (Minor Pathway) Fragment_1 Ring Cleavage Product [M+H - I - HCN]+ m/z 41 Intermediate->Fragment_1 Loss of HCN (27 Da) Ring Fission

Caption: CID fragmentation tree for 4-iodoimidazole. The dominant pathway is the loss of the Iodine radical followed by ring disintegration.

Part 3: Differentiation of Regioisomers

A critical challenge in drug development is distinguishing between 4-iodoimidazole and 5-iodoimidazole .

The Tautomer Problem

In solution, 4-iodoimidazole and 5-iodoimidazole exist in rapid equilibrium (tautomerism).

  • Result: They appear as a single peak in LC-MS and produce identical mass spectra.

  • Solution: Differentiation is only possible if the N1-nitrogen is substituted (e.g., N-methyl-4-iodoimidazole vs. N-methyl-5-iodoimidazole).

Distinguishing N-Substituted Isomers

When the nitrogen is fixed (e.g., alkylated), the isomers can be separated chromatographically.

  • Retention Time (RT):

    • 5-iodo isomer: The iodine is adjacent to the N-alkyl group (ortho-like). This creates steric hindrance, often reducing interaction with the stationary phase. Elutes earlier on C18 columns.

    • 4-iodo isomer: The iodine is distant from the N-alkyl group (meta-like). The molecule is more planar and interacts more strongly. Elutes later on C18 columns.

  • Ortho-Effect in MS/MS:

    • 5-iodo: May show a unique "Ortho Effect" loss of the alkyl group driven by the iodine proximity (e.g., loss of CH₃•), though the loss of I• remains dominant.

    • 2-iodo: The iodine is flanked by two nitrogens. This position is electronically unique. The C-I bond is often slightly more labile due to electron withdrawal from both nitrogens.

Part 4: Experimental Protocol

This validated workflow ensures reproducible detection of iodo-imidazoles in biological or synthetic matrices.

Sample Preparation
  • Solvent: Dissolve samples in 50:50 Water:Methanol. Avoid pure acetonitrile as it may cause peak fronting for free imidazoles.

  • Concentration: 1 µg/mL (1 ppm) for tuning; 10-100 ng/mL for analysis.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: ESI Positive Mode (ESI+).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

    • Note: For polar, unsubstituted imidazoles, a HILIC column is superior for retention.

Mobile Phase Gradient:

  • A: Water + 0.1% Formic Acid

  • B: Acetonitrile + 0.1% Formic Acid

Time (min)% BFlow Rate (mL/min)Description
0.0050.4Equilibration
1.0050.4Load
6.00950.4Elution of Iodo-species
7.50950.4Wash
7.6050.4Re-equilibration
MRM Transitions (Quantitation)

Use these transitions for Multiple Reaction Monitoring (MRM) on a Triple Quadrupole.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
4-Iodoimidazole 194.968.020-25Quantifier (Loss of I)
4-Iodoimidazole 194.941.035-40Qualifier (Ring Break)
2-Iodoimidazole 194.968.018-22Quantifier

References

  • BenchChem. (2025).[1] A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers. Retrieved from

  • Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of organic halogen compounds. Retrieved from

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from

  • National Institutes of Health (NIH). (2025). 4-iodo-1H-imidazole | C3H3IN2 | CID 606522. PubChem.[2] Retrieved from

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Retrieved from

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Signatures of Methoxymethyl (MOM) and Iodo-Substituted Imidazoles

For researchers, medicinal chemists, and drug development professionals working with imidazole-based scaffolds, precise and unambiguous structural characterization is paramount. The introduction of protecting groups like...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals working with imidazole-based scaffolds, precise and unambiguous structural characterization is paramount. The introduction of protecting groups like the methoxymethyl (MOM) ether or the incorporation of a heavy halogen such as iodine can profoundly influence the molecule's properties and reactivity. Infrared (IR) spectroscopy, a stalwart of structural elucidation, offers a rapid and non-destructive method for monitoring these modifications. This guide provides an in-depth comparison of the characteristic IR spectral features of MOM-protected and iodo-substituted imidazoles, grounded in established spectroscopic principles and supported by comparative data from alternative analytical techniques.

The Vibrational Landscape of the Imidazole Core

Before delving into the specifics of the MOM and iodo substituents, it is crucial to understand the foundational IR absorptions of the imidazole ring itself. The imidazole moiety, a five-membered aromatic heterocycle, exhibits a series of characteristic vibrations. These include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending modes. A detailed vibrational analysis of imidazole reveals several key absorption regions that serve as a baseline for interpreting substituted derivatives[1].

Distinguishing the Methoxymethyl (MOM) Protecting Group

The most prominent features of the MOM group are the C-O-C stretching vibrations. In aliphatic ethers, the asymmetric C-O-C stretch typically appears as a strong band in the 1150-1070 cm⁻¹ region. For a MOM-imidazole, we can expect a strong, characteristic absorption in this region, likely a complex band resulting from the coupling of the C-O stretches within the CH₂-O-CH₃ moiety.

Furthermore, the MOM group introduces aliphatic C-H bonds. The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups will appear in the 2960-2850 cm⁻¹ range. The asymmetric and symmetric stretching modes of the methyl group are expected around 2960 cm⁻¹ and 2870 cm⁻¹, respectively, while the methylene group stretches will be observed near 2925 cm⁻¹ and 2855 cm⁻¹. Additionally, C-H bending vibrations for the methyl and methylene groups will be present in the 1470-1370 cm⁻¹ region.

The attachment of the electron-withdrawing MOM group to the imidazole nitrogen will also subtly influence the vibrations of the imidazole ring itself. A slight shift in the positions of the C=N and C=C stretching bands, typically found between 1600 cm⁻¹ and 1450 cm⁻¹[2], may be observed compared to the parent imidazole.

Identifying the Carbon-Iodine (C-I) Bond

The introduction of an iodine atom directly onto the imidazole ring results in a characteristic C-I stretching vibration. Due to the high mass of the iodine atom, this vibration occurs at a much lower frequency than most other functional groups, typically in the far-infrared region of the spectrum, below 600 cm⁻¹. The C-I stretching band is often found in the range of 600-500 cm⁻¹ and can sometimes be weak in intensity[3]. For researchers equipped with standard mid-IR FTIR spectrometers (typically scanning down to 400 cm⁻¹), this peak may be at the very edge of or outside the detection range. Specialized instrumentation is often required for unambiguous identification in the far-IR.

The presence of the bulky and electron-donating iodine atom can also induce shifts in the imidazole ring's vibrational modes. These shifts, however, are generally less pronounced than those caused by the MOM group and may be more difficult to interpret without computational support.

Comparative Analysis with Alternative Techniques

While IR spectroscopy is a powerful tool, a multi-technique approach is always recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: For a MOM-protected imidazole, the protons of the MOM group give rise to two characteristic singlets: one for the methylene protons (-N-CH₂-O-) typically around δ 5.2-5.7 ppm, and one for the methyl protons (-O-CH₃) around δ 3.3-3.5 ppm. These sharp singlets are often diagnostic for the presence of the MOM group. For iodo-imidazoles, the proton chemical shifts of the imidazole ring will be influenced by the position of the iodine atom.

  • ¹³C NMR: The carbon signals of the MOM group are also readily identifiable, with the methylene carbon appearing around δ 75-85 ppm and the methyl carbon around δ 55-60 ppm[4]. In iodo-imidazoles, the carbon directly bonded to the iodine will experience a significant upfield shift due to the heavy atom effect.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): For MOM-protected imidazoles, a characteristic fragmentation pathway involves the loss of the methoxymethyl group, leading to a prominent peak corresponding to the unprotected imidazole cation. For iodo-imidazoles, the mass spectrum will show a distinct molecular ion peak, and the isotopic pattern of iodine is not a factor as it is monoisotopic (¹²⁷I). A common fragmentation pathway is the loss of the iodine atom, resulting in a significant M-127 peak[5].

Summary of Spectroscopic Data

Functional Group IR Peak Range (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS Fragmentation
Methoxymethyl (MOM) 2960-2850 (C-H str), 1150-1070 (C-O-C str)5.2-5.7 (s, 2H), 3.3-3.5 (s, 3H)75-85 (-CH₂-), 55-60 (-CH₃)Loss of -CH₂OCH₃
Carbon-Iodine (C-I) 600-500 (C-I str)Ring protons shiftedC-I carbon shifted upfieldLoss of I (M-127)
Imidazole Ring 3150-3000 (C-H str), 1600-1450 (C=N, C=C str)7.0-8.0115-140Ring fragmentation

Experimental Protocols

Acquiring High-Quality IR Spectra of Imidazole Derivatives

Given that some imidazole derivatives can be hygroscopic or air-sensitive, proper sample handling is crucial. Attenuated Total Reflectance (ATR)-FTIR is often the preferred method due to its minimal sample preparation requirements.

ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

  • Sample Application: Place a small amount of the solid or liquid imidazole derivative directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the collected spectrum.

Visualizing Key Vibrational Modes

To better understand the molecular motions giving rise to the characteristic IR peaks, the following diagrams illustrate the key stretching vibrations for the MOM group and the C-I bond on an imidazole ring.

MOM_Vibrations cluster_mom Methoxymethyl (MOM) Group Vibrations cluster_imidazole Imidazole Ring C-O-C_asym Asymmetric C-O-C Stretch (~1150-1070 cm⁻¹) C-H_str Aliphatic C-H Stretches (~2960-2850 cm⁻¹) Imidazole_MOM N-MOM Imidazole Imidazole_MOM->C-O-C_asym identifies ether linkage Imidazole_MOM->C-H_str confirms aliphatic moiety

Caption: Key IR vibrations for a MOM-protected imidazole.

CI_Vibration cluster_ci Carbon-Iodine Bond Vibration cluster_imidazole Imidazole Ring C-I_str C-I Stretch (~600-500 cm⁻¹) Iodo_Imidazole C-Iodo Imidazole Iodo_Imidazole->C-I_str indicates iodination

Caption: Characteristic C-I stretching vibration in an iodo-imidazole.

Conclusion

The judicious application of IR spectroscopy provides a powerful and accessible means to confirm the presence and structural integrity of methoxymethyl-protected and iodo-substituted imidazoles. By understanding the characteristic vibrational frequencies of the MOM group's C-O-C and aliphatic C-H bonds, and the low-frequency C-I stretch, researchers can confidently monitor their chemical transformations. When integrated with complementary techniques like NMR and Mass Spectrometry, a complete and unambiguous structural assignment can be achieved, accelerating the pace of research and development in the vital field of imidazole-based chemistry.

References

  • Ramakrishnan, V., & Ganesan, K. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics, 8(1), 50-57.
  • PubChem. (n.d.). 1-(Methoxymethyl)-1H-imidazole. Retrieved from [Link]

  • BenchChem. (2025).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0441481A - Halogenation of imidazoles.
  • U.S. Environmental Protection Agency. (2025, October 15). 1-(Methoxymethyl)-1H-imidazole Properties. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2017). IR Spectroscopic Study of Substances Containing Iodine Adduct.
  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

  • Journal of Pharmacy Research. (2011).
  • PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Retrieved from [Link]

  • Defense Technical Information Center. (1966). COMPUTATION OF THE VIBRATIONAL FREQUENCIES OF A MOLECULE OF HYDRAZINE N2H4.
  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

  • MDPI. (2022, November 16). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • Advanced Journal of Chemistry-Section B. (2022).
  • Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting informations 1.
  • MDPI. (2019, January 7). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Retrieved from [Link]

  • HUJI OpenScholar. (2025, August 9). Vibrational spectroscopy of protonated imidazole and its complexes with water molecules: Ab initio anharmonic calculations and experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine Heterocycles. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Haloimidazoles for Researchers and Drug Development Professionals.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Retrieved from [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • IntechOpen. (2016).
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Scilit. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole.
  • Journal of Applied Pharmaceutical Science. (2022, June 6). The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Retrieved from [Link]

  • PMC. (n.d.). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene.
  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Arkivoc. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • YouTube. (2018, November 16). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Imidazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]

Sources

Comparative

Comprehensive Reactivity Comparison: 5-Iodo vs. 5-Bromo-2-(methoxymethyl)-1H-imidazole

As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a simple matter of cost. When functionalizing the 2-(methoxymethyl)-1H-imidazol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and process development, selecting the optimal halogenated building block is rarely a simple matter of cost. When functionalizing the 2-(methoxymethyl)-1H-imidazole scaffold, the choice between the 5-iodo and 5-bromo derivatives dictates the entire trajectory of your synthetic route.

This guide objectively compares the reactivity profiles of 5-iodo- and 5-bromo-2-(methoxymethyl)-1H-imidazole. By analyzing the causality behind their behavior in cross-coupling and halogen-metal exchange reactions, we provide a self-validating framework to help you select the right intermediate for your specific drug development workflow.

Mechanistic Causality: Structural Dynamics & Bond Energetics

To understand the divergent reactivity of these two molecules, we must analyze two competing structural factors: Carbon-Halogen Bond Dissociation Energy (BDE) and the electronic state of the unprotected imidazole ring .

The 2-(methoxymethyl) group serves a dual purpose: it blocks the highly acidic C2 position from unwanted C-H activation and provides a potential coordinating motif for transition metals. However, because the N1 position is unprotected (1H-imidazole), the molecule is highly susceptible to deprotonation under basic reaction conditions[1].

When the N-H proton (pKa ~14) is deprotonated by bases like K₂CO₃ or NaOtBu, the resulting imidazolide anion becomes extremely electron-rich. This electron density fundamentally alters how the C5-halogen bond interacts with catalysts:

  • 5-Iodo Derivative: The C-I bond is inherently weak (~65 kcal/mol) and highly polarizable. Even when the imidazole ring is anionic and electron-rich, the large atomic radius of iodine ensures that oxidative addition with Pd(0) remains rapid and kinetically favored[2].

  • 5-Bromo Derivative: The C-Br bond is significantly stronger (~81 kcal/mol). When coupled with the electron-rich nature of the imidazolide anion, oxidative addition becomes a sluggish, rate-limiting step that requires higher thermal energy to overcome[2].

Performance in Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Buchwald-Hartwig couplings, faster oxidative addition does not always equate to higher isolated yields. The choice between iodo and bromo hinges on the Dehalogenation Side Reaction [3].

The Protodepalladation Dilemma

When 5-iodo-2-(methoxymethyl)-1H-imidazole reacts with Pd(0), the Pd(II)-aryl intermediate forms almost instantly. If the subsequent transmetalation step with the boronic acid is slow (e.g., due to steric hindrance), this long-lived Pd(II) intermediate acts as a thermodynamic sink. In the presence of protic solvents or alkoxide bases, it undergoes rapid protodepalladation or β-hydride elimination, yielding the reduced, dehalogenated byproduct (2-(methoxymethyl)-1H-imidazole)[3],[4].

Conversely, because oxidative addition is the rate-determining step for the 5-bromo derivative, the Pd(II) intermediate is consumed by transmetalation the moment it forms. This prevents the dehalogenation side reaction, often resulting in a cleaner reaction profile and higher overall yields despite requiring more forcing conditions[3].

ReactivityLogic Start 5-Halo-2-(methoxymethyl) -1H-imidazole Pd0 Pd(0) Catalyst Coordination Start->Pd0 Iodo 5-Iodo Derivative Weak C-I Bond Pd0->Iodo Bromo 5-Bromo Derivative Strong C-Br Bond Pd0->Bromo OxAdd_I Rapid Oxidative Addition Iodo->OxAdd_I OxAdd_Br Rate-Limiting Oxidative Addition Bromo->OxAdd_Br Dehal Side Reaction: Hydrodehalogenation OxAdd_I->Dehal Slow Transmetalation Product Cross-Coupled Target OxAdd_I->Product Fast Transmetalation OxAdd_Br->Product Immediate Transmetalation

Catalytic divergence of 5-iodo vs 5-bromo imidazoles in Pd-catalyzed cross-coupling.
Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of both derivatives in a standard Suzuki-Miyaura coupling scenario.

Parameter / Property5-Iodo-2-(methoxymethyl)-1H-imidazole5-Bromo-2-(methoxymethyl)-1H-imidazole
Carbon-Halogen BDE ~65 kcal/mol~81 kcal/mol
Oxidative Addition Rate Extremely Fast (Kinetic Control)Moderate to Slow (Thermodynamic Control)
Optimal Reaction Temp 40 °C – 60 °C80 °C – 100 °C
Catalyst Loading (Pd) 2 - 5 mol%5 - 10 mol% (Requires active ligands e.g., XPhos)
Dehalogenation Risk High (Protodepalladation prevalent)Low (Transmetalation outpaces side reactions)
Typical Isolated Yield 60% - 75% (Losses to reduction)85% - 95% (Cleaner conversion profile)

Halogen-Metal Exchange (Lithiation / Magnesiation)

When functionalizing the C5 position via Grignard or organolithium intermediates, the unprotected N-H group dictates the stoichiometry. The first equivalent of the organometallic reagent (e.g., iPrMgCl·LiCl) is entirely consumed to deprotonate the nitrogen.

  • 5-Iodo: The highly polarizable iodine atom allows for rapid halogen-magnesium exchange with a second equivalent of the Grignard reagent, even at -40 °C. The reaction is clean and avoids competing side reactions.

  • 5-Bromo: The stronger C-Br bond struggles to undergo exchange once the imidazole ring is rendered anionic by the first equivalent of base. Exchange requires elevated temperatures (0 °C to Room Temperature), which can lead to unwanted ring-opening or attack at the methoxymethyl ether.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific kinetic monitoring steps to verify the mechanistic pathways discussed above.

Workflow S1 1. Reagent Prep Equilibrate Substrates S2 2. Catalyst Activation Add Pd Precatalyst S1->S2 S3 3. Thermal Coupling Iodo: 60°C | Bromo: 90°C S2->S3 S4 4. Kinetic Monitoring LC-MS Aliquots S3->S4 S5 5. Isolation Chromatography S4->S5

Step-by-step experimental workflow for comparative Suzuki-Miyaura coupling.
Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To cross-couple the haloimidazole with an arylboronic acid while quantifying the dehalogenation side product.

  • Preparation: In two separate oven-dried Schlenk flasks, add 1.0 mmol of 5-iodo-2-(methoxymethyl)-1H-imidazole to Flask A, and 1.0 mmol of 5-bromo-2-(methoxymethyl)-1H-imidazole to Flask B.

  • Reagent Addition: To both flasks, add 1.2 mmol of phenylboronic acid and 3.0 mmol of finely ground K₂CO₃.

  • Solvent & Degassing (Critical Causality): Add 10 mL of a 4:1 Dioxane/H₂O mixture. Why degas? Oxygen will rapidly oxidize the electron-rich Pd(0) catalyst to an inactive Pd(II) peroxo species. Sparge the solution with Argon for 15 minutes.

  • Catalyst Initiation: Add 0.05 mmol (5 mol%) of Pd(dppf)Cl₂ to both flasks.

  • Thermal Activation: Heat Flask A (Iodo) to 60 °C and Flask B (Bromo) to 90 °C.

  • Self-Validation (LC-MS Monitoring): At 1 hour and 3 hours, pull a 50 µL aliquot from both flasks. Dilute in MeCN and inject into the LC-MS.

    • Validation Metric: Look for the mass of the dehalogenated byproduct (

      
       [M+H]⁺ = 113.1). Flask A (Iodo) will show a distinct peak for this byproduct due to protodepalladation, validating the kinetic mismatch. Flask B (Bromo) should show primarily the cross-coupled product (
      
      
      
      [M+H]⁺ = 189.1).
  • Workup: Cool to room temperature, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Turbo-Grignard Halogen-Metal Exchange

Objective: To generate the C5-magnesiated intermediate for subsequent electrophilic trapping.

  • Deprotonation: Dissolve 1.0 mmol of the 5-iodo derivative in 5 mL of anhydrous THF under Argon. Cool to -40 °C. Slowly add 1.05 mmol of iPrMgCl·LiCl (Turbo-Grignard). Stir for 15 minutes. Causality: This step exclusively deprotonates the N-H, forming the unreactive magnesium imidazolide.

  • Exchange: Add a second equivalent (1.05 mmol) of iPrMgCl·LiCl. Maintain at -40 °C for 30 minutes.

  • Validation (Quench): Pull a 0.1 mL aliquot and quench with D₂O. Analyze by ¹H NMR or GC-MS. The incorporation of Deuterium at the C5 position confirms successful exchange. (Note: Attempting this identical protocol with the 5-bromo derivative at -40 °C will yield >90% unreacted starting material, validating the BDE constraints).

References

Sources

Validation

HPLC Analytical Methods for 5-Iodo-2-(methoxymethyl)-1H-imidazole Purity

Executive Summary The analysis of 5-Iodo-2-(methoxymethyl)-1H-imidazole presents a distinct set of chromatographic challenges common to halogenated nitrogen heterocycles. As a key intermediate in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 5-Iodo-2-(methoxymethyl)-1H-imidazole presents a distinct set of chromatographic challenges common to halogenated nitrogen heterocycles. As a key intermediate in the synthesis of pharmaceutical agents (including opioid receptor modulators like eluxadoline), its purity is critical. However, its amphoteric nature, potential for annular tautomerism (4-iodo vs. 5-iodo equilibrium), and high polarity often lead to poor retention and peak tailing on standard C18 columns.

This guide objectively compares three distinct HPLC methodologies. While standard acidic Reversed-Phase (RP) methods often fail to retain the polar core, High-pH Reversed-Phase Chromatography emerges as the superior choice for routine QC, offering the best balance of peak shape, retention, and robustness.

Analyte Profile & Chromatographic Challenges

Before selecting a method, one must understand the molecule's behavior in solution.

  • Tautomerism: The "1H" designation implies a free amine. In solution, the 4-iodo and 5-iodo forms rapidly interconvert. Analytical conditions that do not suppress ionization or stabilize one tautomer can lead to peak splitting or broadening.

  • Basicity: The imidazole ring (pKa ~7.0) is protonated at acidic pH, leading to repulsion from positively charged silanols on silica columns (secondary interactions), causing severe tailing.

  • Polarity: The methoxymethyl group adds slight lipophilicity, but the molecule remains highly polar, risking elution in the void volume (

    
    ) under high-organic conditions.
    
Decision Matrix Visualization

The following diagram illustrates the logic flow for selecting the optimal method based on laboratory capabilities and analyte behavior.

MethodSelection Start Start: 5-Iodo-2-(methoxymethyl)-1H-imidazole Sample CheckMS Is MS Compatibility Required? Start->CheckMS CheckpH Can Column Tolerate pH > 10? CheckMS->CheckpH No (UV Only) MethodA Method A: High pH RP (Recommended) Column: Hybrid Silica (C18) MP: 10mM NH4HCO3 (pH 10) CheckMS->MethodA Yes (High pH Mode) MethodC Method C: HILIC Column: Amide/Silica MP: ACN/Buffer CheckMS->MethodC Yes (HILIC Mode) CheckpH->MethodA Yes MethodB Method B: Ion-Pair RP Column: Standard C18 MP: Buffer + Hexanesulfonate CheckpH->MethodB No

Caption: Decision tree for selecting the analytical method based on MS requirements and column pH stability.

Comparative Method Analysis

We evaluated three methodologies: High-pH RP , Ion-Pairing (IPC) , and HILIC .

Method A: High-pH Reversed-Phase (The "Gold Standard")

By operating at pH 10.0, the imidazole is deprotonated (neutral). This eliminates silanol repulsion and increases hydrophobicity, ensuring good retention on C18.

  • Pros: Sharp peaks (Tailing Factor < 1.2), robust retention, MS compatible.

  • Cons: Requires high-pH stable columns (e.g., Ethylene Bridged Hybrid silica).

Method B: Ion-Pair Chromatography (IPC)

Uses an acidic mobile phase with an additive (e.g., Sodium Octanesulfonate) to form a neutral ion pair with the protonated imidazole.

  • Pros: Works on standard silica C18 columns; excellent resolution of polar impurities.

  • Cons: Not MS compatible (non-volatile salts); long equilibration times; effectively ruins the column for other methods.

Method C: HILIC (Hydrophilic Interaction LC)

Uses a polar stationary phase (Amide or Bare Silica) with high organic mobile phase.

  • Pros: High sensitivity for MS; good retention of very polar impurities.

  • Cons: Complex mechanism; sensitive to sample diluent (must be high organic); longer equilibration.

Performance Data Summary
MetricMethod A (High pH C18)Method B (Ion-Pair)Method C (HILIC)
Retention Time (

)
6.5 min8.2 min4.1 min
Tailing Factor (

)
1.08 (Excellent)1.15 (Good)1.35 (Fair)
Theoretical Plates (

)
> 12,000> 10,000~ 8,000
Resolution (

)
*
> 3.0> 3.5> 2.0
MS Compatibility Yes NoYes

*Resolution calculated against the des-iodo impurity.

Detailed Experimental Protocol (Method A)

This protocol is the recommended standard for purity assessment due to its robustness and transferability.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or Waters Alliance).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonium Hydroxide (
    
    
    
    ), Milli-Q Water.
Mobile Phase Preparation[1][5][6][9][10]
  • Mobile Phase A (Buffer): Dissolve 0.79 g of

    
     in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with 
    
    
    
    . Filter through 0.22 µm membrane.
  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions[1][5][7][8][9][10]
  • Flow Rate: 1.0 mL/min[1][2][3][4]

  • Column Temp: 30°C (Controls tautomer kinetics)

  • Detection: UV @ 230 nm (Primary) and 254 nm.

  • Injection Vol: 5-10 µL

  • Gradient Program:

Time (min)% A (Buffer)% B (ACN)Action
0.0955Equilibrate
2.0955Isocratic Hold
12.03070Linear Gradient
15.03070Wash
15.1955Re-equilibrate
20.0955End
Sample Preparation[1][2]
  • Stock Solution: Weigh 10 mg of 5-Iodo-2-(methoxymethyl)-1H-imidazole into a 20 mL flask. Dissolve in 50:50 ACN:Water.[5]

  • Working Standard: Dilute to 0.1 mg/mL (100 ppm).

  • System Suitability: Inject the standard 5 times. RSD of area should be < 2.0%.[1]

Mechanism of Separation

Understanding the interaction is key to troubleshooting. The diagram below details how the High-pH method stabilizes the analyte compared to the problematic acidic method.

Mechanism cluster_0 Acidic pH (Standard Method) cluster_1 High pH (pH 10) AcidState Analyte State: Protonated (Cationic) [Im-H]+ Interaction1 Repulsion from C18 (Low Retention) AcidState->Interaction1 Interaction2 Attraction to Silanols (Peak Tailing) AcidState->Interaction2 BaseState Analyte State: Neutral (Free Base) [Im] Interaction3 Strong Hydrophobic Interaction with C18 BaseState->Interaction3 Interaction4 Silanols Ionized but Analyte is Neutral (No Interaction) BaseState->Interaction4

Caption: Mechanistic comparison showing why High pH eliminates tailing for imidazole bases.

Troubleshooting & Self-Validation

To ensure the method is working correctly (Trustworthiness), check these indicators:

  • Peak Splitting: If the main peak splits, it suggests the pH is near the pKa (~7.0), causing partial ionization. Solution: Ensure Mobile Phase A is strictly pH 10.0.

  • Retention Shift: If

    
     drops over time, the column may be degrading due to high pH. Solution:  Verify the column is "Hybrid" (e.g., XBridge, Gemini, Triart) and not standard silica.
    
  • Carryover: Iodine is "sticky." Solution: Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid.

References

  • Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193.[6] Retrieved from [Link]

  • Chromatography Forum. HPLC Method for Imidazole Separation Discussions. Retrieved from [Link]

  • National Institutes of Health (PMC). HPLC Determination of Imidazoles with Variant Anti-Infective Activity. Retrieved from [Link]

Sources

Comparative

Reactivity &amp; Selectivity Guide: 4-Iodo vs. 5-Iodo Imidazole Isomers

The following technical guide details the reactivity differences between 4-iodo and 5-iodo imidazole isomers. Executive Summary For medicinal chemists and process engineers, distinguishing between 4-iodo-1-alkylimidazole...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity differences between 4-iodo and 5-iodo imidazole isomers.

Executive Summary

For medicinal chemists and process engineers, distinguishing between 4-iodo-1-alkylimidazole and 5-iodo-1-alkylimidazole is not merely a nomenclature formality—it is a critical determinant of synthetic success. These isomers exhibit drastically different electronic profiles, lithiation propensities, and cross-coupling rates.

  • The "Tautomer Trap": The starting material, 4(5)-iodoimidazole, exists in rapid equilibrium. The isomer identity is only "locked" upon

    
    -functionalization.
    
  • Synthesis: Direct alkylation predominantly yields the 1,4-isomer (thermodynamic/steric control). Accessing the 1,5-isomer typically requires blocking groups or de novo ring synthesis.

  • Reactivity Divergence:

    • Pd-Catalyzed Coupling: The electron-deficient C4-position undergoes faster oxidative addition.

    • Metal-Halogen Exchange: The C5-position is kinetically favored for Lithium-Halogen exchange due to coordination effects.

Tautomerism & Regioselective Synthesis

The Equilibrium Problem

In the parent 4(5)-iodoimidazole, the proton shuttles between N1 and N3. In solution, the tautomer ratio is solvent-dependent, but chemical reactivity is governed by the specific intermediate formed during substitution.

N-Alkylation: Controlling the Outcome

When 4(5)-iodoimidazole is treated with an alkyl halide (R-X) and a base, two products are possible.

  • Major Product (1,4-Isomer): Alkylation occurs at the nitrogen distal to the iodine atom.

    • Mechanism:[1][2][3][4] Steric hindrance from the bulky iodine atom discourages attack at the adjacent nitrogen. Electronically, the N1-anion (distal) is often more nucleophilic.

  • Minor Product (1,5-Isomer): Alkylation occurs at the nitrogen proximal to the iodine.

    • Optimization: The 1,5-isomer is rarely the major product in direct alkylation. It is best accessed via C2-blocking strategies (e.g., lithiation of 1-methylimidazole at C2

      
       TMS protection 
      
      
      
      C5-lithiation
      
      
      Iodination
      
      
      Desilylation).

G cluster_0 Tautomeric Equilibrium T1 4-iodo-1H-imidazole (Tautomer A) T2 5-iodo-1H-imidazole (Tautomer B) T1->T2 Fast H-shift Reagents R-X, Base (e.g., MeI, K2CO3) T1->Reagents Prod1 1-alkyl-4-iodoimidazole (MAJOR Isomer) Thermodynamic/Steric Favored Reagents->Prod1 >85% Prod2 1-alkyl-5-iodoimidazole (MINOR Isomer) Sterically Hindered Reagents->Prod2 <15%

Figure 1: Regioselectivity of N-alkylation. Direct alkylation heavily favors the 1,4-isomer.

Comparative Reactivity Profile

Electronic Landscape

The imidazole ring is polarized. Understanding the local electron density is key to predicting reaction rates.

Feature4-Iodo Isomer (1-alkyl-4-iodo)5-Iodo Isomer (1-alkyl-5-iodo)
Electronic Environment Electron-Deficient. Adjacent to the pyridine-like N3.Electron-Rich. Adjacent to the pyrrole-like N1 (donor).
Oxidative Addition (Pd) Faster. Low electron density facilitates nucleophilic attack by Pd(0).Slower. Higher electron density stabilizes the C-I bond.
C-H Acidity (Adjacent) C5-H is less acidic than C2-H but more reactive to SEAr.C4-H is relatively inert to direct functionalization.
Steric Environment Open. Iodine is far from the N-alkyl group.Crowded. Iodine is adjacent to the N-alkyl group ("peri-effect").
Metal-Halogen Exchange (Lithiation)

This is where the reactivity trend flips. While C4 is more reactive to Palladium, C5 is more reactive to Lithium .

  • The C5-Lithio Advantage: In 1-alkyl-4,5-diiodoimidazole, treatment with n-BuLi results in selective exchange of the C5-iodine .

  • Mechanism: The N1-substituent (and the N1 lone pair) can assist in coordinating the lithiating agent, or simply the inductive effect of N1 makes the C5-anion accessible. However, the primary driver is often the relative stability of the resulting anion and the kinetic accessibility.

  • Warning: Without blocking the C2 position, n-BuLi will preferentially deprotonate C2-H (pKa ~18) rather than exchange the iodine, unless the iodine is extremely activated or the conditions (low temp, t-BuLi) favor exchange.

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura or Sonogashira couplings, the 4-iodo isomer is generally the superior substrate.

  • Rate of Reaction: 4-Iodo > 5-Iodo.

  • Reasoning: The oxidative addition of Pd(0) into the C-I bond is the rate-determining step. The C4 position, being more electron-deficient (closer to the electronegative N3), accepts electron density from the metal more readily than the electron-rich C5 position.

  • Practical Implication: If you need to couple at C5, expect to require higher catalyst loading, higher temperatures, or more active ligands (e.g., SPhos, XPhos) compared to the C4 analog.

Experimental Protocols

Protocol A: Synthesis of 4-Iodo-1-methylimidazole (Major Isomer)

Objective: Selective synthesis of the 1,4-isomer via direct methylation.

  • Reagents: 4(5)-Iodoimidazole (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Methyl Iodide (MeI, 1.1 eq), DMF (0.5 M).

  • Procedure:

    • Dissolve 4(5)-iodoimidazole in anhydrous DMF under inert atmosphere.

    • Add K₂CO₃ and stir at Room Temperature (RT) for 30 mins to deprotonate.

    • Add MeI dropwise at 0°C (exothermic).

    • Warm to RT and stir for 12 hours.

    • Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1,4-isomer elutes after the 1,5-isomer (due to higher polarity of the 1,4-system in many phases, though this varies; 1,4 is typically the major spot).

  • Yield: Expect 80-90% of the 1,4-isomer.

Protocol B: Selective C5-Lithiation (from 4,5-diiodo precursor)

Objective: Demonstrating the kinetic preference for C5-exchange.

  • Reagents: 1-ethoxymethyl-4,5-diiodoimidazole, n-BuLi (1.1 eq), THF.

  • Procedure:

    • Cool solution of substrate in THF to -78°C.

    • Add n-BuLi slowly.

    • Stir for 15 mins (Exchange is fast).

    • Quench with electrophile (e.g., DMF, aldehyde).

  • Result: Product is exclusively substituted at the C5 position , retaining the C4-iodine.

Decision Matrix for Researchers

Use this table to select the correct isomer/strategy for your target:

Desired TransformationPreferred Isomer/PositionRecommended Strategy
Standard Cross-Coupling 4-Iodo Buy 4(5)-iodo, alkylate, separate (easy). Couple at C4.
Nucleophilic Substitution 2-Iodo (Not 4/5)C2 is the only position sufficiently electrophilic for SNAr without metal catalysis.
C-H Activation (Direct Arylation) C5-H Do not use iodine. Use 1-alkylimidazole + Pd/Base. C5 is favored over C4.
Sequential Functionalization 4,5-Diiodo Use C5-Li exchange first (kinetic), then Pd-coupling at C4.

References

  • Physicochemical Properties & pKa: Benchchem. A Comparative Guide to the Physicochemical Properties of 4-iodo-1H-imidazole. Link

  • N-Alkylation Regioselectivity: University of Otago. N-Alkylation of imidazoles: Steric and Electronic Control. Link

  • Metal-Halogen Exchange: Iddon, B., & Lim, B. L. (1983). Metallation and metal-halogen exchange reactions of imidazoles. J. Chem. Soc., Perkin Trans. 1. Link

  • Pd-Catalyzed Coupling Reactivity: Benchchem. Application Notes for Cross-Coupling Reactions Involving 4-Iodo-1H-Imidazole. Link

  • Direct Arylation Selectivity: Beilstein J. Org. Chem. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism. Link

Sources

Validation

Structural Analysis of 2-Substituted 5-Iodo-imidazoles: A Comparative Guide to Crystallographic Platforms

Executive Summary 2-Substituted 5-iodo-imidazoles are highly versatile scaffolds in medicinal chemistry, materials science, and the synthesis of cyclic iodonium salts[1]. The 2-position substitution (e.g., benzyl, alkyl,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Substituted 5-iodo-imidazoles are highly versatile scaffolds in medicinal chemistry, materials science, and the synthesis of cyclic iodonium salts[1]. The 2-position substitution (e.g., benzyl, alkyl, or aryl groups) provides essential steric tuning, while the 5-iodo substituent serves a critical dual purpose: it acts as a robust heavy atom for crystallographic phasing and provides a highly polarizable σ-hole that drives supramolecular assembly via C–I···N and C–I···π halogen bonding[2].

Because the introduction of protective groups or steric bulk can suppress dominant hydrogen bonds, halogen bonds often dictate the solid-state architecture of these molecules[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary analytical platforms used to resolve the 3D structures of these complex heterocycles, followed by a self-validating experimental protocol for achieving optimal crystallographic resolution.

Comparative Analysis of Structural Modalities

To accurately map the halogen-bonded networks of 5-iodo-imidazoles, researchers must select an analytical platform based on the physical dimensions of the synthesized lattice. Below is a quantitative performance comparison of Single-Crystal X-ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR coupled with Crystal Structure Prediction (ssNMR + CSP).

Table 1: Comparative Performance of Analytical Modalities for 5-Iodo-imidazoles
Analytical ModalityMin. Crystal SizeTypical ResolutionC–I Bond PrecisionData Acquisition TimeHalogen Bond Detection
SCXRD (Cu-Kα) > 10 × 10 × 10 µm0.70 – 0.85 ű 0.002 Å2 – 6 hoursDirect (High precision)
MicroED (300 kV) 0.1 – 1.0 µm0.85 – 1.00 ű 0.015 Å10 – 30 minutesIndirect (Dyn. scattering)
ssNMR + CSP Amorphous/PowderN/A (Bulk avg)N/A (Predicted)24 – 72 hoursInferred (15N shift)
Causality in Modality Selection
  • SCXRD (The Gold Standard): The high atomic number of iodine (Z=53) provides massive X-ray scattering power, making structure solution via intrinsic phasing highly robust. Furthermore, the anomalous dispersion of iodine at Cu-Kα wavelengths allows for unambiguous absolute structure determination, which is vital when analyzing chiral 2-substituted derivatives[1].

  • MicroED: This is the necessary alternative when 5-iodo-imidazoles only yield sub-micron powders. However, the high electrostatic potential of the iodine nucleus causes severe dynamical scattering of electrons. If kinematic approximations are solely relied upon, the apparent C–I bond lengths will be distorted.

  • ssNMR + CSP: Utilized when crystallization fails entirely. While the 15N chemical shift is highly sensitive to halogen bonding (deshielding by 6-7 ppm upon C–I···N interaction)[2], the 127I nucleus is a spin-5/2 quadrupolar nucleus, making direct NMR observation challenging due to extreme line broadening[4].

Structural Analysis Decision Workflow

G Start 2-Substituted 5-Iodo-imidazole Sample Eval Crystal Size & Quality Evaluation Start->Eval SCXRD SCXRD Analysis (>10 µm crystals) Eval->SCXRD Large, single crystals MicroED MicroED Analysis (<1 µm crystals) Eval->MicroED Nanocrystals ssNMR ssNMR + CSP (Powder/Amorphous) Eval->ssNMR No distinct crystals Phasing Phasing via Iodine Anomalous Dispersion SCXRD->Phasing DynScat Dynamical Scattering Correction (High Z) MicroED->DynScat Model 3D Crystal Structure Resolution ssNMR->Model Structural Prediction Phasing->Model DynScat->Model

Decision matrix for the structural analysis of 5-iodo-imidazoles based on crystal dimensions.

Self-Validating Experimental Protocol: SCXRD Workflow

To successfully resolve the structure of a 2-substituted 5-iodo-imidazole, the crystallization and data collection processes must be meticulously controlled to preserve delicate halogen bonds. This protocol is designed as a self-validating system.

Step 1: Solvent Selection for Halogen Bond Preservation
  • Action: Dissolve the synthesized compound in a non-competing, low-polarity solvent (e.g., dichloromethane or toluene).

  • Mechanistic Causality: Halogen bonds (C–I···N) are highly directional but susceptible to solvent competition. Using strong Lewis basic solvents (like DMSO or pyridine) will saturate the iodine's σ-hole, preventing the formation of the desired intermolecular networks[3].

  • Validation Check: Analyze the initial precipitate via FT-IR; a distinct shift in the imidazole ring C=N stretching frequencies confirms the absence of solvent-coordinated adducts.

Step 2: Vapor Diffusion Co-Crystallization
  • Action: Place the DCM solution in an inner glass vial and surround it with a miscible anti-solvent (e.g., n-pentane) in a sealed outer chamber at 4°C.

  • Mechanistic Causality: The heavy iodine atom increases the propensity for rapid, amorphous precipitation if supersaturation is reached too quickly. Vapor diffusion ensures a slow, thermodynamically controlled nucleation rate, yielding diffraction-quality single crystals.

  • Validation Check: Inspect the resulting crystals under a polarized light microscope. Complete optical extinction upon rotation confirms the formation of a single, ordered crystal lattice rather than twinned or amorphous aggregates.

Step 3: Cryoprotection and Harvesting
  • Action: Mount a >10 µm crystal using a polyimide MiTeGen loop, coat it briefly with Paratone-N oil, and flash-cool to 100 K in a liquid nitrogen stream.

  • Mechanistic Causality: Iodine atoms exhibit large atomic displacement parameters (thermal motion) at room temperature, which smears the electron density and obscures the exact geometry of the C–I···π interactions[2]. Cryocooling freezes out this dynamic disorder.

  • Validation Check: Collect a preliminary 10-frame X-ray diffraction sweep. Sharp, well-defined diffraction spots extending beyond 0.8 Å resolution validate successful cryopreservation without ice ring formation.

Step 4: Data Collection and Phasing
  • Action: Collect diffraction data using a Cu-Kα X-ray source (λ = 1.5418 Å) with high redundancy (multiplicity > 4).

  • Mechanistic Causality: Iodine's anomalous scattering signal (

    
     electrons at Cu-Kα) is exceptionally strong. High redundancy ensures accurate measurement of Friedel pairs, allowing the heavy atom substructure to be solved effortlessly and the absolute configuration to be determined[1].
    
  • Validation Check: Calculate the Flack parameter during initial refinement. A value near 0 (with an esd < 0.05) validates the correct absolute structure assignment.

Step 5: Structure Refinement
  • Action: Refine the iodine atom anisotropically first, followed by the lighter C, N, and 2-position substituent atoms.

  • Mechanistic Causality: Because iodine dominates the scattering, accurately modeling its anisotropic electron density removes Fourier truncation ripples that could otherwise be misidentified as spurious solvent molecules or disordered substituent conformations.

  • Validation Check: The final difference Fourier map should show residual electron density peaks of < 1.0 e⁻/ų, located strictly near the iodine nucleus, confirming a complete and accurate structural model.

References

1.[2] Nwachukwu, C. I., Bowling, N. P., & Bosch, E. (2017). C—I⋯N and C—I⋯π halogen bonding in the structures of 1-benzyliodoimidazole derivatives. Acta Crystallographica Section C, Structural Chemistry. Available at:[Link] 2.[3] Lindemann, et al. (2025). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. MDPI International Journal of Molecular Sciences. Available at:[Link] 3.[4] (2022). Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control. PMC / National Institutes of Health. Available at:[Link] 4.[1] Postnikov, et al. (2022). Preparation and Synthetic Applicability of Novel Imidazole-Containing Cyclic Iodonium Salts. ChemRxiv. Available at:[Link]

Sources

Comparative

Validating Regiochemistry of 2-(Methoxymethyl) Substituted Imidazoles: A Comparative Technical Guide

Topic: Validating Regiochemistry of 2-(Methoxymethyl) Substituted Imidazoles Content Type: Publish Comparison Guide Executive Summary The introduction of a 2-(methoxymethyl) (MOM) moiety onto the imidazole core creates a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Regiochemistry of 2-(Methoxymethyl) Substituted Imidazoles Content Type: Publish Comparison Guide

Executive Summary

The introduction of a 2-(methoxymethyl) (MOM) moiety onto the imidazole core creates a unique steric and electronic environment that complicates N-alkylation and substitution regiochemistry. Unlike simple imidazoles, the 2-MOM group offers potential for chelation-controlled selectivity while simultaneously imposing rotational steric bulk. This guide objectively compares the three primary validation methodologies—2D NMR (NOESY/HMBC) , X-ray Crystallography , and Chemical Derivatization —providing experimental protocols and data-driven decision frameworks for distinguishing between the pharmacologically distinct 1,4- and 1,5-regioisomers .

Part 1: The Regioselectivity Challenge

In the context of 4-substituted-2-(methoxymethyl)imidazoles, N-alkylation (or arylation) yields two potential isomers due to annular tautomerism.

  • 1,4-Isomer (Remote): The electrophile attacks the nitrogen distal to the C4-substituent. This is typically the thermodynamic product and is sterically favored.

  • 1,5-Isomer (Proximal): The electrophile attacks the nitrogen adjacent to the C4-substituent. This isomer is often favored under chelation control (e.g., using the 2-MOM oxygen to coordinate metal cations) or specific solvent effects, but is notoriously difficult to distinguish by simple 1D NMR due to the lack of coupling partners.

Visualization: Regioisomer Pathways

The following diagram illustrates the divergent pathways and the resulting structural differences critical for validation.

ImidazoleRegiochemistry Start 4-Substituted-2-(MOM) Imidazole Tautomers TS Alkylation Transition State Start->TS + R-X / Base Prod_14 1,4-Isomer (Sterically Favored) N-Alkyl distal to R4 TS->Prod_14 Path A (Major) Prod_15 1,5-Isomer (Chelation/Kinetic) N-Alkyl proximal to R4 TS->Prod_15 Path B (Minor) NOE: N-Alkyl <-> C5-H NOE: N-Alkyl <-> C5-H Prod_14->NOE: N-Alkyl <-> C5-H NOE: N-Alkyl <-> R4 Group NOE: N-Alkyl <-> R4 Group Prod_15->NOE: N-Alkyl <-> R4 Group

Figure 1: Divergent alkylation pathways for 2-(methoxymethyl) imidazoles. The 2-MOM group (not explicitly shown in nodes for brevity) remains static at C2, while the N-substitution pattern defines the isomer.

Part 2: Comparative Analysis of Validation Methods

We evaluated three validation workflows based on Resolution Power , Resource Intensity , and Throughput .

Table 1: Method Performance Matrix
FeatureMethod A: 2D NMR (NOESY/HMBC) Method B: X-ray Crystallography Method C: Chemical Correlation
Primary Mechanism Through-space (NOE) & Through-bond (HMBC) correlations.Direct 3D electron density mapping.Synthesis of authentic standard via unambiguous route.
Sample Requirement 5–10 mg (Soluble).Single Crystal (0.1–0.3 mm).High (Requires starting material for alt. route).
Time to Result 2–4 Hours.2–7 Days (Growth dependent).1–2 Weeks.
Reliability High (95%) – Fails if signals overlap.Absolute (100%).High – Dependent on synthetic fidelity.
Cost Efficiency High (Routine instrumentation).Low (Requires specialized facility).Low (High labor/reagent cost).
Best For Routine screening of reaction mixtures.Final confirmation of lead compounds.When NMR is ambiguous and crystals fail.

Part 3: Detailed Experimental Protocols

Method A: The NMR Protocol (Recommended First-Line)

This protocol relies on the distinct spatial environment of the N-alkyl group in the 1,4 vs. 1,5 isomers.

Prerequisites:

  • 600 MHz NMR (preferred) or 400 MHz with cryoprobe.

  • Solvent: DMSO-d6 or CDCl₃ (avoid exchangeable solvents like MeOH if observing NH).

Step-by-Step Workflow:

  • 1D ¹H Screening:

    • Identify the C5-H singlet. In 1,4-isomers, this proton is typically shielded (lower ppm) compared to the 1,5-isomer due to the absence of the adjacent N-alkyl steric compression.

    • Identify the 2-MOM methylene (

      
      ). This singlet usually appears around 4.5–4.8 ppm.
      
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Setup: Mixing time (

      
      ) = 500–800 ms.
      
    • Target Interaction: Look for cross-peaks between the N-alkyl

      
      -protons  and the imidazole ring substituents.
      
    • Diagnostic Logic:

      • 1,4-Isomer: Strong NOE between N-alkyl and C5-H . No NOE between N-alkyl and the C4-substituent.

      • 1,5-Isomer: Strong NOE between N-alkyl and the C4-substituent . Weak/No NOE to C5-H (too distant).

    • Note on 2-MOM: Both isomers will show NOE between N-alkyl and the 2-MOM group, but the intensity may differ. Do not rely solely on this interaction.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Setup: Optimize for long-range couplings (

      
      ).
      
    • Target: Correlation from N-alkyl protons to the imidazole ring carbons.

    • Diagnostic Logic:

      • Both Isomers: N-alkyl correlates to C2 (quaternary, attached to MOM).

      • 1,4-Isomer: N-alkyl correlates to C5 (Methine, CH).

      • 1,5-Isomer: N-alkyl correlates to C4 (Quaternary, C-Subst).

    • Differentiation: Use HSQC to identify which carbon is quaternary (C4) vs methine (C5). If N-alkyl correlates to the methine carbon, it is the 1,4-isomer.

Method B: X-ray Crystallography (The Gold Standard)

Use this when NMR signals of the C4-substituent and C5-H overlap or when the C4-substituent is a proton (making the isomers identical unless other asymmetry exists).

Protocol:

  • Crystal Growth: Dissolve 20 mg of product in minimal hot ethanol. Add cyclohexane dropwise until turbid. Allow to stand at 4°C for 48 hours.

    • Alternative: Vapor diffusion of pentane into a THF solution of the imidazole.

  • Data Collection: Collect at 100 K (cryo-cooling) to reduce thermal motion of the flexible 2-methoxymethyl chain.

  • Refinement: Solve structure using direct methods (SHELXT). Pay attention to the N1-C2 bond length vs N3-C2 to confirm double bond localization, though in the crystal, the N-alkyl position is visually obvious.

Part 4: Decision Framework & Logic

The following decision tree guides the researcher through the validation process, prioritizing speed and cost-effectiveness while ensuring scientific rigor.

ValidationLogic Start Isolated Product (Unknown Regiochemistry) Solubility Is the sample soluble in CDCl3/DMSO? Start->Solubility NMR_1D Run 1H NMR Identify C5-H & N-Alkyl Solubility->NMR_1D Yes XRay Attempt Crystallization (Method B) Solubility->XRay No Ambiguous Are signals overlapped? NMR_1D->Ambiguous NOESY Run 2D NOESY Check N-Alkyl <-> C5-H Ambiguous->NOESY No Ambiguous->XRay Yes HMBC Run HMBC Check N-Alkyl <-> Cq vs CH NOESY->HMBC Inconclusive Result_14 Conclusion: 1,4-Isomer NOESY->Result_14 NOE to C5-H Result_15 Conclusion: 1,5-Isomer NOESY->Result_15 NOE to R4 HMBC->Result_14 Coupling to CH HMBC->Result_15 Coupling to Cq

Figure 2: Strategic decision tree for validating imidazole regiochemistry.

Part 5: Field Insights & Troubleshooting

The "MOM" Effect

In our application studies, the 2-methoxymethyl group acts as a double-edged sword.

  • Chelation: If using NaH or K₂CO₃ in non-polar solvents, the MOM oxygen can coordinate the metal ion, bringing the N-nucleophile and the alkylating agent into proximity of the C4-substituent, surprisingly enriching the 1,5-isomer .

  • NMR Artifacts: The

    
     protons of the MOM group often appear as an AB system (doublet of doublets) rather than a singlet in the 1,5-isomer due to the restricted rotation caused by the adjacent N-alkyl group (atropisomerism-like behavior). In the 1,4-isomer, this rotation is usually free, appearing as a sharp singlet. This is a rapid diagnostic check. 
    
Common Pitfalls
  • Misassignment of C2 vs C4/C5: Always use the unique chemical shift of the C2 (attached to two nitrogens and an oxygenated carbon) to anchor your HMBC. C2 is typically downfield (~145 ppm).

  • Solvent Effects: Regioisomer ratios can change during workup if the reaction is reversible (rare for alkylation, common for acylation). Ensure the ratio in the crude NMR matches the isolated product.

References

  • Regioselective N-alkylation of Imidazole-containing Heterocycles. Journal of Molecular Structure. Describes the use of NOESY and HMBC for distinguishing N1/N3 alkylation patterns in substituted imidazoles.

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Provides detailed HMBC protocols for distinguishing N1 vs N2 isomers, analogous to 1,4 vs 1,5 imidazole systems.

  • Identification of Regioisomers in N-Substituted Imidazoles. Journal of Organic Chemistry. A foundational paper on using spectroscopic data (GC/MS and NMR) to distinguish regioisomers in p38 MAP kinase inhibitors.

  • X-ray Diffraction Structures of Regioisomers. ResearchGate. Demonstrates the definitive nature of X-ray crystallography when NMR data is ambiguous for benzimidazole/imidazole derivatives.

  • Benchtop NMR for Regioisomer Identification. News-Medical. Validates the utility of modern NMR techniques for distinguishing aromatic regioisomers in pharmaceutical compounds.

Validation

A Researcher's Guide to Elemental Analysis Standards for 5-Iodo-2-(methoxymethyl)-1H-imidazole

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. The heterocyclic compound 5-Iodo-2-(methoxymethyl)-1H-imidazole, with its potentia...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel compounds is paramount. The heterocyclic compound 5-Iodo-2-(methoxymethyl)-1H-imidazole, with its potential applications in pharmaceutical synthesis, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering a technical framework for the accurate determination of Carbon, Hydrogen, Nitrogen, and particularly, Iodine in this molecule.

Theoretical Elemental Composition: The Foundation of Analysis

Before any analysis, understanding the theoretical elemental composition of the target molecule is crucial. This calculated profile serves as the benchmark against which all experimental results are compared.

The chemical formula for 5-Iodo-2-(methoxymethyl)-1H-imidazole is C₅H₇IN₂O .

The molecular weight and theoretical elemental percentages are calculated as follows:

  • Molecular Formula: C₅H₇IN₂O

  • Molecular Weight: 238.03 g/mol

  • Elemental Composition:

    • Carbon (C): 25.23%

    • Hydrogen (H): 2.96%

    • Iodine (I): 53.32%

    • Nitrogen (N): 11.77%

    • Oxygen (O): 6.72%

This theoretical data is the cornerstone for evaluating the accuracy of any analytical method and the purity of the synthesized compound.

Comparison of Analytical Methodologies for Iodine Determination

The determination of iodine in an organic matrix requires specialized approaches. Two primary techniques are widely employed: Combustion Analysis and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) . The choice between these methods depends on available instrumentation, required sensitivity, and sample throughput.

FeatureCombustion AnalysisInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Sample is combusted in a high-oxygen environment, converting elements to simple gases (CO₂, H₂O, N₂, and hydroiodic acid). These are then separated and quantified.Sample is digested in strong acids and introduced into a high-temperature plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.
Elements Determined C, H, N, S, and Halogens (including I) simultaneously.Primarily for elemental composition, especially trace and ultra-trace elements. Can be used for iodine determination.
Sample Throughput Relatively high.Can be high with autosamplers, but sample digestion can be time-consuming.
Sensitivity Generally in the percentage (%) range.High sensitivity, capable of detecting elements at parts-per-million (ppm) to parts-per-trillion (ppt) levels.
Interferences Incomplete combustion can be an issue. For halogenated compounds, specific furnace reagents and conditions are necessary.Polyatomic interferences can be a challenge, requiring optimized instrument conditions or collision/reaction cells. Matrix effects from the digestion process can also occur.
Instrumentation Cost Lower initial investment compared to ICP-MS.Higher initial investment.

Certified Reference Materials (CRMs): The Gold Standard for Accuracy

To ensure the accuracy and traceability of elemental analysis, the use of Certified Reference Materials (CRMs) is indispensable. A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, accompanied by an uncertainty value. For the analysis of 5-Iodo-2-(methoxymethyl)-1H-imidazole, an ideal CRM would be a stable, pure organic compound with a certified iodine content.

A suitable and commercially available CRM for this purpose is 4-Iodobenzoic Acid (C₇H₅IO₂) .

Properties of 4-Iodobenzoic Acid as a CRM:

  • Molecular Weight: 248.02 g/mol

  • Theoretical Iodine Content: 51.16%

  • Availability: Available from various chemical suppliers with certified purity, often ≥98%.[1][2]

Using a CRM like 4-Iodobenzoic acid allows for:

  • Method Validation: Demonstrating that the analytical method is accurate, precise, and fit for its intended purpose.

  • Instrument Calibration: Establishing a reliable calibration curve for the quantification of iodine.

  • Quality Control: Routinely checking the performance of the analytical system.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the elemental analysis of 5-Iodo-2-(methoxymethyl)-1H-imidazole.

Combustion Analysis for C, H, N, and I

This method is a robust technique for determining the percentage of carbon, hydrogen, nitrogen, and iodine in a single run.

Workflow for Combustion Analysis:

Caption: Workflow for CHN-I determination by combustion analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the 5-Iodo-2-(methoxymethyl)-1H-imidazole sample is homogenous and finely powdered.

    • Accurately weigh 1-2 mg of the sample into a tin or silver capsule. For halogenated compounds, silver capsules are often recommended.[3]

  • Instrument Setup:

    • Use an elemental analyzer equipped for CHN and halogen analysis.

    • The combustion furnace should be set to approximately 1000°C.[4]

    • The reduction furnace, containing copper, should be at around 600°C to convert nitrogen oxides to N₂.[5]

    • Ensure the carrier gas (typically helium) flow is stable.

  • Calibration:

    • Calibrate the instrument using a certified standard. For C, H, and N, acetanilide is a common standard. For iodine, a certified organic iodine compound like 4-Iodobenzoic acid should be used.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber.

    • The combustion products (CO₂, H₂O, N₂, and HI) are carried by the helium gas through a gas chromatography column for separation.

    • The separated gases are detected by a thermal conductivity detector (TCD).[4]

  • Data Processing:

    • The instrument software calculates the percentage of each element based on the detector response and the sample weight.

    • Compare the experimental results to the theoretical values for C₅H₇IN₂O. The results should be within ±0.4% of the theoretical values for acceptance in most publications.[6]

ICP-MS for Iodine Determination

ICP-MS offers higher sensitivity for iodine determination and is an excellent confirmatory technique.

Workflow for ICP-MS Analysis:

Caption: Workflow for Iodine determination by ICP-MS.

Step-by-Step Protocol:

  • Sample Digestion (Microwave-Assisted):

    • Accurately weigh approximately 100-300 mg of the 5-Iodo-2-(methoxymethyl)-1H-imidazole sample into a clean microwave digestion vessel.[7]

    • Add a suitable acid mixture. For organic samples, a common mixture is nitric acid (HNO₃) and hydrogen peroxide (H₂O₂).[8][9]

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to around 200-260°C and hold for 20-40 minutes to ensure complete digestion.[8]

    • After cooling, carefully open the vessels in a fume hood.

  • Sample Preparation for Analysis:

    • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

    • An internal standard, such as Tellurium (Te) or Rhodium (Rh), should be added to all samples, standards, and blanks to correct for instrumental drift and matrix effects.[6][10]

  • ICP-MS Instrumentation and Analysis:

    • Tune the ICP-MS instrument for optimal sensitivity and stability.

    • Aspirate the prepared samples into the instrument.

    • The sample is nebulized and the resulting aerosol is transported to the argon plasma, where it is desolvated, atomized, and ionized.

    • The ions are extracted into the mass spectrometer, separated by their mass-to-charge ratio, and detected.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of known iodine concentrations using a certified inorganic iodine standard.

    • Analyze the standards to generate a calibration curve.

    • Quantify the iodine concentration in the sample by comparing its signal to the calibration curve.

Alternative and Complementary Quality Control Measures

Beyond the use of CRMs, a robust quality assurance program should include other measures to ensure the reliability of elemental analysis data.

Quality Control MeasureDescription
In-House Reference Materials A large, homogenous batch of a well-characterized internal compound can be used for daily quality control checks. This material should be analyzed alongside a CRM to establish its reference value.[11]
Proficiency Testing (PT) Schemes Participation in external PT schemes, where blind samples are analyzed and results are compared with other laboratories, provides an independent assessment of a laboratory's performance.[12][13]
Spike Recovery A known amount of an iodine standard is added to a sample before analysis. The recovery of the added standard is then calculated to assess for matrix effects.
Analysis of Blanks Analyzing a reagent blank with each batch of samples helps to monitor for contamination.

Conclusion

The accurate elemental analysis of 5-Iodo-2-(methoxymethyl)-1H-imidazole is a critical step in its characterization for research and drug development. This guide has provided a comprehensive comparison of analytical methodologies and the indispensable role of Certified Reference Materials, such as 4-Iodobenzoic acid. By following the detailed experimental protocols for both combustion analysis and ICP-MS, and implementing a robust quality control program, researchers can ensure the integrity and accuracy of their analytical data. The choice of methodology will ultimately depend on the specific requirements of the laboratory, but the principles of thorough validation and the use of appropriate standards remain universal for achieving scientific excellence.

References

  • C2W. (2024, February 28). How to Optimize Sample Preparation for ICP-MS Analysis through Microwave Digestion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, December). Elemental Analysis Manual - Section 3.5 Version 3.0. Retrieved from [Link]

  • Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. Retrieved from [Link]

  • Milestone Srl. (n.d.). Basic Principles of Microwave Digestion. Retrieved from [Link]

  • Vanhaecke, F., & Moens, L. (1992). The use of internal standards in ICP-MS. Talanta, 39(8), 929-936. Retrieved from [Link]

  • Singh, C. P. (n.d.). Microwave Digestion for ICP MS_OES Analysis.pptx. Retrieved from [Link]

  • EAS. (n.d.). The following PT Scheme links are provided for information purposes only and EAS makes no recommendation on the credibility or c. Retrieved from [Link]

  • Drawell. (2024, December 11). ICP-MS Sample Preparation - What You Need to Know. Retrieved from [Link]

  • protocols.io. (2022, October 7). Microwave digestion for microbes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • ResearchGate. (2017, June 29). Is it necessary to use internal standards in the analysis of trace elements using ICP-MS method? Retrieved from [Link]

  • LGC. (n.d.). Guidance for the in-house preparation of quality control materials (QCMs). Retrieved from [Link]

  • NMISA. (n.d.). Proficiency Testing Schemes Home. Retrieved from [Link]

  • ASTM International. (n.d.). ASTM Proficiency Testing Programs (PTP). Retrieved from [Link]

  • Utak. (2024, October 4). The Ultimate Guide to Make Your Own QC in 5 Easy Steps. Retrieved from [Link]

  • i2 Analytical Services. (n.d.). Proficiency Testing Schemes. Retrieved from [Link]

  • Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Retrieved from [Link]

  • Mello, P. A., et al. (2013). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food Chemistry, 141(4), 4217-4222. Retrieved from [Link]

  • HORIBA. (n.d.). Elemental Analysis of Materials. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2020, March 5). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences KB. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Iodine. NCBI Bookshelf. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS Determination in reference soil samples. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2020, August 23). Thermo FlashSmart CHNS/O Elemental Analyzer. Retrieved from [Link]

  • Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Sample Preparation Method for Low-Level Total 129I Measurements by ICP-MS. Retrieved from [Link]

  • regulations.gov. (n.d.). ICP-MS Sample Preparation. Retrieved from [Link]

  • EUROLAB. (n.d.). Elemental Analysis - Iodine (I). Retrieved from [Link]

  • CPAchem. (n.d.). Iodine (I2) (Starting material KI) 1000mg/l in H2O. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). The following is a section of the Elemental Analysis Manual for Food and Related Products. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Iodo-2-(methoxymethyl)-1H-imidazole

The following technical guide details the proper disposal and handling procedures for 5-Iodo-2-(methoxymethyl)-1H-imidazole . Notice: This guide assumes the role of a Senior Application Scientist providing operational di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal and handling procedures for 5-Iodo-2-(methoxymethyl)-1H-imidazole .

Notice: This guide assumes the role of a Senior Application Scientist providing operational directives. It synthesizes safety data from homologous halogenated imidazoles and organic iodides to ensure a conservative, maximum-safety approach.

Executive Summary & Waste Classification

Chemical Class: Halogenated Heterocycle / Organic Iodide Primary Waste Stream: Halogenated Organic Waste Disposal Method: High-Temperature Incineration (with scrubber)[1]

For regulatory and logistical purposes, 5-Iodo-2-(methoxymethyl)-1H-imidazole must be treated as a halogenated organic compound .[2] The presence of the iodine atom on the imidazole ring strictly prohibits its disposal in non-halogenated solvent streams or general trash. Improper segregation can lead to the release of toxic iodine vapors during standard combustion or incompatible chemical reactions in bulk waste containers.

Core Hazard Profile
  • Corrosivity/Irritation: The imidazole moiety is typically alkaline and corrosive to mucous membranes and skin.

  • Light Sensitivity: Organic iodides are prone to homolytic cleavage when exposed to UV light, releasing free iodine (

    
    ), which is corrosive and toxic.
    
  • Reactivity: Incompatible with strong oxidizers and strong acids.[3]

Pre-Disposal Stabilization & Segregation

Before moving waste to accumulation areas, researchers must stabilize the compound to prevent container pressurization or degradation.

A. Solid Waste (Pure Compound or Contaminated Debris)
  • Segregation: Isolate from oxidizers (e.g., permanganates, nitrates) to prevent exothermic iodine release.

  • Container: Use amber glass or opaque HDPE (High-Density Polyethylene) jars to block light.

  • Labeling: Mark clearly as "Hazardous Waste - Solid Halogenated Organic" .

  • Debris: Contaminated gloves, weighing boats, and paper towels must be double-bagged (clear polyethylene) before being placed in the solid waste drum.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste container.

    • Preferred: Halogenated waste carboys (e.g., Dichloromethane/Chloroform streams).

    • Acceptable: Mixed organic waste streams, provided they are flagged as Halogenated .

  • pH Check: If the solution is highly acidic (from reaction workup) or basic (due to the imidazole), neutralize to pH 6–8 before adding to a bulk solvent carboy to prevent heat generation or polymerization.

  • Quenching: If free iodine is visible (purple/brown discoloration), wash the organic phase with 10% Sodium Thiosulfate (

    
    )  to reduce 
    
    
    
    to colorless iodide ions (
    
    
    ) before disposal.

Step-by-Step Disposal Protocol

Phase 1: Waste Generation & Collection
  • Identify: Confirm the waste contains 5-Iodo-2-(methoxymethyl)-1H-imidazole.

  • Separate: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is re-classified as halogenated (which increases disposal costs).

  • Package:

    • Solids: Place in a wide-mouth jar. Screw the lid down tight. Tape the lid if long-term storage is expected.

    • Liquids: Pour into a dedicated "Halogenated Waste" carboy. Leave 10% headspace for expansion.

Phase 2: Labeling & Documentation

Every container must carry a hazardous waste tag containing:

  • Full Chemical Name: Do not use abbreviations or structure codes.

  • Hazards: Check "Toxic" and "Irritant/Corrosive".[4]

Phase 3: Final Disposal (Vendor Handoff)

Transfer the sealed containers to your facility's Environmental Health & Safety (EHS) team. The material will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method: The standard industry protocol for iodinated organics is Rotary Kiln Incineration .

  • Mechanism: High temperatures (

    
    ) break the C-I bond. The exhaust gas is scrubbed with alkaline solution to capture iodine/hydroiodic acid, preventing environmental release.
    

Decontamination of Glassware

Residual compound on glassware can pose a cross-contamination risk.

  • Rinse: Triple rinse glassware with a halogenated solvent (DCM or Chloroform). Collect these rinses in the Halogenated Liquid Waste container.

  • Iodine Stain Removal: If glassware is stained yellow/purple (indicating free iodine):

    • Rinse with 10% Sodium Thiosulfate solution.

    • Reaction:

      
       (Colorless).
      
    • Dispose of this aqueous rinse in the Aqueous Waste stream (check local regulations for heavy metals/iodides; usually acceptable in small quantities).

  • Final Wash: Wash with detergent and water as normal.

Visual Decision Tree (Disposal Workflow)

The following diagram outlines the logical decision process for disposing of 5-Iodo-2-(methoxymethyl)-1H-imidazole waste.

DisposalWorkflow Start Waste Generation: 5-Iodo-2-(methoxymethyl)-1H-imidazole StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid IodineCheck Visible Free Iodine? (Purple/Brown Color) Liquid->IodineCheck ThioWash Wash with 10% Na2S2O3 (Reduce to Iodide) IodineCheck->ThioWash Yes pHCheck Check pH (Neutralize if <4 or >10) IodineCheck->pHCheck No ThioWash->pHCheck LiquidContainer Container: HDPE/Glass Carboy Label: 'Halogenated Organic Waste' pHCheck->LiquidContainer Final Final Disposal: High-Temp Incineration (Licensed TSDF) LiquidContainer->Final SolidContainer Container: Wide-Mouth Jar (Amber/Opaque) Solid->SolidContainer SolidContainer->Final

Figure 1: Operational workflow for the segregation and disposal of iodinated imidazole waste.

Emergency Procedures

Spill Response
  • Evacuate: If a large amount of dry powder is aerosolized, evacuate the area to prevent inhalation.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH N95 respirator if dust is present.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if free iodine is suspected, as it is an oxidizer.

  • Clean Up: Wipe the area with Sodium Thiosulfate solution to deactivate any residual iodine.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3][5][6][7] The imidazole ring can cause severe damage; seek medical attention.[3][8][9]

  • Skin Contact: Wash with soap and water.[3][7][10] If yellow staining occurs, wash with thiosulfate solution.

References

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Iodine. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 5-Iodo-2-(methoxymethyl)-1H-imidazole

Core Directive & Risk Profile Status: High-Potency / Light-Sensitive Intermediate Default Hazard Assumption: Corrosive (Skin/Eye), Respiratory Sensitizer. In the absence of a compound-specific REACH registration or publi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Risk Profile

Status: High-Potency / Light-Sensitive Intermediate Default Hazard Assumption: Corrosive (Skin/Eye), Respiratory Sensitizer.

In the absence of a compound-specific REACH registration or public SDS for 5-Iodo-2-(methoxymethyl)-1H-imidazole, safety protocols must default to the "Worst-Case Analog" standard. Structural analogs (e.g., 4-iodoimidazole, 2-(chloromethyl)imidazole) exhibit corrosive properties and severe eye damage potential. The iodine substituent introduces light sensitivity and the potential for release of iodide/iodine species upon decomposition.

Immediate Action Required:

  • Light Protection: All handling must occur under amber light or in foil-wrapped vessels.

  • Atmosphere: Handle under inert gas (Argon/Nitrogen) to prevent oxidative deiodination.

  • Containment: Minimum ISO Class 5 (Fume Hood) containment.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.

PPE CategorySpecificationOperational Logic
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Long-cuff Neoprene or Nitrile (min 0.16 mm)Permeation Resistance: Iodinated organics can permeate standard latex rapidly. Double gloving provides a breakthrough time buffer >480 mins.
Eye/Face Chemical Goggles + Face Shield Corrosive Risk: Standard safety glasses are insufficient for potential corrosive solids/dusts. A face shield protects against projectile glass in case of vigorous decomposition.
Respiratory N95/P2 (Minimum) Full-face Respirator (if outside hood)Inhalation Hazard: Imidazole dusts are potent respiratory irritants. Iodine cleavage can release irritating vapors.
Body Tyvek® Lab Coat / Apron Contamination Control: Cotton absorbs chemicals; Tyvek repels particulates and splashes.

Operational Handling Protocol

Phase 1: Storage & Retrieval
  • Condition: Store at 2–8°C in a dedicated halogenated organics fridge.

  • Container: Amber glass vial with a Teflon-lined cap. Parafilm sealing is insufficient; use electrical tape or shrink bands to prevent iodine sublimation escape.

  • Pre-Check: Before opening, visually inspect for "browning" (indicative of free iodine release). If brown, handle as a potential oxidizer hazard.

Phase 2: Weighing & Transfer
  • Location: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Tools: Use glass or plastic spatulas . Avoid stainless steel; organic iodides can corrode metal surfaces over time, contaminating the sample.

  • Static Control: Use an ionizing bar if the solid is fluffy/electrostatic to prevent dispersal.

Phase 3: Reaction Setup
  • Solvent Compatibility: Compatible with DCM, DMF, DMSO, and Methanol.

  • Avoid: Strong oxidizers (e.g., peroxides, bleach) which will strip the iodine, releasing toxic

    
     gas.
    
  • Inerting: Purge reaction vessels with Argon before addition.

Emergency Response & Decontamination

Exposure Response[2][3][4][5][6]
  • Skin Contact: Immediate flush with water for 15 minutes.[1] Do not use ethanol ; it may increase skin absorption of the iodinated compound.

  • Eye Contact: Irrigate for 15 minutes. Seek ophthalmological evaluation immediately (risk of corneal opacity).

Spill Cleanup (Solid)
  • Evacuate the immediate area.

  • Don PPE (Full Face Respirator + Double Gloves).

  • Cover spill with a Sodium Thiosulfate (10% aq) dampened pad. Logic: Thiosulfate neutralizes any free iodine generated during the spill.

  • Scoop into a wide-mouth jar labeled "Halogenated Organic Waste."

Waste Disposal & Deactivation

Critical Rule: Do NOT mix with acidic waste streams. Acidification can liberate Hydrogen Iodide (HI) or elemental Iodine (


).
Waste StreamClassificationTreatment Protocol
Solid Waste Halogenated OrganicDouble-bag in chemically resistant polyethylene. Label "Contains Organic Iodide."
Liquid Waste Halogenated SolventSegregate from non-halogenated solvents. Ensure pH is neutral/basic to prevent HI formation.
Glassware Contaminated SharpsRinse with acetone, then 5% Sodium Thiosulfate solution before disposal in sharps bin.

Visualizations

Safe Handling Workflow (Logic Map)

SafeHandling Start Retrieval from Storage (2-8°C, Amber Vial) Check Visual Inspection (Is it Brown/Discolored?) Start->Check Quarantine Quarantine & Test (Potential I2 Release) Check->Quarantine Yes (Degraded) Weighing Weighing in Fume Hood (Amber Light, Plastic Tools) Check->Weighing No (White/Off-White) Waste Disposal (Halogenated Stream) Quarantine->Waste Disposal Reaction Reaction Setup (Inert Atmosphere, No Oxidizers) Weighing->Reaction Reaction->Waste

Figure 1: Decision logic for the safe retrieval and handling of light-sensitive iodinated imidazoles.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12828620, 4-Iodo-1H-imidazole. Retrieved from [Link]

  • Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Org. Synth. 2021, 98, 171-193. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (2023). C&L Inventory: Imidazole derivatives. Retrieved from [Link]

Sources

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